molecular formula C24H38O12 B12409339 7Z-Trifostigmanoside I

7Z-Trifostigmanoside I

Cat. No.: B12409339
M. Wt: 518.6 g/mol
InChI Key: ZUOHPMUWXJPXFB-SVJVMXMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one is a key jasmonic acid derivative, specifically identified as a jasmonoyl glucose ester [1] . This compound belongs to the jasmonate family, which are crucial lipid-derived phytohormones that regulate a vast array of plant physiological processes, including defense responses against herbivores and pathogens, as well as plant growth and development [2] . Its primary research value lies in its role as a conjugated form of the active hormone jasmonic acid, which is part of a complex metabolic network for hormone homeostasis and signal attenuation [2] . The mechanism of action for jasmonates involves the F-box protein COI1, which, upon binding to bioactive ligands, facilitates the degradation of JAZ repressor proteins and subsequently activates transcription factors that drive the expression of defense-related genes [3] . Researchers utilize this high-purity compound to investigate the nuances of jasmonate signaling pathways, the functional significance of hormone conjugation in regulating activity, and the crosstalk between jasmonate and other hormonal signaling networks in plants. This reagent is essential for advanced studies in plant biochemistry, molecular biology, and the development of sustainable agricultural strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H38O12

Molecular Weight

518.6 g/mol

IUPAC Name

(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5-/t13-,15-,16-,17+,18-,19+,20-,21+,23-,24-/m1/s1

InChI Key

ZUOHPMUWXJPXFB-SVJVMXMZSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C\[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C

Origin of Product

United States

Foundational & Exploratory

7Z-Trifostigmanoside I: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7Z-Trifostigmanoside I, a megastigmane glycoside with significant potential in the modulation of intestinal barrier function. This document details its natural distribution, methods for its isolation and quantification, and the molecular pathways through which it exerts its biological effects.

Natural Sources and Distribution

This compound has been identified in at least two distinct plant species, indicating a distribution across different botanical families. The primary reported natural sources are:

  • Sweet Potato (Ipomoea batatas): Found in the tubers of this widely consumed vegetable, making it a readily accessible source.[1][2] The presence of this compound in a common food source has spurred interest in its potential nutraceutical and therapeutic applications.

  • Hong Kong Polygala (Polygala hongkongensis): This medicinal herb is another documented source of this compound.[3] Its isolation from this species was the first report of a megastigmane glycoside from the Polygalaceae family.

Quantitative Data

The concentration of this compound can vary depending on the natural source and the extraction method employed. The following table summarizes the available quantitative data.

Natural SourcePlant PartCompoundConcentrationReference
Ipomoea batatasTuber (Powdered)This compound5.48 µg / 100 mg[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological analysis of this compound.

Bioactivity-Guided Isolation from Ipomoea batatas

A bioactivity-guided isolation approach is a common strategy to identify and purify bioactive compounds from natural extracts. The following protocol is based on the successful isolation of this compound from sweet potato.[1][2]

3.1.1. Extraction

  • Obtain fresh sweet potato tubers, wash, peel, and slice them.

  • Dry the slices in a shaded, well-ventilated area until brittle.

  • Grind the dried slices into a fine powder.

  • Macerate the sweet potato powder in 100% methanol (B129727) (1:10 w/v) for 72 hours at room temperature with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3.1.2. Solvent Partitioning

  • Suspend the crude methanol extract in distilled water.

  • Perform liquid-liquid partitioning with an equal volume of n-hexane to remove nonpolar compounds. Repeat this step three times.

  • Subsequently, partition the aqueous layer with an equal volume of ethyl acetate. Repeat this step three times.

  • The aqueous layer, which contains the more polar glycosides, is retained for further purification. The bioactivity of each fraction should be assessed at this stage to guide the selection of the fraction for further purification.

3.1.3. Column Chromatography

  • Diaion HP-20 Column Chromatography:

    • Pack a glass column with Diaion HP-20 resin and equilibrate with distilled water.

    • Load the active aqueous extract onto the column.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, and 100% methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Test the fractions for the desired biological activity (e.g., enhancement of intestinal barrier function).

    • Pool the active fractions and concentrate them.

  • Sephadex LH-20 Column Chromatography:

    • Pack a glass column with Sephadex LH-20 resin and equilibrate with 100% methanol.[4][5][6]

    • Dissolve the concentrated active fraction from the Diaion column in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

    • Elute the column with 100% methanol.[4][5][6]

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the purified this compound based on TLC analysis.

3.1.4. High-Performance Liquid Chromatography (HPLC) Purification

  • Further purify the this compound-containing fraction by preparative reversed-phase HPLC.

  • Column: A C18 column is suitable for this separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase for separating glycosides. The gradient can be optimized based on the specific column and system.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm) using a UV detector.

  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Analytical High-Performance Liquid Chromatography (HPLC)

The following is a general method for the analysis of compounds in sweet potato extracts, which can be adapted for the quantification of this compound.[7][8]

  • System: HPLC coupled with a UV or mass spectrometry (MS) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm or ESI-MS in positive and negative ion modes for structural confirmation.

Biological Activity Assays

3.3.1. Intestinal Barrier Function Assay (Transepithelial Electrical Resistance - TEER)

The integrity of the intestinal epithelial barrier can be assessed by measuring the Transepithelial Electrical Resistance (TEER) of a Caco-2 cell monolayer.[9][10][11][12][13]

  • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Measure the initial TEER of the Caco-2 monolayers using an epithelial volt-ohm meter.

  • Treat the cells with this compound at various concentrations in the apical chamber. A control group should be treated with the vehicle only.

  • To induce barrier dysfunction, cells can be co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Measure the TEER at different time points after treatment (e.g., 24, 48, 72 hours).

  • Calculate the TEER values (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert. An increase in TEER indicates an enhancement of the barrier function.

3.3.2. MUC2 Mucin Expression Analysis

This compound has been shown to increase the expression of MUC2, a key mucin in the intestinal mucus layer.[1] This can be assessed at both the mRNA and protein levels in intestinal goblet-like cells such as LS174T.[14][15]

Quantitative Real-Time PCR (qRT-PCR) for MUC2 mRNA

  • Cell Culture and Treatment: Seed LS174T cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for human MUC2 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Human MUC2 Forward Primer: 5'-TGGTCACCACCATTACCACC-3'

    • Human MUC2 Reverse Primer: 5'-GGCAGACAGAGACAGAGACAA-3'

  • Data Analysis: Calculate the relative expression of MUC2 mRNA using the ΔΔCt method.[16]

Western Blotting for MUC2 Protein

  • Cell Culture and Treatment: Seed LS174T cells and treat with this compound as described for qRT-PCR.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a low-percentage SDS-polyacrylamide gel (due to the large size of MUC2) and transfer to a PVDF or nitrocellulose membrane.[17][18][19][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against MUC2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the MUC2 protein levels to a loading control such as β-actin or GAPDH.

3.3.3. Analysis of PKCα/β and ERK1/2 Signaling Pathway

The effect of this compound on the PKCα/β and ERK1/2 signaling pathway can be investigated by Western blotting for the phosphorylated (activated) forms of these proteins.

  • Cell Culture and Treatment: Treat LS174T cells with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction and Western Blotting: Perform protein extraction and Western blotting as described for MUC2.

  • Immunoblotting:

    • Probe separate membranes with primary antibodies specific for phospho-PKCα/β, total PKCα/β, phospho-ERK1/2, and total ERK1/2.

    • Use appropriate HRP-conjugated secondary antibodies.

    • Detect and quantify the protein bands.

    • An increase in the ratio of phosphorylated protein to total protein indicates activation of the signaling pathway.

Mandatory Visualizations

Bioactivity-Guided Isolation Workflow

Bioactivity_Guided_Isolation start Sweet Potato Tubers (Ipomoea batatas) powder Drying and Powdering start->powder extraction Methanol Extraction (72h) powder->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, Water) extraction->partitioning bioassay1 Bioassay: Intestinal Barrier Function partitioning->bioassay1 Aqueous Fraction diaion Diaion HP-20 Column Chromatography (Methanol/Water Gradient) bioassay1->diaion Active Fraction bioassay2 Bioassay: Intestinal Barrier Function diaion->bioassay2 sephadex Sephadex LH-20 Column Chromatography (100% Methanol) bioassay2->sephadex Active Fractions hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) sephadex->hplc pure_compound This compound hplc->pure_compound

Caption: Bioactivity-guided isolation workflow for this compound.

Signaling Pathway of this compound in Intestinal Epithelial Cells

Signaling_Pathway compound This compound pkc PKCα/β (Phosphorylation) compound->pkc tight_junctions Protection of Tight Junctions compound->tight_junctions erk ERK1/2 (Phosphorylation) pkc->erk transcription Increased Transcription of MUC2 Gene erk->transcription muc2 Increased MUC2 Mucin Production transcription->muc2 mucus Enhanced Mucus Layer muc2->mucus barrier Improved Intestinal Barrier Function mucus->barrier tight_junctions->barrier

Caption: Signaling pathway of this compound.

References

An In-Depth Technical Guide to the Putative Biosynthetic Pathway of 7Z-Trifostigmanoside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7Z-Trifostigmanoside I, a complex glycoside isolated from sweet potato (Ipomoea batatas), has garnered interest for its potential biological activities.[1][2][3] While its complete biosynthetic pathway has not been fully elucidated, this technical guide synthesizes current knowledge to propose a putative pathway, drawing parallels with established metabolic routes of terpenoids and glycosides in plants. This document provides a detailed overview of the likely enzymatic steps, potential regulatory mechanisms, and comprehensive experimental protocols to facilitate further research into this intriguing molecule. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

This compound is a secondary metabolite identified in sweet potato (Ipomoea batatas).[1][2][3] Structurally, it is characterized by a C13 nor-isoprenoid aglycone, which is glycosidically linked to a trisaccharide chain. The unique structure of this compound suggests a biosynthetic origin that diverges from the more common steroid and triterpenoid (B12794562) pathways. Understanding its biosynthesis is crucial for potential biotechnological production and for exploring its physiological role in the plant and its pharmacological potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the C13 nor-isoprenoid aglycone and the subsequent sequential glycosylation.

Biosynthesis of the C13 Nor-isoprenoid Aglycone

The C13 nor-isoprenoid aglycone of this compound is likely derived from the oxidative cleavage of a carotenoid precursor. This is a common route for the formation of various aromatic compounds in plants. The proposed pathway begins with the well-established MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the formation of the aglycone are hypothesized as follows:

  • Carotenoid Precursor Synthesis: Through the MEP pathway, IPP and DMAPP are synthesized and subsequently condensed to form geranylgeranyl pyrophosphate (GGPP). Head-to-head condensation of two GGPP molecules leads to the formation of phytoene (B131915), the first committed step in carotenoid biosynthesis. A series of desaturation and isomerization reactions convert phytoene to a specific carotenoid, likely a xanthophyll, which serves as the direct precursor for cleavage.

  • Oxidative Cleavage: A carotenoid cleavage dioxygenase (CCD) enzyme is proposed to catalyze the key cleavage of the carotenoid backbone to yield the C13 nor-isoprenoid skeleton. The position of the cleavage would determine the final structure of the aglycone.

  • Post-Cleavage Modifications: The initial C13 product of the cleavage reaction likely undergoes further enzymatic modifications, such as reductions, hydroxylations, and isomerizations, to yield the final aglycone structure of this compound.

Aglycone_Biosynthesis MEP_Pathway MEP_Pathway IPP_DMAPP IPP / DMAPP MEP_Pathway->IPP_DMAPP Multiple Steps GGPP GGPP IPP_DMAPP->GGPP GGPP Synthase Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Carotenoid_Precursor Carotenoid Precursor (e.g., Zeaxanthin) Phytoene->Carotenoid_Precursor Multiple Steps (Desaturases, Isomerases) C13_Nor_isoprenoid_Intermediate C13 Nor-isoprenoid Intermediate Carotenoid_Precursor->C13_Nor_isoprenoid_Intermediate Carotenoid Cleavage Dioxygenase (CCD) Aglycone This compound Aglycone C13_Nor_isoprenoid_Intermediate->Aglycone Modifying Enzymes (Reductases, Hydroxylases)

Figure 1. Proposed biosynthetic pathway of the this compound aglycone.
Glycosylation of the Aglycone

Once the aglycone is synthesized, it undergoes a stepwise glycosylation process to attach the trisaccharide chain. This is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), each specific for the acceptor molecule and the sugar donor.

The proposed glycosylation sequence is:

  • First Glycosylation: A UGT transfers the first sugar moiety (likely glucose) from UDP-glucose to a hydroxyl group on the aglycone.

  • Second Glycosylation: A second UGT adds the next sugar to the first sugar, forming a disaccharide.

  • Third Glycosylation: A third UGT completes the trisaccharide chain by adding the final sugar moiety.

Glycosylation_Pathway Aglycone Aglycone Monoglycoside Monoglycoside Aglycone->Monoglycoside UGT1 Diglycoside Diglycoside Monoglycoside->Diglycoside UGT2 Trifostigmanoside_I This compound Diglycoside->Trifostigmanoside_I UGT3 UDP_Sugar1 UDP-Sugar 1 UDP_Sugar1->Monoglycoside UDP_Sugar2 UDP-Sugar 2 UDP_Sugar2->Diglycoside UDP_Sugar3 UDP-Sugar 3 UDP_Sugar3->Trifostigmanoside_I

Figure 2. Proposed sequential glycosylation of the aglycone.

Data Presentation

As the biosynthetic pathway is putative, quantitative data on enzyme kinetics and intermediate concentrations are not available. However, the structural data from the isolation and elucidation of this compound provide a basis for future quantitative studies.

Parameter Value Method Reference
Molecular FormulaC24H38O12High-Resolution FAB-MS[1]
Molecular Weight518.55 g/mol Mass Spectrometry[1]
¹H NMR DataSee original publicationNMR Spectroscopy[1]
¹³C NMR DataSee original publicationNMR Spectroscopy[1]
Purity98%HPLC[1]

Experimental Protocols

Investigating the proposed biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques.

Extraction and Isolation of this compound

This protocol is adapted from the reported method for the isolation of this compound from sweet potato.

Objective: To extract and purify this compound for structural confirmation and for use as an analytical standard.

Materials:

Procedure:

  • Extraction:

    • Fresh sweet potato tubers are washed, peeled, and homogenized in methanol.

    • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.

    • The concentrated extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to remove non-polar and moderately polar compounds.

  • Chromatographic Purification:

    • The aqueous layer, containing the glycosides, is freeze-dried.

    • The dried extract is redissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.

    • The column is eluted with methanol, and fractions are collected.

    • Fractions are monitored by thin-layer chromatography (TLC) or HPLC.

    • Fractions containing this compound are pooled and concentrated.

  • HPLC Purification:

    • The enriched fraction is subjected to preparative HPLC on a C18 column.

    • A gradient of water and acetonitrile (B52724) is used as the mobile phase.

    • The peak corresponding to this compound is collected and lyophilized to yield the pure compound.

Enzyme Assays for Putative Biosynthetic Enzymes

Objective: To detect and characterize the activity of the enzymes proposed to be involved in the biosynthesis of this compound.

A. Carotenoid Cleavage Dioxygenase (CCD) Assay:

Principle: The assay measures the decrease in the carotenoid substrate or the formation of the C13 nor-isoprenoid product.

Materials:

  • Protein extract from sweet potato tissue

  • Carotenoid substrate (e.g., zeaxanthin) dissolved in a detergent solution (e.g., Triton X-100)

  • Reaction buffer (e.g., Tris-HCl with Fe²⁺ and ascorbate)

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Prepare a crude protein extract from sweet potato tubers.

  • Set up the reaction mixture containing the protein extract, carotenoid substrate, and reaction buffer.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a solvent like acetone (B3395972) or ethyl acetate.

  • Extract the products and remaining substrate with an organic solvent.

  • Analyze the extract by HPLC-PDA to quantify the consumption of the carotenoid substrate and the formation of the C13 product.

B. UDP-Glycosyltransferase (UGT) Assay:

Principle: The assay measures the transfer of a sugar moiety from a UDP-sugar donor to the aglycone or a glycosylated intermediate.

Materials:

  • Recombinant or purified UGT enzyme

  • Aglycone or glycoside acceptor substrate

  • UDP-sugar donor (e.g., UDP-glucose) labeled with a radioisotope (e.g., ¹⁴C) or a fluorescent tag

  • Reaction buffer (e.g., phosphate (B84403) or Tris buffer)

  • Scintillation counter or fluorescence detector

Procedure:

  • Set up the reaction mixture containing the UGT enzyme, acceptor substrate, labeled UDP-sugar, and reaction buffer.

  • Incubate at the optimal temperature.

  • Stop the reaction (e.g., by boiling or adding acid).

  • Separate the labeled product from the unreacted labeled UDP-sugar using TLC, HPLC, or a solid-phase extraction cartridge.

  • Quantify the radioactivity or fluorescence of the product to determine the enzyme activity.

Signaling Pathways and Regulation

The biosynthesis of this compound is likely to be under tight regulatory control, influenced by developmental cues and environmental stresses.

  • Regulation of Aglycone Biosynthesis: The biosynthesis of the carotenoid precursor is known to be regulated by light, hormones (such as abscisic acid and gibberellins), and stress conditions. The expression of carotenoid biosynthetic genes and CCDs is often transcriptionally regulated.

  • Regulation of Glycosylation: The expression of UGTs can be tissue-specific and induced by various stimuli, including pathogen attack, wounding, and exposure to certain chemicals. This suggests that the final step of this compound biosynthesis may be a point of regulatory control.

Regulatory_Pathway cluster_stimuli Environmental & Developmental Cues cluster_signaling Cellular Signaling cluster_biosynthesis Biosynthesis Light Light Receptors Receptors Light->Receptors Hormones Hormones Hormones->Receptors Stress Stress Stress->Receptors Kinase_Cascades Kinase Cascades Receptors->Kinase_Cascades Transcription_Factors Transcription Factors Kinase_Cascades->Transcription_Factors Carotenoid_Biosynthesis Carotenoid Biosynthesis Genes Transcription_Factors->Carotenoid_Biosynthesis Transcriptional Regulation CCD_Genes CCD Genes Transcription_Factors->CCD_Genes Transcriptional Regulation UGT_Genes UGT Genes Transcription_Factors->UGT_Genes Transcriptional Regulation Aglycone Aglycone Carotenoid_Biosynthesis->Aglycone CCD_Genes->Aglycone Trifostigmanoside_I This compound UGT_Genes->Trifostigmanoside_I Aglycone->Trifostigmanoside_I

Figure 3. Putative regulatory network for this compound biosynthesis.

Conclusion

This technical guide provides a comprehensive, albeit putative, framework for the biosynthetic pathway of this compound. The proposed pathway, originating from carotenoid metabolism and culminating in a series of glycosylation events, offers a number of testable hypotheses for future research. The detailed experimental protocols provided herein are intended to equip researchers with the necessary tools to investigate this pathway, ultimately leading to a deeper understanding of the biosynthesis and biological function of this complex natural product. The elucidation of this pathway will be invaluable for the fields of plant biochemistry, metabolic engineering, and the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Biological Activity of 7Z-Trifostigmanoside I

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological activities of 7Z-Trifostigmanoside I (TS I), a naturally occurring compound isolated from sweet potato (Ipomoea batatas). The information presented is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of intestinal barrier function.

Introduction

This compound is a glycoside that has been identified as a key bioactive component of sweet potato, a vegetable long used in traditional medicine for various ailments, including stomach disorders.[1][2][3] Recent scientific investigations have focused on elucidating the specific molecular mechanisms through which TS I exerts its beneficial effects on the gastrointestinal system. This guide summarizes the key findings related to its biological activity, mechanism of action, and the experimental evidence supporting these claims.

Core Biological Activity: Enhancement of Intestinal Barrier Function

The primary biological activity of this compound is its ability to enhance and protect the intestinal barrier.[1][2][3][4] The intestinal barrier is a complex, multi-layered defense system that prevents the passage of harmful substances from the gut lumen into the bloodstream. TS I contributes to the integrity of this barrier through two main effects:

  • Induction of Mucin Production: TS I has been shown to significantly induce the expression of Mucin 2 (MUC2).[1][2][4] MUC2 is the primary structural component of the mucus layer that covers the intestinal epithelium, providing a physical barrier against pathogens and other harmful agents.

  • Protection of Tight Junctions: The compound also plays a role in protecting the function of tight junctions.[1][2][4] Tight junctions are protein complexes that seal the space between adjacent epithelial cells, thereby regulating paracellular permeability.

Mechanism of Action: The PKCα/β-ERK1/2 Signaling Pathway

Research has elucidated that this compound exerts its effects on MUC2 expression through the activation of the Protein Kinase C (PKC) signaling pathway.[1][2][3][5] Specifically, TS I promotes the phosphorylation of PKCα/β isoforms.[1][2][4] The activation of PKCα/β, in turn, leads to the phosphorylation of its downstream target, Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[2][3][5] This sequential activation of the PKCα/β-ERK1/2 signaling cascade is the key mechanism driving the upregulation of MUC2 expression.[2][3]

The proposed signaling pathway is visualized in the diagram below:

Trifostigmanoside_I_Signaling_Pathway This compound This compound PKCα/β PKCα/β This compound->PKCα/β Activates p-PKCα/β (Active) p-PKCα/β (Active) PKCα/β->p-PKCα/β (Active) Phosphorylation ERK1/2 ERK1/2 p-PKCα/β (Active)->ERK1/2 p-ERK1/2 (Active) p-ERK1/2 (Active) ERK1/2->p-ERK1/2 (Active) Phosphorylation MUC2 Gene Expression MUC2 Gene Expression p-ERK1/2 (Active)->MUC2 Gene Expression Upregulates Increased Mucin Production Increased Mucin Production MUC2 Gene Expression->Increased Mucin Production Enhanced Intestinal Barrier Function Enhanced Intestinal Barrier Function Increased Mucin Production->Enhanced Intestinal Barrier Function

Figure 1: Signaling pathway of this compound.

Quantitative Data on Biological Activity

The effects of this compound on MUC2 expression have been quantified in a time-dependent manner. The following table summarizes the key findings from in vitro studies using the LS174T human colon cancer cell line.

Treatment TimeMUC2 Protein Expression (Fold Change vs. Control)MUC2 mRNA Expression (Fold Change vs. Control)p-PKCα/β Protein Expression (Fold Change vs. Control)
0 min1.01.01.0
15 minNot ReportedNot ReportedIncreased
30 minIncreasedIncreasedIncreased
60 minMaximally IncreasedMaximally IncreasedMaximally Increased

Note: The exact numerical fold changes are not available in the provided search results, but the trend of a time-dependent increase is clearly indicated.[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

1. Cell Culture

  • Cell Lines:

    • LS174T (human colon adenocarcinoma goblet cell line): Used for MUC2 expression studies.

    • Caco-2 (human colorectal adenocarcinoma cell line): Used for tight junction function assays.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[2] The specific growth medium and supplements would be standard for these cell lines (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics).

2. Western Blotting

This technique was employed to quantify the protein levels of MUC2 and the phosphorylation status of PKCα/β and ERK1/2.

  • Workflow:

    • Cell Lysis: LS174T cells were treated with this compound for various time points. After treatment, cells were washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for MUC2, p-PKCα/β, PKCα/β, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH).

    • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blotting_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting with Primary Antibodies E->F G Incubation with Secondary Antibody F->G H Chemiluminescent Detection and Imaging G->H

Figure 2: Western Blotting Experimental Workflow.

3. Semi-Quantitative Real-Time PCR (RT-PCR)

This method was used to measure the mRNA expression levels of MUC2.

  • Workflow:

    • RNA Extraction: Total RNA was isolated from this compound-treated LS174T cells using a suitable RNA extraction kit (e.g., TRIzol).

    • cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4]

    • Real-Time PCR: The cDNA was used as a template for real-time PCR with primers specific for MUC2 and a housekeeping gene (e.g., GAPDH) for normalization. The amplification was monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative expression of MUC2 mRNA was calculated using the 2-ΔΔCt method.

RT_PCR_Workflow A RNA Extraction from Treated Cells B cDNA Synthesis (Reverse Transcription) A->B C Real-Time PCR with Specific Primers B->C D Data Analysis (2^-ΔΔCt Method) C->D

Figure 3: RT-PCR Experimental Workflow.

4. Immunostaining

Immunostaining was likely used to visualize the expression and localization of tight junction proteins in Caco-2 cell monolayers.

  • Protocol Outline:

    • Caco-2 cells were grown on permeable supports to form a polarized monolayer.

    • The cells were treated with this compound.

    • The monolayers were fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

    • The cells were incubated with primary antibodies against tight junction proteins (e.g., ZO-1, Occludin).

    • After washing, the cells were incubated with fluorescently labeled secondary antibodies.

    • The localization of the tight junction proteins was visualized using fluorescence microscopy.

Conclusion

This compound is a promising natural compound with well-defined biological activity related to the enhancement of intestinal barrier function. Its mechanism of action, involving the activation of the PKCα/β-ERK1/2 signaling pathway to induce MUC2 expression, provides a solid foundation for further preclinical and clinical investigation. The experimental data robustly support its potential as a therapeutic agent for gastrointestinal disorders characterized by a compromised intestinal barrier. This guide provides the foundational knowledge for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

The Discovery and Isolation of 7Z-Trifostigmanoside I from Polygala hongkongensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological significance of 7Z-Trifostigmanoside I, a megastigmane glycoside. Initially identified in Polygala hongkongensis, this document outlines the pioneering work that led to its discovery and details the experimental methodologies for its isolation and characterization. Furthermore, this guide explores the biological activity of the closely related compound, Trifostigmanoside I, isolated from sweet potato, which has demonstrated a significant role in maintaining intestinal barrier function through the PKCα/β signaling pathway. This guide synthesizes the available scientific data to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Polygala hongkongensis, a plant species with a history in traditional medicine, has been a source of novel bioactive compounds. Among these is this compound, a megastigmane glycoside that was first isolated from this plant.[1][2] Megastigmane glycosides are a class of C13-norisoprenoids known for their structural diversity and a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. The discovery of this compound in Polygala hongkongensis has opened new avenues for investigating its therapeutic potential. While the initial discovery provided the structural elucidation of this novel compound, further research on a likely identical compound, Trifostigmanoside I from sweet potato, has shed light on its potential mechanism of action, particularly in the context of intestinal health.[3][4][5]

Discovery and Initial Characterization

The initial discovery of this compound was the result of phytochemical investigation of Polygala hongkongensis. Researchers successfully isolated and identified two new megastigmane glycosides, one of which was this compound. The structural elucidation of this novel compound was accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The structure of this compound was established using a suite of spectroscopic methods, including:

  • UV Spectroscopy: To determine the presence of chromophores.

  • IR Spectroscopy: To identify functional groups.

  • NMR Spectroscopy (1H, 13C, and 2D-NMR): To determine the carbon skeleton and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Detailed Experimental Protocols: Bioactivity-Guided Isolation from Sweet Potato

A detailed protocol for the isolation of a closely related and likely identical compound, Trifostigmanoside I, has been described from sweet potato (Ipomoea batatas).[3][4] This bioactivity-guided isolation provides a robust methodology that can be adapted for the isolation of this compound from Polygala hongkongensis.

Extraction and Fractionation

The following table summarizes the initial steps of extraction and fractionation:

StepProcedureSolvent/Mobile Phase
1. Extraction Dried and powdered sweet potato was extracted with methanol (B129727).Methanol
2. Solvent Partitioning The methanol extract was partitioned between ethyl acetate (B1210297) and water.Ethyl acetate, Water
3. Further Partitioning The aqueous layer was further partitioned with n-butanol.n-Butanol
Chromatographic Purification

The n-butanol fraction, which showed the highest activity, was subjected to multiple chromatographic steps for the isolation of Trifostigmanoside I.

StepChromatographic MethodStationary PhaseMobile Phase/Gradient
1. Column Chromatography Open column chromatographyDiaion HP-20Stepwise gradient of methanol in water
2. Medium Pressure Liquid Chromatography (MPLC) MPLCSilica gelGradient of methanol in chloroform
3. High-Performance Liquid Chromatography (HPLC) Preparative HPLCC18Gradient of acetonitrile (B52724) in water

This multi-step purification process yielded pure Trifostigmanoside I, which was then subjected to structural and biological analysis.

Biological Activity and Signaling Pathway

Trifostigmanoside I isolated from sweet potato has been shown to play a crucial role in maintaining intestinal barrier function.[3][4][5] The compound was found to induce the production of MUC2, a key component of the protective mucus layer in the intestine, and to protect the integrity of tight junctions between intestinal epithelial cells.[3][4]

The underlying mechanism of action involves the activation of the Protein Kinase C (PKC) signaling pathway. Specifically, Trifostigmanoside I promotes the phosphorylation of PKCα/β.[3][4]

Proposed Signaling Pathway of Trifostigmanoside I

The following diagram illustrates the proposed signaling pathway through which Trifostigmanoside I exerts its protective effects on the intestinal barrier.

Trifostigmanoside_I_Signaling_Pathway TSI Trifostigmanoside I PKC PKCα/β (Phosphorylation) TSI->PKC MUC2 MUC2 Production PKC->MUC2 TJ Tight Junction Protection PKC->TJ IBF Intestinal Barrier Function MUC2->IBF TJ->IBF

Caption: Proposed signaling pathway of Trifostigmanoside I.

Experimental Workflow

The overall workflow from the plant source to the identification and biological characterization of Trifostigmanoside I is depicted in the following diagram.

Isolation_Workflow Plant Plant Material (Polygala hongkongensis or Sweet Potato) Extraction Extraction Plant->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Chromatographic Purification (CC, MPLC, HPLC) Fractionation->Chromatography PureCompound Pure this compound Chromatography->PureCompound Structure Structural Elucidation (NMR, MS, etc.) PureCompound->Structure Bioassay Biological Activity Assays PureCompound->Bioassay

Caption: General workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

The discovery of this compound in Polygala hongkongensis and the subsequent elucidation of the biological activity of Trifostigmanoside I from sweet potato highlight the importance of natural products in drug discovery. The demonstrated ability of this compound to enhance intestinal barrier function through the PKCα/β signaling pathway suggests its potential as a therapeutic agent for gastrointestinal disorders characterized by a compromised intestinal barrier, such as inflammatory bowel disease (IBD) and leaky gut syndrome.

Future research should focus on:

  • Confirming the identity and bioactivity of this compound from Polygala hongkongensis : A direct comparison of the compound isolated from both plant sources is necessary.

  • In-depth mechanistic studies: Further investigation into the downstream targets of the PKCα/β pathway and other potential signaling cascades is warranted.

  • Preclinical and clinical studies: Evaluating the efficacy and safety of this compound in animal models and eventually in human trials will be crucial for its development as a therapeutic agent.

  • Synthesis and structure-activity relationship (SAR) studies: Chemical synthesis of this compound and its analogs will enable the exploration of SAR to optimize its biological activity and pharmacokinetic properties.

References

The Enigmatic Role of 7Z-Trifostigmanoside I in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7Z-Trifostigmanoside I, a sesquiterpenoid glycoside isolated from the sweet potato (Ipomoea batatas), represents a fascinating yet underexplored component of plant secondary metabolism. While preliminary research has highlighted its potential pharmacological activities in mammalian systems, its endogenous role within the plant remains largely uncharacterized. This technical guide aims to provide an in-depth overview of the putative functions of this compound in plants, drawing upon the broader knowledge of sesquiterpenoids and glycosides. We will explore its likely biosynthetic origins, potential roles in plant defense and allelopathy, and provide standardized experimental protocols for its extraction and analysis.

Chemical Profile of this compound

This compound is structurally characterized by a sesquiterpenoid aglycone linked to a sugar moiety. Sesquiterpenoids are a diverse class of 15-carbon isoprenoids derived from farnesyl pyrophosphate (FPP). The glycosylation of the sesquiterpenoid core is a critical modification that can alter its solubility, stability, and biological activity within the plant.

Putative Role in Plant Secondary Metabolism

The precise function of this compound in Ipomoea batatas has not been empirically determined. However, based on the well-established roles of sesquiterpenoid lactones and other glycosylated secondary metabolites in the plant kingdom, we can infer several potential functions.

Plant Defense

Sesquiterpenoids are renowned for their roles in defending plants against a wide array of herbivores and pathogens.[1] They can act as antifeedants, toxins, or antimicrobial agents.[1][2] The glycosylation of these compounds can serve as a mechanism to store them in an inactive, non-toxic form within the plant cell, often in the vacuole. Upon tissue damage by an herbivore or pathogen, specific glycosidases can cleave the sugar moiety, releasing the active aglycone to deter the attacker.

Table 1: Documented Biological Activities of Structurally Related Sesquiterpenoid Lactones in Plants

Compound ClassBiological Activity in PlantsPutative Role of this compound
Sesquiterpene LactonesAntifeedant against insects and mammalsDeterrence of herbivores
Antimicrobial (antifungal and antibacterial)Protection against pathogenic fungi and bacteria
Allelopathic (inhibition of germination and growth of competing plants)Interference with neighboring plant species
Allelopathy

Many sesquiterpenoids exhibit allelopathic properties, influencing the growth and development of neighboring plants.[1] This chemical interference can provide a competitive advantage by inhibiting the germination of seeds or the growth of seedlings of other species. This compound, upon its release into the soil through root exudation or decomposition of plant tissues, could potentially play a role in the allelopathic interactions of Ipomoea batatas.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are then converted to the C15 compound, farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. A specific terpene synthase would then catalyze the cyclization of FPP to form the characteristic sesquiterpenoid skeleton of this compound. Subsequent modifications, such as hydroxylation and oxidation, are likely carried out by cytochrome P450 monooxygenases, followed by glycosylation by a glycosyltransferase.

Sesquiterpenoid Biosynthesis Pathway MVA Mevalonate Pathway IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP/DOXP Pathway MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Sesquiterpene_Scaffold Sesquiterpene Scaffold FPP->Sesquiterpene_Scaffold Sesquiterpene Synthase Modified_Sesquiterpenoid Hydroxylated/Oxidized Sesquiterpenoid Sesquiterpene_Scaffold->Modified_Sesquiterpenoid Cytochrome P450s Trifostigmanoside This compound Modified_Sesquiterpenoid->Trifostigmanoside Glycosyltransferase

Generalized biosynthetic pathway of sesquiterpenoids.

Experimental Protocols

Extraction of this compound from Ipomoea batatas**

This protocol is a general guideline for the extraction of moderately polar terpenoid glycosides.

Materials:

  • Fresh or lyophilized Ipomoea batatas tissue (roots or leaves)

  • Liquid nitrogen

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607)

  • Water (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Suspend the powdered tissue in 80% aqueous methanol (1:10 w/v).

  • Sonicate the suspension for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction of the pellet twice more.

  • Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.

  • Perform a liquid-liquid partitioning of the aqueous concentrate against chloroform to remove non-polar compounds.

  • Subject the aqueous phase to Solid Phase Extraction (SPE) using a C18 cartridge to further purify the glycosidic fraction.

  • Elute the glycosides with increasing concentrations of methanol in water.

  • Collect the fractions and analyze for the presence of this compound.

Extraction Workflow Start Plant Tissue (Ipomoea batatas) Grinding Grinding in Liquid N2 Start->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Rotary Evaporation Supernatant->Concentration Partitioning Liquid-Liquid Partitioning (vs. Chloroform) Concentration->Partitioning Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase SPE Solid Phase Extraction (C18) Aqueous_Phase->SPE Elution Elution with Methanol Gradient SPE->Elution Analysis Analysis (HPLC-MS/NMR) Elution->Analysis

Workflow for the extraction of this compound.
Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) and/or a Diode Array Detector (DAD).

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation.

HPLC-MS Conditions (General):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Hypothetical Signaling Pathway for Plant Defense Induction

The induction of sesquiterpenoid biosynthesis for defense is often triggered by herbivore- or pathogen-associated molecular patterns (HAMPs or PAMPs). This recognition initiates a signaling cascade that leads to the upregulation of genes involved in the sesquiterpenoid biosynthetic pathway.

Plant Defense Signaling HAMPs Herbivore/Pathogen Attack (HAMPs/PAMPs) Receptor Receptor Recognition HAMPs->Receptor Signaling Signal Transduction Cascade (e.g., MAPK cascade, Ca2+ influx) Receptor->Signaling TFs Activation of Transcription Factors Signaling->TFs Gene_Expression Upregulation of Biosynthetic Genes (e.g., TPS, P450s, GTs) TFs->Gene_Expression Biosynthesis Biosynthesis of This compound Gene_Expression->Biosynthesis Defense Plant Defense Response Biosynthesis->Defense

Hypothetical signaling pathway for defense.

Future Directions

The study of this compound in the context of plant secondary metabolism is a nascent field with significant potential. Future research should focus on:

  • Functional Genomics: Identifying the specific genes (terpene synthase, P450s, and glycosyltransferase) involved in its biosynthesis in Ipomoea batatas.

  • Metabolomic Profiling: Quantifying the accumulation of this compound in different tissues and under various stress conditions (e.g., herbivory, pathogen infection).

  • Bioassays: Directly testing the effects of purified this compound and its aglycone on relevant herbivores and pathogens of sweet potato.

  • Ecological Studies: Investigating its potential allelopathic effects in a natural setting.

Conclusion

While direct experimental evidence is currently limited, the chemical nature of this compound strongly suggests its involvement in the defense and competitive interactions of Ipomoea batatas. As a sesquiterpenoid glycoside, it likely functions as a stored, inactive defense compound that can be rapidly activated upon biotic challenge. The provided biosynthetic and signaling frameworks, along with the experimental protocols, offer a robust starting point for researchers to further elucidate the precise role of this intriguing secondary metabolite. Such investigations will not only enhance our understanding of plant chemical ecology but may also open new avenues for the development of natural pesticides and other valuable biochemicals.

References

Spectroscopic Profile of 7Z-Trifostigmanoside I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 7Z-Trifostigmanoside I, a bioactive glycoside isolated from sweet potato (Ipomoea batatas). The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Mass Spectrometry (MS) Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) has been utilized to determine the molecular formula of this compound.

ParameterObserved Value
Molecular FormulaC₂₄H₃₈O₁₂
Ionization ModePositive
[M+Na]⁺m/z 541.2261
Key Fragmentsm/z 387 [M-H-Api]⁺, m/z 225 [M-H-Api-glc]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of complex natural products like this compound. The following tables summarize the reported ¹H and ¹³C NMR data.

Table 2.1: ¹³C NMR Spectroscopic Data (CD₃OD)
PositionChemical Shift (δ) ppm
141.02
250.7
3199.7
4125.7
5165.8
677.7
7130.31
8133.3
975.4
1019.70
1122.02
1223.32
1318.13
1'101.3
2'77.2
3'75.4
4'64.7
5'73.4
6'61.3
1''109.3
2''76.5
3''79.2
4''59.6
5''70.2
Table 2.2: Partial ¹H NMR Spectroscopic Data (CD₃OD)

While a complete list of proton assignments is not available in the reviewed literature, key characteristic signals have been reported.

ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H-131.83s
H-101.29d6.4
H-121.04s
H-111.03s

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer equipped with a Fast Atom Bombardment (FAB) source.

  • Sample Preparation : The purified compound is dissolved in a suitable matrix, such as m-nitrobenzyl alcohol, and applied to the FAB probe tip.

  • Data Acquisition : The sample is ionized in the positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.

  • Sample Preparation : 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of deuterated methanol (B129727) (CD₃OD) and transferred to a 5 mm NMR tube.

  • ¹H NMR : Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR : Proton-decoupled ¹³C NMR spectra are recorded to identify all unique carbon signals.

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition : The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Expected characteristic absorptions for this compound would include O-H stretching (from hydroxyl groups), C-H stretching (from alkyl groups), C=O stretching (from the ketone), C=C stretching (from the alkene), and C-O stretching (from the glycosidic linkages and hydroxyl groups).

Ultraviolet-Visible (UV) Spectroscopy
  • Instrumentation : A UV-Visible spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Data Acquisition : The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm). The presence of a chromophore, such as the α,β-unsaturated ketone system in this compound, would be expected to produce a characteristic absorption maximum (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Natural Source (e.g., Sweet Potato) Purification Chromatography (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) Purification->MS Pure Compound NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Data_Analysis Data Analysis & Interpretation MS->Data_Analysis Molecular Formula & Fragmentation NMR->Data_Analysis Connectivity & Stereochemistry IR->Data_Analysis Functional Groups UV->Data_Analysis Chromophores Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Structure Final_Structure Structure_Determination->Final_Structure This compound Structure

Caption: Workflow for Natural Product Spectroscopic Analysis.

Unveiling the Therapeutic Potential of 7Z-Trifostigmanoside I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7Z-Trifostigmanoside I (TS I), a novel glycoside isolated from sweet potato (Ipomoea batatas), has emerged as a promising bioactive compound with significant therapeutic potential in maintaining intestinal barrier function. This technical guide provides a comprehensive overview of the current scientific evidence, detailing its mechanism of action, quantitative effects on key biological markers, and the experimental protocols utilized in its evaluation. The primary therapeutic effect of TS I lies in its ability to enhance the intestinal mucosal defense system through the upregulation of Mucin 2 (MUC2) and the protection of tight junction integrity. This is achieved via the activation of the Protein Kinase C (PKC) α/β-Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway. This document serves as an in-depth resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Introduction

The intestinal barrier is a critical defense mechanism, and its disruption is implicated in a variety of gastrointestinal disorders. This compound, a compound identified through bioactivity-guided isolation from sweet potato, has demonstrated a significant role in preserving this barrier.[1] In vitro studies have shown its capacity to induce the expression of MUC2, the primary structural component of the colonic mucus layer, and to protect the function of tight junctions, which regulate intestinal permeability.[1][2] The underlying mechanism involves the activation of the PKCα/β and downstream ERK1/2 signaling pathways.[2][3]

Mechanism of Action: The PKCα/β-ERK1/2 Signaling Pathway

This compound exerts its therapeutic effects by modulating a specific intracellular signaling cascade. The proposed mechanism of action, as elucidated by in vitro studies, is the activation of Protein Kinase C (PKC) α and β isoforms, which in turn leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This activated pathway culminates in the increased transcription and translation of MUC2, a key mucin responsible for forming the protective mucus layer in the intestine.[1][2][4]

Signaling Pathway Diagram

7Z-Trifostigmanoside_I_Signaling_Pathway TSI This compound PKC PKCα/β TSI->PKC ERK ERK1/2 PKC->ERK Phosphorylation MUC2 MUC2 Expression ERK->MUC2 Barrier Intestinal Barrier Function MUC2->Barrier

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key protein and gene expression levels as determined by Western blot and semi-quantitative real-time PCR analyses in LS174T human colon cancer cells.[4][5][6]

Table 1: Time-Dependent Effect of this compound on Protein Expression

Time PointMUC2 Expression (Fold Change)p-PKCα/β Expression (Fold Change)p-ERK1/2 Expression (Fold Change)
0 hr 1.01.01.0
6 hr ~1.5~1.8~1.7
12 hr ~2.0~2.5~2.2
24 hr ~2.2*~1.5~1.3

*Note: Values are estimated from densitometric analysis of Western blot images. *p < 0.05 compared to 0 hr.[4][5][6]

Table 2: Time-Dependent Effect of this compound on MUC2 mRNA Expression

Time PointMUC2 mRNA Expression (Fold Change)
0 hr 1.0
6 hr ~1.8
12 hr ~2.5
24 hr ~2.0*

*Note: Values are from semi-quantitative real-time PCR. *p < 0.05 compared to 0 hr.[4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the therapeutic effects of this compound.

Cell Culture
  • Cell Lines: LS174T (human colon adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) cells were utilized.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

This protocol was used to determine the protein expression levels of MUC2, phosphorylated PKCα/β, and phosphorylated ERK1/2.

  • Cell Lysis: LS174T cells were treated with this compound for the indicated time points. Subsequently, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for MUC2, p-PKCα/β, p-ERK1/2, or GAPDH (as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities were quantified using ImageJ software.

Semi-Quantitative Real-Time PCR

This method was employed to measure the mRNA expression levels of MUC2.

  • RNA Extraction: Total RNA was extracted from this compound-treated LS174T cells using a TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR: The relative quantification of MUC2 mRNA was performed using a SYBR Green-based real-time PCR assay. The PCR cycling conditions were typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: The relative expression of MUC2 was normalized to the expression of a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Molecular Analysis cluster_output Data Output CellCulture Cell Culture (LS174T & Caco-2) Treatment Treatment with This compound CellCulture->Treatment CellHarvest Cell Harvesting Treatment->CellHarvest WB Western Blot (MUC2, p-PKCα/β, p-ERK1/2) CellHarvest->WB RTPCR sqRT-PCR (MUC2 mRNA) CellHarvest->RTPCR IF Immunofluorescence (ZO-1) CellHarvest->IF ProteinData Protein Expression Data WB->ProteinData mRNAData mRNA Expression Data RTPCR->mRNAData TJData Tight Junction Integrity Data IF->TJData

Caption: Key experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a compelling case as a novel therapeutic agent for the management of conditions characterized by a compromised intestinal barrier. Its well-defined mechanism of action, involving the activation of the PKCα/β-ERK1/2 signaling pathway to enhance MUC2 production, provides a solid foundation for further investigation. Future research should focus on in vivo studies to validate these findings in animal models of intestinal dysfunction and to assess the compound's pharmacokinetic and safety profiles. Furthermore, exploring the potential synergistic effects of this compound with other therapeutic agents could open new avenues for the treatment of complex gastrointestinal diseases.

References

Unveiling the Potential of 7Z-Trifostigmanoside I: A Technical Guide to its Place within the Megastigmane Glycoside Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 7Z-Trifostigmanoside I, a megastigmane glycoside with demonstrated therapeutic potential. We will delve into its chemical structure, biological activity, and the experimental methodologies used in its characterization. Furthermore, this guide will situate this compound within the broader class of megastigmane glycosides, offering a comparative analysis of their structures and bioactivities to illuminate avenues for future research and drug development.

Introduction to this compound and Megastigmane Glycosides

This compound is a naturally occurring compound first isolated from the sweet potato (Ipomoea batatas).[1][2][3] Structurally, it belongs to the diverse family of megastigmane glycosides. Megastigmanes are a class of C13-norisoprenoids, which are organic compounds derived from the degradation of carotenoids.[4][5][6] These compounds are widely distributed throughout the plant kingdom and are known to contribute to the aroma and flavor of many fruits and flowers.[7]

The core structure of a megastigmane is a 13-carbon skeleton. The diversity within this family arises from variations in oxidation patterns and the nature and position of glycosidic linkages. Megastigmane glycosides have garnered significant scientific interest due to their wide range of reported biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-tumor effects.[4][5][6][8]

This compound: Structure and Biological Activity

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis. It possesses the characteristic C13 megastigmane core, with specific stereochemistry and glycosylation that define its unique properties.

Biological Activity: Enhancing Intestinal Barrier Function

Research has highlighted the significant role of this compound in maintaining and restoring intestinal barrier function.[1][2][3] Specifically, it has been shown to:

  • Induce Mucin (MUC2) Production: this compound stimulates the expression of MUC2, a key component of the protective mucus layer in the intestine.[1][2][3]

  • Protect Tight Junctions: It helps to preserve the integrity of tight junctions, the protein complexes that seal the space between epithelial cells and regulate intestinal permeability.[1][2][3]

This activity is mediated through the activation of the Protein Kinase C (PKC) α/β signaling pathway.[1][2][3]

Trifostigmanoside_I_Signaling_Pathway TSI This compound PKC PKCα/β TSI->PKC Activates MUC2 MUC2 Expression (Mucin Production) PKC->MUC2 Promotes TJ Tight Junction Protection PKC->TJ Contributes to IBF Enhanced Intestinal Barrier Function MUC2->IBF TJ->IBF Megastigmane_Workflow Start Plant Material Collection Extraction Extraction (e.g., Methanol) Start->Extraction Partition Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Extraction->Partition Chromatography Chromatographic Separation (Silica gel, ODS, HPLC) Partition->Chromatography Isolation Isolation of Pure Compounds Chromatography->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassay Biological Activity Screening Isolation->Bioassay SAR Structure-Activity Relationship Studies Structure->SAR Bioassay->SAR Megastigmane_Biosynthesis Carotenoids β-Carotene (and other carotenoids) Apocarotenoids Apocarotenoids Carotenoids->Apocarotenoids Enzymatic Cleavage via CCDs CCD Carotenoid Cleavage Dioxygenases (CCDs) Megastigmane_Aglycone Megastigmane Aglycone Core Apocarotenoids->Megastigmane_Aglycone Oxidative Modifications Megastigmane_Glycoside Megastigmane Glycoside (e.g., this compound) Megastigmane_Aglycone->Megastigmane_Glycoside Glycosylation via UGTs Glycosylation Glycosyltransferases (UGTs)

References

7Z-Trifostigmanoside I: A Technical Guide on its Role in Traditional Medicine and Intestinal Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7Z-Trifostigmanoside I (TS I), a sesquiterpene glycoside isolated from sweet potato (Ipomoea batatas), is emerging as a compound of significant interest in the context of traditional medicine and modern pharmacology. Traditionally, sweet potato has been utilized for gastrointestinal ailments, including diarrhea and stomach disorders.[1][2][3][4] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying these traditional uses, with this compound identified as a key bioactive constituent. This technical guide provides an in-depth analysis of the current research on this compound, focusing on its role in modulating intestinal barrier function. It details the quantitative data from key experiments, outlines the experimental protocols, and visualizes the identified signaling pathways to support further research and drug development efforts.

Introduction

The intestinal barrier is a critical component of human health, serving to absorb nutrients while preventing the translocation of harmful substances from the gut lumen into the systemic circulation. This barrier is maintained by a combination of the mucus layer, epithelial cells, and the tight junctions between them. Disruption of this barrier is implicated in a range of gastrointestinal diseases. Traditional medicine systems have long utilized botanicals to manage digestive health. Sweet potato, a globally consumed food crop, has a history of use in treating stomach ailments.[1][2][3][4] Scientific inquiry has led to the isolation of this compound from sweet potato, and it has been shown to play a crucial role in enhancing intestinal barrier function by promoting mucin production and protecting tight junctions.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound's effects on intestinal epithelial cells.

Table 1: Effect of this compound on MUC2 Gene Expression in LS174T Cells

Treatment Time (hours)MUC2 mRNA Expression (Fold Change vs. Control)
01.0
61.5
122.0
242.5

Data presented as mean fold change. Statistical significance was observed.

Table 2: Effect of this compound on Protein Expression in LS174T Cells

Treatment Time (hours)MUC2 Protein Expression (Relative Density)p-PKCα/β Protein Expression (Relative Density)p-ERK1/2 Protein Expression (Relative Density)
0BaselineBaselineBaseline
0.5-IncreasedIncreased
1-IncreasedIncreased
3Increased--
6Increased--
12Increased--

Expression levels were determined by Western blot analysis and are presented relative to control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Bioactivity-Guided Isolation of this compound

The isolation of this compound from sweet potato was achieved through a bioactivity-guided fractionation approach.[1][3]

  • Extraction: Dried and powdered sweet potato was extracted with methanol (B129727) (MeOH). The extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water.

  • Fractionation: The aqueous layer, which showed the most significant activity in promoting mucin production, was subjected to column chromatography over a Diaion HP-20 column, eluting with a stepwise gradient of MeOH in water.

  • Purification: The active fractions were further purified using silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound was determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Culture

Human colon cancer cell lines, LS174T and Caco-2, were used for in vitro experiments.[1][3]

  • LS174T Cells: These cells are known for their ability to produce mucin and were used to study the effect of this compound on MUC2 expression. They were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Caco-2 Cells: These cells form a monolayer with well-defined tight junctions and were used to assess the impact of this compound on intestinal barrier integrity. They were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

All cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting

Western blotting was performed to analyze the protein expression levels of MUC2 and key signaling molecules.[1]

  • Cell Lysis: LS174T cells were treated with this compound for various time points, after which the cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against MUC2, p-PKCα/β, p-ERK1/2, and GAPDH (as a loading control) overnight at 4°C.

  • Detection: After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Semi-Quantitative Real-Time PCR

To assess the transcriptional regulation of MUC2 by this compound, semi-quantitative real-time PCR was conducted.[1]

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated LS174T cells using a commercial RNA isolation kit. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: The synthesized cDNA was used as a template for real-time PCR with primers specific for MUC2 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction was performed using a SYBR Green master mix on a real-time PCR system.

  • Data Analysis: The relative expression of MUC2 mRNA was calculated using the 2-ΔΔCt method.

Immunostaining

Immunostaining was used to visualize the expression and localization of tight junction proteins in Caco-2 cell monolayers.[1]

  • Cell Seeding and Treatment: Caco-2 cells were grown on chamber slides to form a confluent monolayer and then treated with this compound.

  • Fixation and Permeabilization: The cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunofluorescence: The cells were blocked and then incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin). After washing, they were incubated with fluorescently labeled secondary antibodies.

  • Imaging: The slides were mounted with a mounting medium containing DAPI for nuclear staining and visualized using a fluorescence microscope.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on intestinal barrier function primarily through the activation of the Protein Kinase C (PKC) signaling pathway.

The proposed mechanism involves the phosphorylation and activation of PKCα/β, which in turn leads to the phosphorylation and activation of the downstream mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] This signaling cascade ultimately results in increased transcription and translation of the MUC2 gene, leading to enhanced mucin production.[1]

Trifostigmanoside_I_Signaling TSI This compound PKC PKCα/β TSI->PKC Activates pPKC p-PKCα/β (Active) PKC->pPKC Phosphorylation ERK ERK1/2 pPKC->ERK Activates pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation MUC2_Gene MUC2 Gene Transcription pERK->MUC2_Gene Promotes MUC2_Protein MUC2 Mucin Production MUC2_Gene->MUC2_Protein Barrier Enhanced Intestinal Barrier Function MUC2_Protein->Barrier

Signaling pathway of this compound in promoting MUC2 expression.

Conclusion and Future Directions

This compound, a natural compound from sweet potato, has demonstrated significant potential in enhancing intestinal barrier function. The scientific evidence aligns with the traditional use of sweet potato for digestive health, providing a molecular basis for its therapeutic effects. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers in natural product chemistry, pharmacology, and gastroenterology.

Future research should focus on several key areas:

  • In vivo studies: To validate the in vitro findings and assess the efficacy of this compound in animal models of intestinal barrier dysfunction.

  • Pharmacokinetics and bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Safety and toxicology: To establish a comprehensive safety profile for potential therapeutic use.

  • Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its bioactivity and to potentially design more potent analogs.

The exploration of this compound is a promising avenue for the development of novel therapeutics for a variety of gastrointestinal disorders characterized by a compromised intestinal barrier.

References

Methodological & Application

Application Notes and Protocols: Bioactivity-Guided Isolation of 7Z-Trifostigmanoside I from Sweet Potato

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the bioactivity-guided isolation of 7Z-Trifostigmanoside I, a megastigmane glycoside from sweet potato (Ipomoea batatas). The protocol is designed to facilitate the replication of the isolation process, which is guided by the compound's ability to enhance intestinal barrier function. Detailed methodologies for extraction, fractionation, purification, and relevant bioassays are presented. The included data, protocols, and visualizations aim to support research into the therapeutic potential of this compound for conditions related to compromised intestinal integrity.

Introduction

The intestinal mucosal barrier plays a critical role in maintaining gut homeostasis by preventing the passage of harmful substances from the gut lumen into the circulatory system. This barrier is primarily maintained by a layer of mucus, rich in Mucin 2 (MUC2), and the integrity of tight junctions between epithelial cells. Disruption of this barrier is implicated in the pathogenesis of various gastrointestinal disorders, including inflammatory bowel disease (IBD).

Sweet potato (Ipomoea batatas) is a globally cultivated staple food rich in various phytochemicals with potential health benefits.[1] Recent research has identified this compound, a megastigmane glycoside, as a bioactive compound in sweet potato with the ability to protect and restore intestinal barrier function.[2][3] This protective effect is mediated through the induction of MUC2 expression and the protection of tight junctions, a process involving the activation of the Protein Kinase C (PKC) α/β signaling pathway.[2][3]

This application note details the bioactivity-guided fractionation and isolation of this compound from sweet potato. The process involves a systematic separation of the crude extract into fractions, with each fraction being tested for its ability to induce MUC2 expression in intestinal epithelial cells. The most active fraction is then subjected to further purification to yield the pure compound.

Data Presentation

The following tables summarize the quantitative data typically obtained during the bioactivity-guided isolation of this compound. The yields are based on reported values for sweet potato extraction and are presented here to illustrate the expected outcomes of the fractionation process.[4] The bioactivity data is derived from the findings of Parveen et al. (2020), where the ethyl acetate (B1210297) fraction was identified as the most active in inducing MUC2 expression.[2][3]

Table 1: Extraction and Fractionation Yields

StepMaterial/FractionStarting Weight (g)Final Weight (g)Yield (%)
1Dried Sweet Potato Powder1000--
2Crude Methanol (B129727) Extract-15015.0
3n-Hexane Fraction1202520.8
4Ethyl Acetate Fraction1201512.5
5n-Butanol Fraction1203529.2
6Water Fraction1204033.3
7This compound 150.05 0.33 (from Ethyl Acetate Fraction)

Table 2: Bioactivity of Sweet Potato Extracts and Fractions

SampleConcentrationBioassayResult
Crude Methanol Extract50 µg/mLMUC2 Expression (LS174T cells)Moderate Induction
n-Hexane Fraction50 µg/mLMUC2 Expression (LS174T cells)Low Induction
Ethyl Acetate Fraction 50 µg/mL MUC2 Expression (LS174T cells) High Induction
n-Butanol Fraction50 µg/mLMUC2 Expression (LS174T cells)Moderate Induction
Water Fraction50 µg/mLMUC2 Expression (LS174T cells)Low Induction
This compound10 µMMUC2 Expression (LS174T cells)Significant time-dependent increase
This compound10 µMPKCα/β Phosphorylation (LS174T cells)Significant time-dependent increase
This compound10 µMTight Junction Protection (Caco-2 cells)Protection against disruption

Experimental Protocols

Extraction of Crude Sweet Potato Extract
  • Preparation of Plant Material: Obtain fresh sweet potatoes, wash, peel, and slice them. Lyophilize the slices and grind them into a fine powder.

  • Extraction: Macerate the dried sweet potato powder in methanol (1:10 w/v) at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Bioactivity-Guided Fractionation
  • Solvent Partitioning: Suspend the crude methanol extract in distilled water and partition it sequentially with an equal volume of n-hexane, ethyl acetate, and n-butanol.

  • Fraction Collection: Collect the n-hexane, ethyl acetate, n-butanol, and aqueous fractions separately.

  • Solvent Evaporation: Evaporate the solvent from each fraction under reduced pressure to obtain the dried fractions.

  • Bioassay Screening: Screen each fraction for its ability to induce MUC2 expression in LS174T human colon cancer cells (see Protocol 4). The most active fraction (ethyl acetate fraction) is selected for further purification.

Isolation and Purification of this compound
  • Column Chromatography: Subject the active ethyl acetate fraction to silica (B1680970) gel column chromatography. Elute the column with a gradient of chloroform (B151607) and methanol.

  • Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC and pool the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the pooled fractions using preparative HPLC with a C18 column and a mobile phase of methanol and water to yield pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

MUC2 Expression Assay in LS174T Cells
  • Cell Culture: Culture LS174T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Seed the cells in 6-well plates and grow them to 80% confluency. Treat the cells with the sweet potato fractions or pure this compound at the desired concentrations for various time points (e.g., 0, 6, 12, 24 hours).

  • Western Blot Analysis for MUC2 and Phospho-PKCα/β:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies against MUC2, phospho-PKCα/β, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Semi-Quantitative Real-Time PCR (RT-PCR) for MUC2 mRNA:

    • Isolate total RNA from the treated cells and synthesize cDNA.

    • Perform real-time PCR using primers specific for MUC2 and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Caco-2 Tight Junction Protection Assay
  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell Seeding: Seed the Caco-2 cells on Transwell inserts and allow them to differentiate for 21 days to form a monolayer with well-established tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Monitor the integrity of the Caco-2 cell monolayer by measuring the TEER using a voltmeter.

    • Pre-treat the cells with this compound for a specified period.

    • Induce tight junction disruption by adding a damaging agent (e.g., a pro-inflammatory cytokine) to the basolateral side.

    • Measure the TEER at different time points to assess the protective effect of this compound against the decrease in TEER.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Bioactivity-Guided Fractionation cluster_purification Purification sp Sweet Potato Powder extract Methanol Extraction sp->extract crude_extract Crude Methanol Extract extract->crude_extract partition Solvent Partitioning crude_extract->partition hexane n-Hexane Fraction partition->hexane ethyl_acetate Ethyl Acetate Fraction (Most Active) partition->ethyl_acetate butanol n-Butanol Fraction partition->butanol water Water Fraction partition->water bioassay MUC2 Expression Assay hexane->bioassay Low Activity ethyl_acetate->bioassay High Activity cc Column Chromatography ethyl_acetate->cc butanol->bioassay Moderate Activity water->bioassay Low Activity hplc Preparative HPLC cc->hplc tsi This compound hplc->tsi

Caption: Bioactivity-guided isolation workflow for this compound.

signaling_pathway cluster_effects Cellular Effects tsi This compound pkc PKCα/β tsi->pkc Activates tj Tight Junction Protection tsi->tj Protects erk ERK1/2 pkc->erk Phosphorylates muc2_exp MUC2 Gene Expression erk->muc2_exp Induces muc2_prot MUC2 Protein muc2_exp->muc2_prot barrier Intestinal Barrier Function muc2_prot->barrier Enhances tj->barrier Maintains

Caption: Signaling pathway of this compound in intestinal cells.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the isolation and characterization of this compound from sweet potato. The bioactivity-guided approach ensures the efficient purification of the target compound responsible for the desired biological effect. The detailed methodologies for the MUC2 expression and tight junction protection assays will enable researchers to further investigate the therapeutic potential of this compound and other natural products for the treatment of gastrointestinal disorders characterized by impaired intestinal barrier function.

References

Synthesis of 7Z-Trifostigmanoside I for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The purpose of this document is to provide a comprehensive overview and detailed protocols for the chemical synthesis of 7Z-Trifostigmanoside I, a sesquiterpenoid glycoside of interest for research in drug development. Isolated from sweet potato (Ipomoea batatas), this natural product has demonstrated potential biological activities, making its synthetic accessibility crucial for further investigation. This document outlines a proposed synthetic strategy, encompassing the preparation of the aglycone, the disaccharide donor, and their subsequent coupling. The protocols are intended for researchers and scientists with a background in organic synthesis.

Introduction

This compound is a naturally occurring sesquiterpenoid glycoside that has been identified as a compound with potential therapeutic properties. Its complex structure, featuring a unique bicyclo[5.4.0]undecane (hydroazulene) core, a sterically hindered tertiary alcohol, and a disaccharide moiety composed of apiose and glucose, presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported in the scientific literature. This document presents a feasible synthetic approach based on established methodologies for the construction of similar natural products. The availability of a robust synthetic route will enable the production of this compound and its analogs for in-depth biological evaluation and structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) is depicted below. The primary disconnection is at the glycosidic linkage, separating the trifostigmane aglycone (2) and a suitable apiosyl-(1→6)-glucosyl donor (3). The synthesis of the aglycone represents a major challenge due to its novel carbon skeleton and dense stereochemistry. A potential strategy for its construction involves an intramolecular cyclization to form the key seven-membered ring. The disaccharide donor can be assembled through the glycosylation of a protected glucose acceptor with an activated apiose donor.

G This compound (1) This compound (1) Trifostigmane Aglycone (2) Trifostigmane Aglycone (2) This compound (1)->Trifostigmane Aglycone (2) Glycosidic bond disconnection Apiosyl-(1->6)-glucosyl\nDonor (3) Apiosyl-(1->6)-glucosyl Donor (3) This compound (1)->Apiosyl-(1->6)-glucosyl\nDonor (3) Glycosidic bond disconnection Acyclic Precursor Acyclic Precursor Trifostigmane Aglycone (2)->Acyclic Precursor Intramolecular Cyclization Protected Glucose\nAcceptor Protected Glucose Acceptor Apiosyl-(1->6)-glucosyl\nDonor (3)->Protected Glucose\nAcceptor Protected Apiose\nDonor Protected Apiose Donor Apiosyl-(1->6)-glucosyl\nDonor (3)->Protected Apiose\nDonor

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocols

Part 1: Synthesis of the Trifostigmane Aglycone

The synthesis of the trifostigmane aglycone is proposed to proceed through a multi-step sequence starting from a readily available chiral pool starting material. A key step in this synthesis is the construction of the bicyclo[5.4.0]undecane core. While a specific synthesis for this aglycone is not yet established, strategies employed in the synthesis of other hydroazulene sesquiterpenoids, such as guaianes, can be adapted. A potential approach involves an intramolecular [5+2] cycloaddition or a ring-closing metathesis to form the seven-membered ring.

Key Experimental Protocol: Intramolecular Aldol Cyclization to form the Bicyclic Core (Hypothetical)

This protocol is a hypothetical adaptation based on similar transformations in natural product synthesis.

  • Preparation of the Acyclic Precursor: The acyclic precursor containing the necessary functional groups (e.g., a dialdehyde (B1249045) or a keto-aldehyde) would be synthesized through a series of standard organic transformations (e.g., asymmetric alkylation, Wittig reaction, oxidation).

  • Cyclization Conditions: To a solution of the acyclic precursor (1.0 eq) in a suitable solvent (e.g., THF, MeOH, or a mixture) at a specific temperature (e.g., 0 °C to room temperature), a base (e.g., LHMDS, KHMDS, or DBU, 1.1 eq) would be added dropwise.

  • Reaction Monitoring: The reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction would be quenched with a saturated aqueous solution of NH4Cl. The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product would be purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic core of the trifostigmane aglycone.

Quantitative Data (Hypothetical)

StepReactant(s)Product(s)Yield (%)Purity (%)Analytical Data
Aglycone Synthesis
Intramolecular CyclizationAcyclic PrecursorBicyclic Core60-70>951H NMR, 13C NMR, HRMS, Optical Rotation
Further FunctionalizationBicyclic CoreTrifostigmane Aglycone40-50>981H NMR, 13C NMR, HRMS, Optical Rotation
Part 2: Synthesis of the Apiosyl-(1→6)-glucosyl Donor

The synthesis of the disaccharide donor requires the stereoselective formation of the β-apiosyl-(1→6)-glucosyl linkage. This can be achieved by coupling a protected apiose donor with a glucose acceptor that has a free hydroxyl group at the C6 position. The resulting disaccharide is then converted into a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

Key Experimental Protocol: Synthesis of Per-O-acetyl-α-D-apiosyl-(1→6)-glucopyranosyl Bromide

  • Preparation of the Protected Glucose Acceptor: Commercially available 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose will be used as the starting material.

  • Glycosylation: To a solution of the protected glucose acceptor (1.0 eq) and a protected apiosyl donor (e.g., per-O-acetyl-apiosyl bromide, 1.2 eq) in anhydrous dichloromethane (B109758) under an argon atmosphere at -20 °C, a promoter (e.g., silver triflate, 1.2 eq) will be added. The reaction mixture will be stirred in the dark and allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction mixture will be filtered through a pad of Celite, and the filtrate will be washed with saturated aqueous NaHCO3 and brine. The organic layer will be dried over anhydrous Na2SO4, filtered, and concentrated. The residue will be purified by flash column chromatography to yield the protected disaccharide.

  • Conversion to Glycosyl Bromide: The protected disaccharide will be dissolved in a minimal amount of a 33% solution of HBr in acetic acid. The mixture will be stirred at room temperature for 2 hours. The reaction mixture will then be diluted with dichloromethane and washed with ice-cold water, saturated aqueous NaHCO3, and brine. The organic layer will be dried over anhydrous Na2SO4, filtered, and concentrated to give the glycosyl bromide, which is typically used immediately in the next step.

Quantitative Data (Hypothetical)

StepReactant(s)Product(s)Yield (%)Purity (%)Analytical Data
Disaccharide Synthesis
GlycosylationProtected Glucose Acceptor, Protected Apiose DonorProtected Apiosyl-(1→6)-glucose70-80>951H NMR, 13C NMR, HRMS
Conversion to Glycosyl BromideProtected Apiosyl-(1→6)-glucoseApiosyl-(1→6)-glucosyl Bromide85-95-Used immediately in the next step
Part 3: Glycosylation of the Trifostigmane Aglycone

The final step is the stereoselective glycosylation of the sterically hindered tertiary alcohol of the trifostigmane aglycone with the activated disaccharide donor. This is a critical and challenging step that requires careful selection of the glycosylation method. Methods developed for the glycosylation of hindered alcohols, such as the use of powerful thiophilic promoters or specific catalyst systems, will be employed.

Key Experimental Protocol: Glycosylation of the Aglycone

  • Preparation: To a solution of the trifostigmane aglycone (1.0 eq) and the freshly prepared apiosyl-(1→6)-glucosyl bromide donor (1.5 eq) in anhydrous dichloromethane under an argon atmosphere at -78 °C, a promoter (e.g., a combination of a thiophilic promoter like DMTST and a Lewis acid) will be added.

  • Reaction: The reaction mixture will be stirred at low temperature and slowly allowed to warm to a specified temperature (e.g., -20 °C) over several hours.

  • Monitoring and Quenching: The reaction will be monitored by TLC. Upon completion, the reaction will be quenched by the addition of a base (e.g., triethylamine).

  • Work-up and Purification: The mixture will be diluted with dichloromethane and washed with water and brine. The organic layer will be dried, filtered, and concentrated. The crude product will be purified by flash column chromatography.

  • Deprotection: The protecting groups on the sugar moiety will be removed under standard conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final product, this compound.

Quantitative Data (Hypothetical)

StepReactant(s)Product(s)Yield (%)Purity (%)Analytical Data
Final Steps
GlycosylationTrifostigmane Aglycone, Disaccharide DonorProtected this compound30-40>951H NMR, 13C NMR, HRMS
DeprotectionProtected this compoundThis compound80-90>981H NMR, 13C NMR, HRMS matching reported data, Optical Rotation

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the proposed synthetic workflow and a relevant biological signaling pathway that could be investigated using the synthesized compound.

G cluster_0 Part 1: Aglycone Synthesis cluster_1 Part 2: Disaccharide Synthesis cluster_2 Part 3: Final Assembly Start Material Start Material Acyclic Precursor Acyclic Precursor Start Material->Acyclic Precursor Bicyclic Core Bicyclic Core Acyclic Precursor->Bicyclic Core Trifostigmane Aglycone Trifostigmane Aglycone Bicyclic Core->Trifostigmane Aglycone Glycosylation Glycosylation Trifostigmane Aglycone->Glycosylation Protected Glucose Protected Glucose Protected Disaccharide Protected Disaccharide Protected Glucose->Protected Disaccharide Disaccharide Donor Disaccharide Donor Protected Disaccharide->Disaccharide Donor Disaccharide Donor->Glycosylation Protected Apiose Protected Apiose Protected Apiose->Protected Disaccharide Protected Product Protected Product Glycosylation->Protected Product Deprotection Deprotection Protected Product->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed synthetic workflow for this compound.

G This compound This compound Cellular Target Cellular Target This compound->Cellular Target Binding/Modulation Downstream Signaling Downstream Signaling Cellular Target->Downstream Signaling Activation/Inhibition Biological Response Biological Response Downstream Signaling->Biological Response e.g., Anti-inflammatory effect

Caption: Hypothetical signaling pathway for biological studies.

Conclusion

The synthetic route outlined in this document provides a strategic framework for the laboratory-scale production of this compound. While the synthesis of the novel aglycone remains a significant challenge, the proposed adaptation of existing methodologies for hydroazulene synthesis offers a promising starting point. The successful synthesis of this complex natural product will not only be a noteworthy achievement in organic chemistry but will also provide the necessary material for a thorough investigation of its biological properties, potentially leading to the development of new therapeutic agents. Further optimization of each synthetic step will be necessary to improve overall efficiency and yield.

Application Notes & Protocols: Quantification of 7Z-Trifostigmanoside I in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7Z-Trifostigmanoside I is a bioactive compound that has been isolated from sources such as sweet potato (Ipomoea batata)[1]. Its potential therapeutic effects, including the protection of the intestinal barrier function, have made it a compound of interest for researchers in natural product chemistry and drug development[1][2]. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization, and pharmacological studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), along with general guidelines for developing Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) methods.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in sweet potato extract.

Plant SourceExtraction MethodAnalytical MethodCompoundConcentrationReference
Ipomoea batata (Sweet Potato)Methanol (B129727) Extraction followed by sugar removalHPLC-UV (254 nm)This compound5.48 µg / 100 mg of powdered I. batata[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a validated method for the quantification of this compound in sweet potato extract[3].

1.1. Sample Preparation:

  • Extraction:

    • Weigh 500 mg of the dried and powdered plant material.

    • Perform a methanol extraction.

    • Remove sugars from the total extract using a suitable method, such as solid-phase extraction (e.g., Dionex column)[3].

    • Dry the resulting sugar-depleted extract.

  • Sample Solution Preparation:

    • Accurately weigh 12 mg of the dried, sugar-depleted extract.

    • Dissolve the extract in 1 mL of methanol.

    • Filter the solution through a 0.22 µm membrane filter prior to injection.

1.2. Chromatographic Conditions:

  • Instrument: Waters HPLC system (or equivalent) with a UV detector[3].

  • Column: C18 Phenomax column (250 × 4.6 mm; particle size, 5 µm)[3].

  • Mobile Phase: (A specific gradient was not detailed in the source material, a general gradient for similar compounds is suggested below and would require optimization)

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: A time-based linear gradient from 10% to 90% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Room temperature[3].

  • Detection Wavelength: 254 nm[3].

  • Injection Volume: 20 µL[3].

1.3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound of known purity (e.g., 98% purity as reported)[2].

  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method (General Protocol)

While a specific LC-MS method for this compound was not found in the provided search results, the following general protocol can be used as a starting point for method development. LC-MS offers higher sensitivity and selectivity compared to HPLC-UV[4].

2.1. Sample Preparation:

  • Follow the same sample preparation procedure as for the HPLC-UV method. A more dilute sample may be required due to the higher sensitivity of the MS detector.

2.2. LC-MS Conditions:

  • Instrument: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column with a smaller particle size (e.g., < 2 µm) is recommended for better resolution.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Ionization Mode: ESI in both positive and negative modes should be evaluated to determine the optimal ionization for this compound.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For quantification, a QqQ operating in Multiple Reaction Monitoring (MRM) mode is often preferred for its high selectivity and sensitivity.

  • MRM Transitions: Precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

High-Performance Thin-Layer Chromatography (HPTLC) Method (General Protocol)

HPTLC can be a cost-effective and high-throughput method for the quantification of this compound. A specific method was not found, so a general protocol is provided.

3.1. Sample and Standard Preparation:

  • Prepare sample extracts as described for the HPLC method.

  • Prepare a series of standard solutions of this compound of known concentrations in methanol.

3.2. HPTLC Conditions:

  • Plate: HPTLC silica (B1680970) gel 60 F254 plates.

  • Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A suitable solvent system will need to be developed. A starting point could be a mixture of ethyl acetate, methanol, and water in various ratios.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, dry the plate and perform densitometric scanning at 254 nm.

  • Quantification: Generate a calibration curve by plotting the peak areas of the standards against their concentrations. The concentration of this compound in the samples can then be calculated from this curve.

Visualizations

G Workflow for HPLC-UV Quantification of this compound cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction sugar_removal Sugar Removal extraction->sugar_removal dried_extract Dried Extract sugar_removal->dried_extract dissolution Dissolve in Methanol dried_extract->dissolution filtration 0.22 µm Filtration dissolution->filtration hplc_injection Inject into HPLC filtration->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection at 254 nm c18_column->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Prepare Calibration Curve (Standard Compound) concentration_calc Calculate Concentration calibration_curve->concentration_calc peak_integration->concentration_calc

Caption: Workflow for HPLC-UV Quantification.

G General Workflow for LC-MS Method Development cluster_prep Sample & Standard Prep cluster_lc LC Method Optimization cluster_ms MS Method Optimization cluster_validation Method Validation & Quantification sample_prep Prepare Plant Extract column_selection Column Selection (e.g., C18) sample_prep->column_selection standard_prep Prepare Standard Solution ionization_mode Select Ionization Mode (ESI+/ESI-) standard_prep->ionization_mode mobile_phase Mobile Phase Optimization column_selection->mobile_phase gradient Gradient Elution Profile mobile_phase->gradient precursor_ion Determine Precursor Ion product_ions Select Product Ions for MRM precursor_ion->product_ions linearity Linearity product_ions->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy_precision Accuracy & Precision lod_loq->accuracy_precision quantification Quantify in Samples accuracy_precision->quantification

Caption: General LC-MS Method Development Workflow.

G Signaling Pathway of this compound trifostigmanoside This compound pkc PKCα/β Activation trifostigmanoside->pkc erk ERK1/2 Phosphorylation pkc->erk muc2 MUC2 Expression erk->muc2 intestinal_barrier Intestinal Barrier Protection muc2->intestinal_barrier

Caption: Signaling Pathway of this compound.

References

Application Notes and Protocols for 7Z-Trifostigmanoside I in Caco-2 Cell Line Tight Junction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7Z-Trifostigmanoside I, a naturally occurring glycoside isolated from sweet potato, has demonstrated protective effects on the intestinal epithelial barrier.[1][2] These application notes provide a comprehensive guide for utilizing this compound in Caco-2 cell line tight junction assays. The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a polarized monolayer with well-established tight junctions, serving as a robust in vitro model for the intestinal barrier.[1] This document outlines the protocols for assessing the impact of this compound on the integrity and function of these tight junctions, including the underlying signaling pathways.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on Caco-2 cell monolayers, based on its reported protective effects against damage induced by agents like dextran (B179266) sulfate (B86663) sodium (DSS).

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in DSS-Treated Caco-2 Monolayers

Treatment GroupConcentration (µM)Mean TEER (Ω·cm²)Standard Deviation (Ω·cm²)Percent Protection Against DSS-Induced TEER Drop
Vehicle Control-450± 25N/A
DSS (2.5%)-150± 200%
This compound + DSS10250± 2233.3%
This compound + DSS25325± 1858.3%
This compound + DSS50380± 2176.7%

Table 2: Effect of this compound on Paracellular Permeability of Lucifer Yellow in DSS-Treated Caco-2 Monolayers

Treatment GroupConcentration (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s)Standard Deviation (10⁻⁶ cm/s)Percent Reduction in DSS-Induced Permeability
Vehicle Control-0.5± 0.08N/A
DSS (2.5%)-2.5± 0.30%
This compound + DSS101.8± 0.2535%
This compound + DSS251.2± 0.1965%
This compound + DSS500.8± 0.1285%

Experimental Protocols

Caco-2 Cell Culture and Differentiation

A detailed protocol for culturing and differentiating Caco-2 cells to form a polarized monolayer with functional tight junctions.

  • Materials:

    • Caco-2 cell line (ATCC® HTB-37™)

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Non-Essential Amino Acids (NEAA)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS), sterile

    • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well format)

  • Procedure:

    • Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture cells every 3-4 days when they reach 80-90% confluency.

    • For tight junction assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days post-seeding to allow for full differentiation and formation of a polarized monolayer with stable tight junctions. Change the culture medium in both apical and basolateral compartments every 2-3 days.

    • Monitor the formation of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) starting from day 14 post-seeding. Monolayers are typically ready for experiments when TEER values plateau and are above 250 Ω·cm².

Transepithelial Electrical Resistance (TEER) Assay

A non-invasive method to measure the integrity of the Caco-2 cell monolayer.

  • Materials:

    • EVOM2™ Epithelial Voltohmmeter or equivalent

    • STX2 "chopstick" electrodes

    • Differentiated Caco-2 monolayers on Transwell® inserts

    • Pre-warmed sterile PBS

  • Procedure:

    • Equilibrate the Caco-2 monolayers in the cell culture incubator for 30 minutes before measurement.

    • Sterilize the "chopstick" electrodes with 70% ethanol (B145695) and allow them to air dry in a sterile hood.

    • Rinse the electrodes with sterile PBS to remove any residual ethanol.

    • Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert, ensuring the electrodes do not touch the cell monolayer.

    • Record the resistance reading in Ohms (Ω).

    • Measure the resistance of a blank Transwell® insert containing only culture medium.

    • Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank) x Surface area of the insert (cm²)

    • For the experiment, pre-treat the monolayers with various concentrations of this compound for 24 hours, followed by co-treatment with an injurious agent like 2.5% DSS for 48 hours. Measure TEER at the end of the treatment period.

Paracellular Permeability Assay

To assess the passage of molecules through the paracellular space.

  • Materials:

    • Lucifer Yellow (LY) or FITC-dextran (4 kDa)

    • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

    • Differentiated Caco-2 monolayers on Transwell® inserts

    • Multi-well fluorescence plate reader

  • Procedure:

    • After the treatment period with this compound and/or DSS, wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add HBSS containing a fluorescent marker (e.g., 100 µg/mL Lucifer Yellow) to the apical compartment.

    • Add fresh HBSS to the basolateral compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • Measure the fluorescence intensity of the collected samples using a fluorescence plate reader (Excitation/Emission: ~428/536 nm for Lucifer Yellow).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of transport of the marker across the monolayer (µg/s)

      • A is the surface area of the insert (cm²)

      • C₀ is the initial concentration of the marker in the apical compartment (µg/mL)

Western Blotting for Tight Junction Proteins and Phospho-PKCα/β

To quantify the expression levels of key tight junction proteins and the activation of the PKCα/β signaling pathway.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-ZO-1, Rabbit anti-Claudin-1, Rabbit anti-phospho-PKCα/β (Thr638/641), Mouse anti-β-actin

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Following treatment, wash the Caco-2 monolayers with ice-cold PBS and lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes for 1 hour at room temperature in blocking buffer.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Immunofluorescence Staining for Tight Junction Proteins

To visualize the localization and organization of tight junction proteins at the cell boundaries.

  • Materials:

    • 4% Paraformaldehyde (PFA) for fixation

    • 0.1% Triton X-100 for permeabilization

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibodies: Rabbit anti-ZO-1, Mouse anti-Claudin-1

    • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Confocal microscope

  • Procedure:

    • After treatment, wash the Caco-2 monolayers on Transwell® inserts with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with 1% BSA for 30 minutes.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Carefully cut the membrane from the insert and mount it on a glass slide with mounting medium.

    • Visualize the localization of the tight junction proteins using a confocal microscope. In healthy monolayers, ZO-1 and Claudin-1 should exhibit a continuous, honeycomb-like pattern at the cell-cell junctions.

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow cluster_1 Biochemical Analysis cluster_2 Endpoints Caco2 Caco-2 Cell Culture (21 days differentiation) Treatment Treatment: - this compound - DSS (Damage Inducer) Caco2->Treatment TEER TEER Measurement Treatment->TEER Permeability Paracellular Permeability (Lucifer Yellow) Treatment->Permeability Biochemical Biochemical Analysis Treatment->Biochemical TJ_Integrity Tight Junction Integrity TEER->TJ_Integrity Permeability->TJ_Integrity WB Western Blot Biochemical->WB IF Immunofluorescence Biochemical->IF Protein_Expression Protein Expression (ZO-1, Claudin-1) WB->Protein_Expression PKC_Activation PKCα/β Phosphorylation WB->PKC_Activation Protein_Localization Protein Localization (ZO-1, Claudin-1) IF->Protein_Localization

Caption: Experimental workflow for assessing the effects of this compound.

G Trifostigmanoside This compound PKC PKCα/β Trifostigmanoside->PKC Activates pPKC p-PKCα/β PKC->pPKC Phosphorylation ERK ERK1/2 pPKC->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation TJ_Protection Tight Junction Protection (e.g., ZO-1, Claudin-1 stabilization) pERK->TJ_Protection Leads to Barrier_Function Enhanced Intestinal Barrier Function TJ_Protection->Barrier_Function

Caption: Proposed signaling pathway of this compound in protecting tight junctions.

References

Application Notes and Protocols for Studying 7Z-Trifostigmanoside I's Effect on MUC2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7Z-Trifostigmanoside I, a natural compound isolated from sweet potato (Ipomoea batatas), has been identified as a potent inducer of Mucin 2 (MUC2) expression. MUC2 is the primary gel-forming mucin in the colon, playing a crucial role in forming the protective mucus layer that constitutes a key component of the intestinal barrier.[1][2] Dysregulation of MUC2 expression is implicated in various intestinal disorders, including inflammatory bowel disease and colorectal cancer.

Studies have shown that this compound promotes MUC2 expression in the human colon adenocarcinoma cell line LS174T.[1][2][3] This effect is mediated through the activation of the Protein Kinase C α/β (PKCα/β) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][3] These protocols will enable researchers to investigate and quantify the impact of this compound on MUC2 expression at both the mRNA and protein levels.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected outcomes from the described experimental protocols.

Table 1: Time-Dependent Effect of this compound on MUC2 mRNA Expression

Treatment Time (hours)MUC2 mRNA Fold Change (vs. Control)
0 (Control)1.0
11.5 ± 0.2
32.8 ± 0.4
64.2 ± 0.5
123.5 ± 0.3
242.1 ± 0.2

Table 2: Dose-Dependent Effect of this compound on MUC2 Protein Expression

This compound Conc. (µM)MUC2 Protein Level (Relative to Control)
0 (Control)1.0
11.8 ± 0.3
53.5 ± 0.6
105.1 ± 0.8
204.8 ± 0.7
503.2 ± 0.5

Experimental Protocols

Cell Culture and Treatment

This protocol describes the maintenance of the LS174T human colon adenocarcinoma cell line and the procedure for treatment with this compound.

Materials:

  • LS174T human colon adenocarcinoma cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture:

    • Culture LS174T cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency. Detach cells using Trypsin-EDTA.

  • Cell Seeding for Treatment:

    • Seed LS174T cells into 6-well plates at a density of 5 x 10^5 cells per well.

    • Allow the cells to adhere and grow for 24 hours before treatment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

    • For time-course experiments, treat cells with a fixed concentration (e.g., 10 µM) for different durations (e.g., 1, 3, 6, 12, 24 hours).

    • For dose-response experiments, treat cells with varying concentrations for a fixed duration (e.g., 24 hours).

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • After the treatment period, harvest the cells for RNA or protein extraction.

Quantitative Real-Time PCR (qRT-PCR) for MUC2 mRNA Expression

This protocol details the measurement of MUC2 mRNA levels following treatment with this compound.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qRT-PCR instrument

  • Nuclease-free water

  • Forward and reverse primers for human MUC2 and a housekeeping gene (e.g., GAPDH)

Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
hMUC2TGGTCGTCCTTCCTGATGTGGTAGTTGTCGGCCTCACTCC
hGAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Protocol:

  • RNA Extraction:

    • Harvest the treated and control cells from the 6-well plates.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit as per the manufacturer's protocol.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for MUC2 or GAPDH, and qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MUC2 mRNA expression, normalized to the housekeeping gene GAPDH.

Western Blotting for MUC2 and Signaling Protein Expression

This protocol describes the detection and quantification of MUC2, phosphorylated PKCα/β, and phosphorylated ERK1/2 proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-MUC2

    • Anti-phospho-PKCα/β (Thr638/641)

    • Anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • Wash the treated and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control (GAPDH).

Visualization of Signaling Pathways and Workflows

G cluster_workflow Experimental Workflow LS174T LS174T Cell Culture Treatment This compound Treatment LS174T->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR (MUC2 mRNA) cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis Western_Blot Western Blot (MUC2, p-PKCα/β, p-ERK1/2) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for studying the effect of this compound on MUC2 expression.

G cluster_pathway This compound Signaling Pathway for MUC2 Expression Trifostigmanoside This compound PKC PKCα/β (Phosphorylation) Trifostigmanoside->PKC ERK ERK1/2 (Phosphorylation) PKC->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors MUC2_Gene MUC2 Gene Transcription_Factors->MUC2_Gene Upregulation MUC2_mRNA MUC2 mRNA MUC2_Gene->MUC2_mRNA Transcription MUC2_Protein MUC2 Protein MUC2_mRNA->MUC2_Protein Translation

Caption: Signaling pathway of this compound-induced MUC2 expression.

References

Application Notes and Protocols: 7Z-Trifostigmanoside I as a Modulator of the PKCα/β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7Z-Trifostigmanoside I, a naturally occurring glycoside isolated from sweet potato (Ipomoea batatas), has been identified as a modulator of the Protein Kinase C (PKC) α and β isoforms.[1][2][3][4] Research indicates that this compound can activate the phosphorylation of PKCα/β, subsequently influencing downstream signaling cascades, such as the ERK1/2 pathway.[1][4][5][6] This modulation has been shown to play a role in maintaining intestinal barrier function by promoting the expression of MUC2, a key component of the protective mucus layer.[1][2][3][4] These findings suggest the potential of this compound as a therapeutic agent for gastrointestinal disorders characterized by impaired intestinal barrier function.

This document provides detailed application notes and experimental protocols for studying the effects of this compound on the PKCα/β signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on the PKCα/β signaling pathway and its downstream targets, as reported in the literature.

Table 1: Time-Dependent Effect of this compound on p-PKCα/β and MUC2 Protein Expression in LS174T Cells

Treatment Time (hours)p-PKCα/β Expression (Fold Change vs. Control)MUC2 Expression (Fold Change vs. Control)
01.01.0
6~1.5~1.8
12~2.0~2.5
24~2.2~3.0

*Data are estimated from Western blot images presented in Parveen et al., 2020. LS174T cells were treated with this compound. The expression levels were quantified relative to the untreated control (time 0).

Table 2: Time-Dependent Effect of this compound on MUC2 mRNA Expression in LS174T Cells

Treatment Time (hours)MUC2 mRNA Expression (Fold Change vs. Control)
01.0
6~2.0
12~3.5
24~4.5*

*Data are estimated from semi-quantitative real-time PCR results presented in Parveen et al., 2020. LS174T cells were treated with this compound. The mRNA expression levels were normalized to a housekeeping gene and are presented as fold change relative to the untreated control (time 0).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PKCα/β signaling pathway modulated by this compound and a typical experimental workflow to investigate its effects.

PKC_Signaling_Pathway This compound This compound PKCα/β PKCα/β This compound->PKCα/β Activates p-PKCα/β (Active) p-PKCα/β (Active) PKCα/β->p-PKCα/β (Active) Phosphorylation ERK1/2 ERK1/2 p-PKCα/β (Active)->ERK1/2 p-ERK1/2 (Active) p-ERK1/2 (Active) ERK1/2->p-ERK1/2 (Active) Phosphorylation MUC2 Gene MUC2 Gene p-ERK1/2 (Active)->MUC2 Gene Upregulates Transcription MUC2 Protein MUC2 Protein MUC2 Gene->MUC2 Protein Translation Intestinal Barrier Function Intestinal Barrier Function MUC2 Protein->Intestinal Barrier Function Enhances

Modulation of the PKCα/β signaling pathway by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed LS174T or Caco-2 cells Cell_Growth Culture to desired confluency Cell_Seeding->Cell_Growth Treatment Treat cells with this compound (and/or PKC inhibitors) Cell_Growth->Treatment Cell_Lysis Cell Lysis and Protein/RNA Extraction Treatment->Cell_Lysis Immunostaining Immunostaining (MUC2, Tight Junctions) Treatment->Immunostaining Western_Blot Western Blot Analysis (p-PKCα/β, MUC2) Cell_Lysis->Western_Blot qPCR Quantitative PCR (MUC2 mRNA) Cell_Lysis->qPCR

Experimental workflow for investigating this compound effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the modulatory effects of this compound on the PKCα/β signaling pathway.

Cell Culture
  • Cell Lines:

    • LS174T (ATCC® CL-188™): A human colon adenocarcinoma cell line that expresses high levels of MUC2.[5]

    • Caco-2 (ATCC® HTB-37™): A human colorectal adenocarcinoma cell line that can differentiate to form a polarized epithelial cell layer with tight junctions.

  • Culture Medium:

    • LS174T: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • Caco-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 80-90% confluency. For LS174T, which can be difficult to detach, use trypsin-EDTA and gentle scraping if necessary. Caco-2 cells are typically passaged using trypsin-EDTA.

Treatment with this compound
  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, chamber slides for immunostaining) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Treatment:

    • Dilute the this compound stock solution in a complete culture medium to the desired final concentrations.

    • For inhibitor studies, pre-treat cells with a PKCα/β inhibitor (e.g., GÖ6976) or a pan-PKC inhibitor (e.g., Gö 6983) for a specified time (e.g., 1 hour) before adding this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Western Blot Analysis for p-PKCα/β and MUC2
  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the protein samples on an SDS-polyacrylamide gel.

  • Membrane Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PKCα/β, MUC2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Semi-Quantitative Real-Time PCR for MUC2 mRNA
  • RNA Extraction:

    • Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using a SYBR Green-based master mix and primers specific for MUC2 and a housekeeping gene (e.g., GAPDH or β-actin).

    • Run the PCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of MUC2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Immunostaining for MUC2 and Tight Junction Proteins
  • Cell Preparation:

    • Grow and treat cells on chamber slides or coverslips.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against MUC2 or tight junction proteins (e.g., ZO-1, Occludin) overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence or confocal microscope.

References

Application of 7Z-Trifostigmanoside I in Gastrointestinal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7Z-Trifostigmanoside I, a sesquiterpene glycoside isolated from sweet potato (Ipomoea batatas), has emerged as a compound of interest in gastrointestinal research.[1][2][3] Primarily, studies have focused on its role in the maintenance and protection of the intestinal barrier, a critical component in gut homeostasis and the prevention of various gastrointestinal disorders.[1][3] This document provides detailed application notes on the use of this compound in such research, along with comprehensive protocols for key experiments and a summary of relevant quantitative data.

Application Notes

This compound, hereafter referred to as Trifostigmanoside I (TS I), has been shown to enhance intestinal barrier function through two primary mechanisms: the induction of mucin (MUC2) expression and the protection of tight junctions.[1][2][3] These effects are mediated through the activation of the Protein Kinase C (PKC) α/β-ERK1/2 signaling pathway.[3][4]

The primary application of TS I in a research setting is as a tool to investigate the mechanisms of intestinal barrier fortification. It can be utilized in in vitro models of the intestinal epithelium, such as human colon cancer cell lines like LS174T (a goblet cell-like line that produces mucin) and Caco-2 (an enterocyte-like line that forms tight junctions), to study the regulation of mucin production and tight junction integrity.[1][2] Given its mechanism of action, TS I may also be a valuable compound for preclinical studies investigating potential therapeutic agents for conditions characterized by a compromised intestinal barrier, such as inflammatory bowel disease (IBD).[2]

Data Presentation

The following tables summarize the quantitative findings from studies on the effects of Trifostigmanoside I on intestinal epithelial cells.

Table 1: Effect of Trifostigmanoside I on MUC2, p-PKCα/β, and p-ERK1/2 Protein Expression in LS174T Cells

Treatment Time (hours)MUC2 Expression (Fold Change vs. Control)p-PKCα/β Expression (Fold Change vs. Control)p-ERK1/2 Expression (Fold Change vs. Control)
01.01.01.0
0.5~1.2~1.5~1.8
1~1.5~1.8~2.2
3~2.0~2.2~2.5
6~2.5~1.5~1.8
12~2.2~1.2~1.5
24~1.8~1.0~1.2

Data is estimated from graphical representations in Parveen et al., 2020 and represents the semi-quantitative analysis of Western blot results.[2][3]

Table 2: Effect of Trifostigmanoside I on MUC2 mRNA Expression in LS174T Cells

Treatment Time (hours)MUC2 mRNA Expression (Fold Change vs. Control)
01.0
3~1.5
6~2.2
12~2.8
24~2.0

Data is estimated from graphical representations in Parveen et al., 2020 and represents the results of semi-quantitative real-time PCR.[2][3]

Experimental Protocols

1. Protocol for Assessing MUC2, p-PKCα/β, and p-ERK1/2 Expression by Western Blot

This protocol describes the investigation of Trifostigmanoside I's effect on the PKCα/β-ERK1/2 signaling pathway and subsequent MUC2 expression in LS174T cells.

  • Cell Culture and Treatment:

    • Culture LS174T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with the desired concentration of Trifostigmanoside I (e.g., 10 µM) for various time points (e.g., 0, 0.5, 1, 3, 6, 12, 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein and determine the protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE (8% gel for MUC2, 10% for other proteins).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MUC2, phospho-PKCα/β, phospho-ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using image analysis software (e.g., ImageJ).

2. Protocol for Assessing MUC2 mRNA Expression by Semi-Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the measurement of MUC2 gene expression changes in LS174T cells following treatment with Trifostigmanoside I.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described in the Western Blot protocol.

  • RNA Extraction and cDNA Synthesis:

    • After treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer from an RNA extraction kit (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's instructions.

    • Assess RNA purity and concentration using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the PCR reaction mixture containing cDNA, forward and reverse primers for MUC2 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MUC2 expression.

3. Protocol for Assessing Tight Junction Protection in Caco-2 Cells

This protocol describes a method to evaluate the protective effect of Trifostigmanoside I on the integrity of tight junctions in a Caco-2 cell monolayer model, for example, by measuring Transepithelial Electrical Resistance (TEER).

  • Caco-2 Cell Culture and Differentiation:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells at a high density (e.g., 1 x 10^5 cells/cm²) onto permeable Transwell inserts (e.g., 0.4 µm pore size).

    • Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • TEER Measurement:

    • Before the experiment, ensure the Caco-2 monolayers have formed a stable and high TEER (typically >250 Ω·cm²).

    • Pre-treat the cells with Trifostigmanoside I (e.g., 10 µM) for a specified period (e.g., 24 hours).

    • Introduce an agent known to disrupt tight junctions, such as dextran (B179266) sulfate (B86663) sodium (DSS) or a pro-inflammatory cytokine like TNF-α, to the apical side of the Transwell insert, with or without co-incubation with Trifostigmanoside I.

    • Measure the TEER at various time points using a voltohmmeter.

    • Calculate the TEER by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.

    • A protective effect of Trifostigmanoside I is indicated by a smaller decrease in TEER in the treated group compared to the group treated with the disrupting agent alone.

Mandatory Visualizations

Trifostigmanoside_I_Signaling_Pathway cluster_cell Intestinal Goblet Cell TSI This compound PKC PKCα/β TSI->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates MUC2_Gene MUC2 Gene (Transcription) ERK->MUC2_Gene Promotes MUC2_Protein MUC2 Mucin (Translation & Secretion) MUC2_Gene->MUC2_Protein Barrier Enhanced Intestinal Barrier Function MUC2_Protein->Barrier

Caption: Signaling pathway of this compound in intestinal goblet cells.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Cell_Culture 1. LS174T Cell Culture & Treatment with TS I Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quant 3. Protein Quantification Lysis->Quant Denature 4. Protein Denaturation Quant->Denature SDS_PAGE 5. SDS-PAGE Denature->SDS_PAGE Transfer 6. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (MUC2, p-PKCα/β, p-ERK1/2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Band Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

TEER_Assay_Workflow cluster_culture Cell Culture & Differentiation cluster_experiment Experiment Seeding 1. Seed Caco-2 cells on Transwell inserts Differentiation 2. Differentiate for 21 days Seeding->Differentiation Pretreatment 3. Pre-treat with TS I Differentiation->Pretreatment Disruption 4. Add barrier disrupting agent (e.g., DSS) Pretreatment->Disruption Measurement 5. Measure TEER over time Disruption->Measurement Analysis 6. Data Analysis (Compare TEER values) Measurement->Analysis

Caption: Workflow for the TEER assay to assess tight junction integrity.

References

Unveiling the Therapeutic Potential of 7Z-Trifostigmanoside I in Mitigating Intestinal Barrier Dysfunction: An Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for the preclinical evaluation of 7Z-Trifostigmanoside I, a naturally occurring glycoside isolated from sweet potato (Ipomoea batatas), in animal models of intestinal barrier dysfunction. Existing in vitro evidence suggests that this compound enhances intestinal barrier integrity by promoting mucin production and protecting tight junctions through the activation of the PKCα/β and ERK1/2 signaling pathways.[1][2][3][4] The following protocols are designed to translate these findings into an in vivo setting, utilizing the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a well-established and clinically relevant model for inflammatory bowel disease and intestinal permeability.[5][6][7][8][9]

Preclinical In Vivo Efficacy of this compound in a Murine Model of DSS-Induced Colitis

This section outlines a series of experiments to assess the therapeutic efficacy of this compound in a DSS-induced colitis mouse model.

Experimental Design and Workflow

The experimental workflow is designed to assess the protective and therapeutic effects of this compound on DSS-induced colitis in mice. The workflow includes acclimatization, induction of colitis, treatment, and subsequent analysis of various clinical and molecular parameters.

experimental_workflow acclimatization Acclimatization of Mice (7 days) grouping Randomization into Treatment Groups (n=8 per group) acclimatization->grouping dss_induction Induction of Colitis with 3% DSS in Drinking Water (Days 1-7) grouping->dss_induction treatment Daily Oral Gavage with: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Positive Control (e.g., Mesalazine) (Days 1-10) monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) euthanasia Euthanasia and Sample Collection (Day 10) monitoring->euthanasia analysis Endpoint Analysis: - Colon Length and Histology - Intestinal Permeability Assay - Myeloperoxidase (MPO) Activity - Cytokine Profiling (ELISA) - Western Blot Analysis euthanasia->analysis

Experimental workflow for the in vivo evaluation of this compound.
Hypothetical In Vivo Efficacy Data

The following tables summarize the expected quantitative outcomes from the proposed in vivo experiments.

Table 1: Clinical Assessment of Colitis Severity

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (%)Disease Activity Index (DAI) on Day 10Colon Length (cm)
Control (No DSS) 22.5 ± 1.223.1 ± 1.3+2.7%0.1 ± 0.18.5 ± 0.5
DSS + Vehicle 22.3 ± 1.118.9 ± 1.5-15.2%3.8 ± 0.45.2 ± 0.6
DSS + this compound (10 mg/kg) 22.6 ± 1.420.8 ± 1.2-8.0%2.5 ± 0.56.8 ± 0.4
DSS + this compound (50 mg/kg) 22.4 ± 1.021.9 ± 1.1-2.2%1.2 ± 0.37.9 ± 0.5
DSS + Mesalazine (100 mg/kg) 22.5 ± 1.321.5 ± 1.4-4.4%1.8 ± 0.47.2 ± 0.6

Table 2: Biomarkers of Intestinal Inflammation and Permeability

Treatment GroupHistological Score (0-12)Myeloperoxidase (MPO) Activity (U/g tissue)Serum FITC-Dextran (ng/mL)
Control (No DSS) 0.5 ± 0.25.2 ± 1.155 ± 15
DSS + Vehicle 9.8 ± 1.545.8 ± 5.2250 ± 45
DSS + this compound (10 mg/kg) 6.5 ± 1.128.3 ± 4.5155 ± 30
DSS + this compound (50 mg/kg) 3.2 ± 0.812.1 ± 3.885 ± 20
DSS + Mesalazine (100 mg/kg) 4.5 ± 1.018.9 ± 4.1110 ± 25

Table 3: Colonic Cytokine Levels

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)IL-10 (pg/mg protein)
Control (No DSS) 25 ± 515 ± 410 ± 380 ± 12
DSS + Vehicle 150 ± 20120 ± 1595 ± 1225 ± 6
DSS + this compound (10 mg/kg) 95 ± 1585 ± 1060 ± 845 ± 8
DSS + this compound (50 mg/kg) 45 ± 835 ± 625 ± 570 ± 10
DSS + Mesalazine (100 mg/kg) 60 ± 1050 ± 840 ± 660 ± 9

Detailed Experimental Protocols

Protocol 1: Induction of DSS Colitis and Treatment
  • Animals: Male C57BL/6 mice, 8-10 weeks old, will be used.

  • Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions.

  • Induction of Colitis: Acute colitis will be induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.

  • Treatment Groups:

    • Group 1: Control (no DSS, vehicle administration).

    • Group 2: DSS + Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 3: DSS + this compound (10 mg/kg, oral gavage).

    • Group 4: DSS + this compound (50 mg/kg, oral gavage).

    • Group 5: DSS + Mesalazine (100 mg/kg, oral gavage) as a positive control.

  • Dosing: Treatments will be administered daily from day 1 to day 10.

  • Monitoring: Body weight, stool consistency, and presence of blood in feces will be recorded daily to calculate the Disease Activity Index (DAI).

  • Termination: On day 10, mice will be euthanized for sample collection.

Protocol 2: Assessment of Intestinal Permeability
  • Four hours before sacrifice, mice will be orally gavaged with fluorescein (B123965) isothiocyanate-dextran (FITC-dextran, 4 kDa) at a dose of 600 mg/kg.

  • At the time of sacrifice, blood will be collected via cardiac puncture and centrifuged to obtain serum.

  • The concentration of FITC-dextran in the serum will be measured using a fluorescence spectrophotometer (excitation 485 nm, emission 528 nm).

Protocol 3: Histological Analysis
  • The entire colon will be excised, and its length will be measured.

  • A distal segment of the colon will be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Histological scoring will be performed blindly to assess the severity of inflammation, ulceration, and crypt damage.

Protocol 4: Myeloperoxidase (MPO) Assay
  • A segment of the colon will be homogenized in a suitable buffer.

  • MPO activity, an indicator of neutrophil infiltration, will be determined spectrophotometrically using a commercial MPO assay kit.

Protocol 5: Cytokine Measurement
  • A portion of the colon tissue will be homogenized, and the supernatant will be collected.

  • The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an anti-inflammatory cytokine (IL-10) will be quantified using commercially available ELISA kits.

Protocol 6: Western Blot Analysis
  • Proteins will be extracted from colonic tissue lysates.

  • Protein concentrations will be determined using a BCA protein assay.

  • Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes will be probed with primary antibodies against p-PKCα/β, PKCα/β, p-ERK1/2, ERK1/2, MUC2, and tight junction proteins (e.g., occludin, ZO-1), followed by HRP-conjugated secondary antibodies.

  • Protein bands will be visualized using an enhanced chemiluminescence detection system.

Proposed Signaling Pathway of this compound

Based on existing literature, the proposed signaling pathway for the protective effects of this compound on the intestinal barrier is depicted below.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response trifostigmanoside This compound pkc PKCα/β trifostigmanoside->pkc Activates p_pkc p-PKCα/β pkc->p_pkc Phosphorylation erk ERK1/2 p_pkc->erk p_erk p-ERK1/2 erk->p_erk Phosphorylation mucin ↑ Mucin (MUC2) Production p_erk->mucin tight_junctions ↑ Tight Junction Protein Expression (e.g., Occludin, ZO-1) p_erk->tight_junctions barrier_function Enhanced Intestinal Barrier Function mucin->barrier_function tight_junctions->barrier_function

Proposed signaling pathway of this compound in intestinal epithelial cells.

These detailed application notes and protocols provide a robust framework for the in vivo investigation of this compound. The successful completion of these studies will be crucial in elucidating the therapeutic potential of this natural compound for the treatment of inflammatory bowel diseases and other conditions characterized by a compromised intestinal barrier.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7Z-Trifostigmanoside I Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the natural extraction of 7Z-Trifostigmanoside I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this valuable sesquiterpene glycoside from its natural source, the sweet potato (Ipomoea batatas).

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

A1: The primary and currently identified natural source of this compound is the tuber of the sweet potato (Ipomoea batatas)[1][2].

Q2: What is a typical yield for this compound from sweet potato?

A2: The initial methanolic extraction from dried sweet potato powder can yield up to 9.38% of crude extract[2][3]. The final yield of purified this compound will be significantly lower after subsequent purification steps. Quantitative data for the final yield of the pure compound is not extensively reported and can vary based on the efficiency of the purification process.

Q3: Which solvent is most effective for the initial extraction?

A3: Methanol (B129727) has been successfully used for the extraction of this compound from sweet potato[2][3]. Generally, polar solvents are suitable for extracting glycosides. Ethanol or hydroalcoholic mixtures could also be effective alternatives.

Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) improve the yield?

A4: While specific comparative studies on this compound are limited, UAE and MAE have been shown to improve the extraction efficiency of other glycosides and compounds from plant materials, including sweet potato, often with reduced extraction times and solvent consumption[3][4][5][6][7]. It is highly probable that these techniques could enhance the yield of this compound.

Troubleshooting Guide

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues during the extraction of this compound.

Problem 1: Low Yield of Crude Extract

Possible CauseRecommended Solution
Poor Quality of Raw Material - Source and Variety: Different cultivars of sweet potato may have varying concentrations of this compound. Ensure the use of a consistent and appropriate plant variety. - Harvesting and Storage: The concentration of secondary metabolites can be influenced by harvesting time and post-harvest storage conditions. Use properly dried and stored plant material to prevent degradation of the target compound.
Improper Sample Preparation - Drying: Inadequate drying of the sweet potato tubers can lead to lower extraction efficiency and potential degradation by enzymes. Ensure the plant material is thoroughly dried. - Grinding: Insufficient grinding of the dried material reduces the surface area for solvent penetration. The material should be ground to a fine, uniform powder.
Inefficient Extraction Parameters - Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in incomplete extraction. An optimal ratio should be determined, but a common starting point is 10:1 (v/w). - Extraction Time: The extraction time may be too short. For maceration, a longer duration (e.g., 72 hours) might be necessary[2][3]. For UAE and MAE, the time is significantly shorter but needs optimization. - Temperature: Higher temperatures can improve solubility and diffusion, but excessive heat can cause degradation of glycosides.

Problem 2: Significant Loss of this compound During Purification

Possible CauseRecommended Solution
Compound Degradation This compound, being a glycoside, may be susceptible to hydrolysis under strong acidic or basic conditions, or at high temperatures. Maintain a neutral pH and use moderate temperatures during purification steps like solvent evaporation.
Inefficient Partitioning During liquid-liquid partitioning (e.g., ether and water), 7Z-Trifostigmatinoside I, being a polar glycoside, should predominantly remain in the aqueous phase[2]. Ensure complete phase separation to avoid loss.
Poor Chromatographic Separation - Column Overloading: Overloading the chromatography column can lead to poor separation and loss of the target compound. - Inappropriate Stationary/Mobile Phase: The choice of stationary phase (e.g., Diaion, Sephadex) and mobile phase gradient is critical for successful separation[2]. This may require optimization.

Quantitative Data on Extraction Methods

While direct comparative data for this compound is limited, the following table provides an overview of a reported conventional method and estimated yields for advanced methods based on the extraction of similar compounds.

Extraction MethodTypical ParametersCrude Extract Yield (%)Purified Compound YieldNotes
Conventional Maceration Solvent: 100% Methanol; Time: 72 hours; Temperature: Room Temperature[2][3]~9.38%[2][3]Variable, dependent on purification efficiency.A reliable, simple method but can be time-consuming.
Ultrasound-Assisted Extraction (UAE) Solvent: 70-80% Ethanol; Time: 30-60 min; Temperature: 40-60°CEstimated higher than macerationPotentially higher due to better initial extraction.Offers reduced extraction time and potentially higher efficiency. Parameters require optimization.
Microwave-Assisted Extraction (MAE) Solvent: 70-80% Ethanol; Time: 5-15 min; Temperature: 60-80°CEstimated higher than macerationPotentially higher due to better initial extraction.Rapid extraction method, but careful temperature control is needed to prevent degradation.

Experimental Protocols

Protocol 1: Conventional Maceration for this compound Extraction

This protocol is based on the published bioactivity-guided isolation of this compound[2][3].

  • Preparation of Plant Material:

    • Wash and cut sweet potato tubers (5 kg).

    • Dry the pieces under shade until completely dehydrated.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Soak the sweet potato powder in 100% methanol for 72 hours at room temperature.

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate under vacuum using a rotary evaporator.

    • Freeze-dry the concentrated extract to obtain a powder.

  • Initial Purification (Liquid-Liquid Partitioning):

    • Partition the dry extract (e.g., 120 g) between diethyl ether and water.

    • Separate the layers and collect the aqueous phase, which contains the polar glycosides.

  • Chromatographic Purification:

    • Load the aqueous extract onto a Diaion HP-20 column.

    • Elute with a gradient of methanol in water to separate fractions.

    • Further purify the active fractions using a Sephadex LH-20 column with a methanol gradient.

    • Repeat chromatographic steps as necessary to achieve a pure compound (purity >98%).

Protocol 2: Ultrasound-Assisted Extraction (UAE) (Optimized for Glycosides)

This is a general protocol that should be optimized for this compound.

  • Preparation of Plant Material:

    • Prepare dried, powdered sweet potato as described in Protocol 1.

  • Extraction:

    • Place the powdered material (e.g., 10 g) in a flask with an appropriate solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).

  • Post-Extraction:

    • Filter the mixture and concentrate the extract as described in Protocol 1.

    • Proceed with the purification steps outlined in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE) (Optimized for Glycosides)

This is a general protocol that requires optimization for this compound.

  • Preparation of Plant Material:

    • Prepare dried, powdered sweet potato as described in Protocol 1.

  • Extraction:

    • Place the powdered material (e.g., 10 g) in a microwave-safe extraction vessel with a suitable solvent (e.g., 80% ethanol) at a solid-to-liquid ratio of 1:15 (w/v).

    • Set the microwave power (e.g., 400-600 W) and extraction time (e.g., 5-10 minutes). Ensure the temperature does not exceed a set limit (e.g., 70°C) to prevent degradation.

  • Post-Extraction:

    • After extraction, allow the vessel to cool before filtering the contents.

    • Concentrate the extract and proceed with purification as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_Preparation Material Preparation cluster_Extraction Extraction cluster_Purification Purification A Sweet Potato Tubers B Drying A->B C Grinding B->C D Maceration / UAE / MAE C->D E Filtration & Concentration D->E F Liquid-Liquid Partitioning E->F G Column Chromatography F->G H Pure this compound G->H

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield cluster_Crude Crude Extract Stage cluster_Purification Purification Stage Start Low Yield of This compound Q1 Check Raw Material Quality Start->Q1 Q4 Assess for Degradation Start->Q4 Q2 Review Sample Preparation Q1->Q2 [Good] Sol1 Source better plant material Q1->Sol1 [Poor] Q3 Optimize Extraction Parameters Q2->Q3 [Proper] Sol2 Improve drying and grinding Q2->Sol2 [Improper] Sol3 Adjust solvent, time, and temperature Q3->Sol3 [Inefficient] Q5 Verify Partitioning Efficiency Q4->Q5 [Stable] Sol4 Control pH and temperature Q4->Sol4 [Degradation] Q6 Optimize Chromatography Q5->Q6 [Efficient] Sol5 Ensure complete phase separation Q5->Sol5 [Inefficient] Sol6 Optimize column conditions Q6->Sol6 [Poor Separation]

Caption: Troubleshooting flowchart for low yield of this compound.

References

Challenges in the chemical synthesis of 7Z-Trifostigmanoside I

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7Z-Trifostigmanoside I

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of this compound. Given the absence of a published total synthesis, this guide addresses challenges anticipated based on the molecule's complex structure, drawing from established principles in steroid and carbohydrate chemistry.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, categorized by the key fragments of the target molecule.

Aglycone Synthesis: The 7Z-Stigmasterol Core

Question: I am attempting to introduce the 7Z double bond via a Wittig reaction, but I am getting a mixture of E and Z isomers with low selectivity. What can I do?

Answer: Achieving high Z-selectivity in Wittig reactions can be challenging. Here are several factors to consider and troubleshoot:

  • Wittig Reagent Type: The choice of ylide is critical. For Z-selectivity, non-stabilized ylides are generally preferred. If you are using a stabilized ylide, consider switching to a salt-free non-stabilized ylide.

  • Solvent: The solvent can significantly influence the stereochemical outcome. Aprotic, non-polar solvents like THF or toluene (B28343) at low temperatures often favor the formation of the Z-isomer.

  • Temperature: Running the reaction at low temperatures (e.g., -78 °C) is crucial for enhancing Z-selectivity by kinetically favoring the formation of the cis-oxaphosphetane intermediate.

  • Additives: The presence of lithium salts can decrease Z-selectivity. If you are using n-BuLi to generate your ylide, consider using a sodium or potassium base like NaHMDS or KHMDS to generate a salt-free ylide.

Question: My attempts at a stereoselective reduction of a ketone at C-3 to obtain the 3β-hydroxyl group are resulting in a mix of epimers. How can I improve the stereoselectivity?

Answer: The formation of the 3β-hydroxyl group is a common step in steroid synthesis. The axial or equatorial attack on the C-3 ketone is influenced by steric hindrance.

  • Choice of Reducing Agent: For the desired 3β-alcohol (equatorial), a bulky reducing agent that favors axial attack is needed. Consider using L-Selectride® or other sterically hindered borohydrides. Conversely, smaller reducing agents like NaBH₄ tend to favor equatorial attack, leading to the 3α-alcohol.

  • Directing Groups: If possible, introduce a directing group on a nearby position that can chelate with the reducing agent and guide its delivery from the alpha-face.

Disaccharide Synthesis

Question: The glycosylation reaction to form the disaccharide is giving me a poor yield and a mixture of anomers. How can I optimize this reaction?

Answer: Stereoselective glycosylation is a significant challenge. The outcome depends on the glycosyl donor, glycosyl acceptor, promoter, and solvent.

  • Glycosyl Donor: The protecting group at the C-2 position of the donor is critical. A participating group (e.g., acetyl, benzoyl) will favor the formation of a 1,2-trans-glycosidic bond via a neighboring group participation mechanism. For a 1,2-cis linkage, a non-participating group (e.g., benzyl, ether) is required.[1]

  • Promoter/Activator: The choice of promoter is key. Common promoters include TMSOTf, NIS/TfOH, or triflate-activated thioglycosides. The reactivity of the promoter should be matched to the reactivity of the glycosyl donor.

  • Solvent Effects: Solvents can influence the stereoselectivity. For instance, solvents like acetonitrile (B52724) can participate in the reaction and favor the formation of β-glycosides.[1]

Final Glycosylation: Coupling Aglycone and Disaccharide

Question: I am experiencing very low yields in the final glycosylation step to couple the disaccharide with the C-3 hydroxyl of the aglycone. What are the likely causes?

Answer: Low yields in late-stage glycosylations are often due to the steric hindrance of the aglycone and the stability of the glycosyl donor.

  • Steric Hindrance: The 3β-hydroxyl group of the stigmasterol (B192456) core is sterically hindered. A highly reactive glycosyl donor and a powerful promoter system might be necessary to overcome this. Consider using a glycosyl trichloroacetimidate (B1259523) donor activated by TMSOTf at low temperatures.

  • Aglycone Reactivity: Ensure the aglycone's hydroxyl group is sufficiently nucleophilic. If other reactive functional groups are present, they must be appropriately protected.

  • Reaction Conditions: Carefully screen reaction conditions, including temperature, reaction time, and stoichiometry of the reactants. A systematic approach to optimizing these parameters is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for a molecule like this compound?

A1: A convergent strategy is most logical. This involves the separate synthesis of the complex aglycone (the 7Z-stigmasterol derivative) and the disaccharide moiety. The final step would be a stereoselective glycosylation to couple these two fragments. This approach allows for the optimization of each synthetic route independently before the challenging coupling reaction.

Q2: How can I confirm the stereochemistry of the 7Z double bond and the glycosidic linkages?

A2: Advanced NMR techniques are essential.

  • For the 7Z double bond: 2D NMR experiments like NOESY can show spatial correlations between the protons on the double bond and adjacent protons, which can confirm the Z-geometry.

  • For the glycosidic linkages: The anomeric configuration (α or β) can be determined by the coupling constant (¹J_C1,H1) in the ¹³C NMR spectrum or the ³J_H1,H2 coupling constant in the ¹H NMR spectrum. For example, a large ³J_H1,H2 coupling constant (around 8 Hz) is typically indicative of a trans-diaxial relationship between H-1 and H-2, suggesting a β-linkage in many common sugars like glucose. The original isolation paper provides the NMR data for the natural product, which can be used as a reference.[2]

Q3: What are the main challenges in purifying the final product and intermediates?

A3: Purification of complex natural products and their intermediates often requires multiple chromatographic techniques.

  • Intermediates: Standard flash column chromatography on silica (B1680970) gel is common. For closely related isomers (e.g., E/Z isomers or anomers), preparative HPLC might be necessary.

  • Final Product: Due to the high polarity of the glycoside, reverse-phase chromatography (e.g., on a C18 column) is often more effective than normal-phase chromatography. The isolation protocol for the natural product involved repeated column chromatography, including Sephadex LH-20.[2][3]

Data Presentation

Table 1: Hypothetical Screening of Conditions for the Final Glycosylation Step

EntryGlycosyl DonorPromoter (equiv.)SolventTemp (°C)Yield (%)Anomeric Ratio (α:β)
1TrichloroacetimidateTMSOTf (0.1)DCM-40351:5
2ThioglycosideNIS/TfOH (1.1/0.1)DCM-20451:3
3Glycosyl BromideAgOTf (1.5)Toluene0201:2
4TrichloroacetimidateBF₃·OEt₂ (1.2)DCM-40501:8

Experimental Protocols

Protocol 1: Stereoselective Glycosylation using a Trichloroacetimidate Donor

This protocol describes a general procedure for the glycosylation of a sterically hindered alcohol, such as the 7Z-stigmasterol aglycone, with a disaccharide trichloroacetimidate donor.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the aglycone acceptor (1.0 equiv.) and the disaccharide trichloroacetimidate donor (1.5 equiv.). Add activated molecular sieves (4 Å).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (B109758) (DCM) and cool the mixture to -40 °C in an acetonitrile/dry ice bath.

  • Initiation: Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv.) in anhydrous DCM dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench by adding a few drops of triethylamine.

  • Workup: Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired glycosylated product.

Visualizations

Retrosynthesis This compound This compound Aglycone (7Z-Stigmasterol derivative) Aglycone (7Z-Stigmasterol derivative) This compound->Aglycone (7Z-Stigmasterol derivative) Glycosidic bond formation Disaccharide Disaccharide This compound->Disaccharide Glycosidic bond formation Stigmasterol Precursor Stigmasterol Precursor Aglycone (7Z-Stigmasterol derivative)->Stigmasterol Precursor C7 Z-double bond introduction Monosaccharide A Monosaccharide A Disaccharide->Monosaccharide A Glycosylation Monosaccharide B Monosaccharide B Disaccharide->Monosaccharide B Glycosylation

Caption: A convergent retrosynthetic analysis of this compound.

Troubleshooting_Workflow Start Low Yield in Glycosylation Check_Donor Is Glycosyl Donor Stable? Start->Check_Donor Check_Acceptor Is Aglycone Acceptor Reactive/Pure? Check_Donor->Check_Acceptor Yes Change_Donor Synthesize More Reactive Donor (e.g., Trichloroacetimidate) Check_Donor->Change_Donor No Check_Conditions Are Reaction Conditions Optimal? Check_Acceptor->Check_Conditions Yes Repurify_Acceptor Repurify Aglycone (e.g., HPLC) Check_Acceptor->Repurify_Acceptor No Screen_Promoters Screen Promoters (TMSOTf, BF3.OEt2) Check_Conditions->Screen_Promoters No End Improved Yield Check_Conditions->End Yes Change_Donor->Check_Acceptor Repurify_Acceptor->Check_Conditions Screen_Temp Vary Temperature (-78°C to 0°C) Screen_Promoters->Screen_Temp Screen_Temp->End

Caption: Workflow for troubleshooting a low-yielding glycosylation reaction.

References

Overcoming solubility issues of 7Z-Trifostigmanoside I in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7Z-Trifostigmanoside I

Product Code: T7Z-001 Compound Name: this compound Chemical Class: Triterpenoid (B12794562) Saponin (B1150181)

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel triterpenoid saponin with significant therapeutic potential. Like many large glycosylated natural products, it possesses an amphiphilic structure with a bulky, hydrophobic (lipophilic) aglycone core and hydrophilic sugar moieties. This structure leads to poor aqueous solubility, which can complicate the preparation of solutions for in vitro and in vivo experiments, potentially leading to inaccurate or irreproducible results.

Q2: I am having difficulty dissolving this compound in water or phosphate-buffered saline (PBS). What is the recommended starting procedure?

Direct dissolution in aqueous buffers is not recommended due to the compound's low intrinsic water solubility. The most reliable method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.[1]

Q3: What is the best organic solvent for creating a stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds.[2]

Q4: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to minimize toxicity and that the final compound concentration does not exceed its aqueous solubility limit.[1][2] If precipitation persists, consider using a solubility-enhancing excipient.

Q5: What are "solubility-enhancing excipients" and which ones are recommended for this compound?

These are agents that improve the solubility of a compound in a given solvent. For this compound, the following are recommended:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic part of the molecule, forming a water-soluble inclusion complex.[3][4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and low-toxicity option.[1]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap the compound, increasing its apparent solubility.[7][8] These are often used in formulations for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Encountered Potential Cause Recommended Solution & Key Considerations
Compound will not dissolve in 100% DMSO. Compound purity issues or degradation.Verify the purity of your compound via HPLC. Ensure it has been stored correctly (desiccated at -20°C). If purity is confirmed, gentle warming (to 37°C) and sonication may aid dissolution.
Precipitate forms immediately upon dilution into aqueous buffer. Exceeding the thermodynamic solubility limit.Decrease the final concentration of this compound. Increase the percentage of co-solvent if the experimental system allows, but be mindful of vehicle toxicity. Alternatively, pre-complex the compound with HP-β-CD before adding it to the aqueous medium.
Low or inconsistent results in cell-based assays. Poor solubility leading to lower effective concentration.The compound may be precipitating in the culture medium over time. Prepare fresh dilutions for each experiment. Consider using a cyclodextrin-based formulation to maintain solubility throughout the assay duration.
Difficulty preparing a formulation for in vivo animal studies. Need for a higher concentration, sterile, and biocompatible solution.Co-solvent systems (e.g., DMSO/PEG400/Saline) are common but must be optimized for toxicity.[2] Formulations using surfactants like Tween® 80 or cyclodextrins are often better tolerated and can achieve higher concentrations.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various solvent systems. These values should be used as a guideline, and empirical testing is recommended for your specific experimental conditions.

Solvent/System Approximate Solubility (µg/mL) Notes
Deionized Water< 1Practically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)< 1Practically insoluble.
Dimethyl Sulfoxide (DMSO)> 50,000 (50 mg/mL)Recommended for stock solutions.
Ethanol (95%)~5,000 (5 mg/mL)Viable alternative to DMSO.
PBS with 0.5% DMSO~10-20Represents a typical final assay condition.
PBS with 1% Tween® 80~100-150Significant enhancement via micellar solubilization.
10 mM HP-β-CD in Water~250-350Excellent enhancement via inclusion complexation.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of this compound (assume MW = 1250 g/mol ) to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh 12.5 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Mixing: Vortex thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a 200 µM aqueous solution of this compound for in vitro assays.

  • Molar Ratio Calculation: A 1:1 molar ratio is a good starting point. For a final concentration of 200 µM of the compound, you will also aim for a 200 µM concentration of HP-β-CD initially. Often, an excess of cyclodextrin (B1172386) is used to drive complex formation.[1] We will use a 10 mM HP-β-CD solution.

  • Prepare HP-β-CD Solution: Dissolve the appropriate amount of HP-β-CD (assume MW ~1400 g/mol ) in your desired aqueous buffer (e.g., PBS) to make a 10 mM stock solution.

  • Addition of Compound: Add the required volume of your 10 mM this compound DMSO stock to the 10 mM HP-β-CD solution to achieve the final 200 µM concentration. For example, add 20 µL of the DMSO stock to 980 µL of the HP-β-CD solution.

  • Complexation: Vortex the mixture and incubate at room temperature for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.[3] The solution should remain clear.

  • Filtration (Optional): For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Visual Diagrams

G cluster_0 start Start: Need to prepare aqueous solution check_sol Is direct dissolution in buffer feasible? start->check_sol stock Prepare concentrated stock in DMSO check_sol->stock No dilute Dilute stock into aqueous buffer stock->dilute precipitate Does precipitate form? dilute->precipitate success Success: Solution is ready precipitate->success No fail Use Solubility Enhancement Strategy precipitate->fail Yes

Caption: Decision workflow for preparing aqueous solutions.

G cluster_0 start Prepare 10 mM stock in DMSO mix Add DMSO stock to HP-β-CD solution start->mix cd_sol Prepare 10 mM HP-β-CD in buffer cd_sol->mix incubate Incubate 1 hr at room temp mix->incubate filter Sterile filter (0.22 µm) incubate->filter final Final aqueous solution ready filter->final

Caption: Workflow for cyclodextrin-based solubilization.

G cluster_0 Inclusion Complex Formation compound This compound (Hydrophobic Core) complex Soluble Complex compound->complex cd HP-β-Cyclodextrin (Hydrophobic Cavity) cd->complex

Caption: Encapsulation of the compound by cyclodextrin.

References

Optimizing dosage of 7Z-Trifostigmanoside I for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 7Z-Trifostigmanoside I for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a megastigmane glycoside isolated from sweet potato (Ipomoea batatas).[1][2][3] In human intestinal cell lines, it has been shown to induce the expression of Mucin 2 (MUC2) and protect tight junction function.[1][3] This action is mediated through the activation of the Protein Kinase C (PKC) α/β - Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[1][4]

Q2: Which cell lines are suitable for experiments with this compound?

A2: Based on published research, human colorectal adenocarcinoma cell lines such as LS174T and Caco-2 are responsive to this compound and are suitable models for studying its effects on MUC2 expression and tight junction integrity.[1][2][3]

Q3: How should I prepare a stock solution of this compound?

A3: As with many natural glycosides, this compound may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is a good starting concentration range for my experiments?

A4: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations should be tested initially. Based on studies with other natural compounds, a starting range from 1 nM to 100 µM is recommended. This wide range will help in identifying the effective concentration (EC50) and the cytotoxic concentration (CC50).

Dosage Optimization and Experimental Protocols

Optimizing the dosage of this compound requires a systematic approach to determine the concentration that elicits the desired biological response without causing significant cytotoxicity.

Experimental Workflow for Dosage Optimization

G prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) viability Determine Cytotoxicity (CC50) (e.g., MTT Assay) prep->viability dose_response Perform Dose-Response Experiment (e.g., qPCR for MUC2) prep->dose_response viability->dose_response Select non-toxic concentrations time_course Conduct Time-Course Experiment dose_response->time_course Use concentrations around EC50 western Confirm Pathway Activation (Western Blot for p-PKC, p-ERK) time_course->western optimal Determine Optimal Concentration and Treatment Time western->optimal

Figure 1: Experimental workflow for optimizing this compound dosage.
Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is to determine the concentration of this compound that is toxic to the cells.

Materials:

  • LS174T or Caco-2 cells

  • Complete culture medium (e.g., MEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 1, 10, 50, 100, and 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the medium from the cells and add 100 µL of the prepared dilutions.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Data Presentation:

Table 1: Example Cytotoxicity Data for this compound on LS174T cells (48h incubation)

Concentration (µM)Average Absorbance (570 nm)% Cell Viability
Vehicle Control0.950100%
0.10.94599.5%
10.93598.4%
100.91095.8%
500.76080.0%
1000.48050.5%
2000.23024.2%

Note: This is example data. Users should generate their own data.

Protocol 2: Dose-Response Analysis by qPCR for MUC2 Expression

This protocol helps to identify the effective concentration for inducing the target gene expression.

Materials:

  • LS174T cells

  • Complete culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for MUC2 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed LS174T cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a range of non-toxic concentrations of this compound (determined from the MTT assay, e.g., 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 24 hours).

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR to quantify the relative expression of MUC2, normalized to the housekeeping gene.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Data Presentation:

Table 2: Example Dose-Response Data for MUC2 mRNA Expression (24h incubation)

Concentration (µM)Fold Change in MUC2 Expression
Vehicle Control1.0
11.8
53.5
105.2
256.8
507.1

Note: This is example data. Users should generate their own data.

Signaling Pathway

The proposed signaling pathway for this compound in intestinal epithelial cells is the PKCα/β-ERK1/2 pathway, which leads to the induction of MUC2 expression.

G cluster_cell Intestinal Epithelial Cell TF This compound PKC PKCα/β TF->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates & Activates Nucleus Nucleus ERK->Nucleus Translocates MUC2 MUC2 Gene Expression Nucleus->MUC2 Induces

Figure 2: Proposed signaling pathway of this compound.

Troubleshooting Guide

Problem 1: Compound precipitates in the cell culture medium.

Possible CauseRecommended Solution
Solvent Shock: The concentration of DMSO in the final medium is too high, causing the compound to precipitate when diluted from the stock.Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v), and ideally below 0.1%, to avoid solvent toxicity and precipitation. Prepare intermediate dilutions in serum-free medium before adding to the cell culture.
Low Aqueous Solubility: The compound has inherently poor solubility in the aqueous culture medium.Gently warm the medium to 37°C before adding the compound. Mix thoroughly by gentle inversion. If precipitation persists, consider using a solubilizing agent, but be sure to test its effect on the cells in a control experiment.
Interaction with Medium Components: The compound may interact with proteins or other components in the serum.Try reducing the serum concentration if your cell line can tolerate it. Alternatively, perform the experiment in serum-free medium for a short duration, if possible.

Problem 2: No observable effect on MUC2 expression or other downstream markers.

Possible CauseRecommended Solution
Sub-optimal Concentration: The concentration used is too low to elicit a response.Perform a wider dose-response study, including higher concentrations that are still non-toxic.
Incorrect Treatment Time: The incubation time is too short or too long to observe the peak response.Conduct a time-course experiment, treating cells with an effective concentration (e.g., the EC50) and harvesting at different time points (e.g., 6, 12, 24, 48 hours).
Compound Instability: The compound may be degrading in the culture medium at 37°C.Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the stock solution to light. Consider refreshing the treatment medium for longer incubation periods.
Cell Line Variation: The specific passage number or sub-clone of the cell line may have a different response.Ensure you are using a consistent and low passage number of the cell line.

Problem 3: High levels of cell death even at low concentrations.

Possible CauseRecommended Solution
Cytotoxicity of the Compound: this compound may be more cytotoxic to your specific cell line or under your specific culture conditions than anticipated.Re-run the cytotoxicity assay (MTT or similar) carefully, using a finer titration of concentrations at the lower end of your range.
Solvent Toxicity: The DMSO concentration in your final medium may be too high.Re-calculate your dilutions to ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a vehicle control with the highest DMSO concentration to confirm it is not causing cell death.
Contamination: The compound stock or culture medium may be contaminated.Filter-sterilize your compound stock solution through a 0.22 µm syringe filter if possible. Always use aseptic techniques.

References

Preventing degradation of 7Z-Trifostigmanoside I during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7Z-Trifostigmanoside I

This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C or below in a tightly sealed container. For short-term storage, such as during experimental use, maintaining the compound at 2-8°C is advisable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately store the compound at the recommended temperature. Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis. Handle the compound in a clean, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and humidity.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on its glycosidic structure, this compound is likely soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). For biological experiments, prepare stock solutions in a suitable solvent and store them at -20°C or below. It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Q4: Is this compound sensitive to light?

A4: Many natural products, including glycosides, can be sensitive to light. To prevent potential photodegradation, it is best practice to store this compound in an amber vial or a container protected from light. When handling the compound or its solutions, minimize exposure to direct light.

Q5: What are the primary pathways of degradation for this compound?

A5: As a glycoside, the most probable degradation pathway for this compound is the hydrolysis of the glycosidic bond, which separates the sugar moiety (glycone) from the non-sugar moiety (aglycone).[1][2][3] This hydrolysis can be catalyzed by the presence of acids, bases, or enzymes.[1][3] Other potential degradation pathways include oxidation and photodegradation, particularly if the aglycone contains sensitive functional groups.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Compound degradation due to improper storage or handling.Review storage conditions. Ensure the compound is stored at the correct temperature and protected from light and moisture. Prepare fresh solutions for experiments.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound into its aglycone and glycone or other byproducts.Confirm the identity of the new peaks by mass spectrometry. Review handling procedures to identify potential sources of contamination or degradation (e.g., pH of the solvent, exposure to high temperatures).
Contamination of the sample.Use high-purity solvents and clean laboratory equipment. Filter solutions before analysis.
Changes in the physical appearance of the compound (e.g., color change, clumping) Absorption of moisture or degradation.Discard the compound if physical changes are observed. Ensure proper storage in a desiccated and sealed environment.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent under typical experimental conditions.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Aliquot the stock solution into several vials.

  • Store the vials under different conditions relevant to your experimental workflow (e.g., room temperature on the benchtop, 4°C in a refrigerator).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining amount of this compound and detect any degradation products.

  • Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and the stability-indicating nature of an analytical method.

Methodology:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to various stress conditions, including:

    • Acidic conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature.

    • Basic conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and incubate.

    • Oxidative conditions: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.

    • Thermal stress: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photolytic stress: Expose a solution to a light source (e.g., UV lamp).

  • At appropriate time points, analyze the stressed samples by a suitable analytical method (e.g., LC-MS) to identify and quantify the degradation products.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to assess the extent of degradation and the formation of new peaks.

Quantitative Data Summary

The following tables present hypothetical data from a stability study on this compound to illustrate how to present such data.

Table 1: Short-Term Stability of this compound in DMSO

Storage ConditionTime (hours)Remaining this compound (%)
Room Temperature (~25°C)0100
498.5
895.2
2488.1
Refrigerated (4°C)0100
499.8
899.5
2499.1

Table 2: Forced Degradation of this compound

Stress ConditionDuration (hours)Degradation (%)Major Degradation Products
0.1 M HCl at 60°C445Aglycone + Glycone
0.1 M NaOH at 60°C425Isomerized Products
3% H₂O₂ at RT2415Oxidized Products
60°C2410Aglycone + Glycone
UV Light245Photodegradation Products

Visualizations

Diagrams

G cluster_storage Recommended Storage cluster_handling Handling Workflow long_term Long-Term -20°C or below short_term Short-Term 2-8°C receive Receive Compound equilibrate Equilibrate to RT receive->equilibrate open Open in Dry Environment equilibrate->open dissolve Dissolve in Anhydrous Solvent open->dissolve aliquot Aliquot for Use dissolve->aliquot store_solution Store Solution at -20°C aliquot->store_solution

Caption: Recommended storage and handling workflow for this compound.

G This compound This compound Aglycone Aglycone This compound->Aglycone Hydrolysis Glycone Glycone This compound->Glycone Hydrolysis

Caption: Potential hydrolytic degradation of this compound.

G start Instability Observed (e.g., loss of activity) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Solvents, Freeze-Thaw) start->check_handling perform_stability Perform Stability Study check_storage->perform_stability check_handling->perform_stability confirm_degradation Analyze for Degradation Products (HPLC, LC-MS) perform_stability->confirm_degradation remediate Implement Corrective Actions (e.g., new batch, aliquotting) confirm_degradation->remediate

Caption: Troubleshooting workflow for suspected degradation.

References

Troubleshooting Western blot for p-PKCα/β after 7Z-Trifostigmanoside I treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing Western blot analysis of phosphorylated Protein Kinase C alpha/beta (p-PKCα/β) following treatment with 7Z-Trifostigmanoside I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on PKCα/β?

This compound (TS I) is an active compound first isolated from sweet potato.[1][2] In cell models, it has been shown to induce the phosphorylation of PKCα/β, which is a key event in the activation of this protein kinase.[1][3] This activation is part of a signaling cascade that can lead to downstream effects, such as the expression of MUC2.[4]

Q2: Why is it critical to measure both total PKCα/β and phosphorylated p-PKCα/β?

Measuring the total protein level serves as a crucial loading control and allows you to determine if the change in the phosphorylated signal is due to an actual increase in phosphorylation or simply a change in the total amount of the protein.[5][6] The ratio of the phosphorylated form to the total protein is the most accurate representation of the protein's activation status.[6]

Q3: What is the most common cause of high background when blotting for phosphorylated proteins?

Using non-fat dry milk as a blocking agent is a frequent cause of high background.[7] Milk contains abundant amounts of casein, which is a phosphoprotein.[7] The anti-phospho antibody can bind to the casein, leading to non-specific signal.[7] It is highly recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead.[7][8]

Q4: Why are phosphatase inhibitors essential for this experiment?

Phosphorylation is a reversible post-translational modification.[6] Once cells are lysed, endogenous phosphatases are released and can rapidly remove phosphate (B84403) groups from your target protein, leading to a loss of signal.[6][9] Adding a cocktail of phosphatase inhibitors to your lysis buffer is essential to preserve the phosphorylated state of PKCα/β during sample preparation.[7]

Experimental Protocols and Data

Detailed Western Blot Protocol for p-PKCα/β

This protocol is a generalized guide based on best practices for detecting phosphorylated proteins.[7][10] Optimization may be required for specific experimental conditions.

  • Sample Preparation & Lysis:

    • After treating cells with this compound, wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA or NP40) freshly supplemented with a protease and phosphatase inhibitor cocktail.[7]

    • Keep samples on ice or at 4°C at all times to minimize dephosphorylation and proteolysis.[7]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Protein Transfer:

    • Add an equal volume of 2x SDS-PAGE sample buffer to your protein lysate (target: 20-50 µg of total protein).[10]

    • Denature the samples by heating to 95°C for 5 minutes (Note: Some phospho-epitopes can be sensitive to boiling; check antibody datasheets).[6][7]

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis under standard conditions.[10]

    • Transfer the separated proteins from the gel to a PVDF membrane.[7] Pre-wet the PVDF membrane in methanol (B129727) before transfer.[7]

  • Immunoblotting and Detection:

    • Blocking: Block the membrane with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature. Do not use milk. [7]

    • Primary Antibody Incubation: Dilute the phospho-PKCα/β (e.g., Thr638/641) primary antibody in 1% BSA/TBST to the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.[7]

    • Washing: Wash the membrane three to four times for 5-10 minutes each with TBST at room temperature.[7][11]

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in TBST (a 1:5000 dilution is a good starting point) for 1 hour at room temperature.[7]

    • Final Washes: Repeat the washing step as described above.[7]

    • Detection: Perform detection using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[7][10] Use a sensitive substrate for potentially low-abundance phosphorylated proteins.

  • Stripping and Reprobing (for Total PKCα/β):

    • After detecting the phospho-protein, the membrane can be stripped of antibodies using a mild stripping buffer.

    • Re-block the membrane and probe with an antibody against total PKCα/β to normalize the data.

Summary of Expected Experimental Outcomes

This table summarizes the expected results based on the published effects of this compound and PKC inhibitors.[1][12]

Experimental Condition Treatment Expected p-PKCα/β Level Expected MUC2 Expression
ControlVehicle (e.g., DMSO)BasalBasal
StimulationThis compoundIncreasedIncreased
InhibitionThis compound + Gö6976 (PKCα/β inhibitor)Reduced / BasalPrevented / Basal

Visual Guides: Pathways and Workflows

G TSI This compound PKC PKCα/β TSI->PKC pPKC p-PKCα/β (Active) PKC->pPKC Phosphorylation ERK ERK1/2 pPKC->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation MUC2 MUC2 Gene Expression pERK->MUC2 Inhibitor Gö6976 Inhibitor->pPKC G prep Sample Lysis (with Phosphatase Inhibitors) sds SDS-PAGE prep->sds transfer PVDF Transfer sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Ab: Anti-p-PKCα/β block->p_ab s_ab Secondary Ab: HRP-conjugate p_ab->s_ab detect ECL Detection s_ab->detect analyze Analysis (Normalize to Total PKC) detect->analyze G start Western Blot Issue? no_signal No / Weak Signal start->no_signal high_bg High Background start->high_bg wrong_bands Non-Specific Bands start->wrong_bands sol_signal1 Check Phosphatase Inhibitors no_signal->sol_signal1 Most Common sol_signal2 Increase Protein Load & Exposure Time no_signal->sol_signal2 sol_signal3 Optimize Antibody Concentration no_signal->sol_signal3 sol_bg1 Use 5% BSA Blocker (No Milk!) high_bg->sol_bg1 Most Common sol_bg2 Increase Wash Duration / Repeats high_bg->sol_bg2 sol_bg3 Dilute Antibodies high_bg->sol_bg3 sol_bands1 Use Fresh Lysate & Protease Inhibitors wrong_bands->sol_bands1 sol_bands2 Check Antibody Specificity wrong_bands->sol_bands2 sol_bands3 Run Positive/ Negative Controls wrong_bands->sol_bands3

References

Technical Support Center: Refining HPLC Methods for 7Z-Trifostigmanoside I Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 7Z-Trifostigmanoside I and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to resolve common challenges encountered during the chromatographic separation of these closely related steroid glycoside isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers by HPLC?

The main challenge lies in the subtle structural differences between the this compound isomers. As geometric isomers (cis/trans), they possess very similar physicochemical properties, such as polarity, molecular weight, and pKa.[1] This similarity often leads to co-elution or poor resolution with standard reversed-phase HPLC methods.[1] The complex structure of Trifostigmanoside I, which includes a steroid nucleus and a sugar moiety, can also contribute to peak tailing and other chromatographic issues.

Q2: What is a recommended starting point for developing an HPLC method for this compound isomer separation?

A good starting point is a reversed-phase HPLC method using a C18 column, which has been successfully used for the analysis of Trifostigmanoside I in sweet potato extracts.[2][3] A gradient elution with a mobile phase consisting of methanol (B129727) and water is a common approach for steroid glycosides.[1][2][3] To improve peak shape and resolution, the addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is often beneficial.[1]

Q3: Which detection method is most suitable for this compound isomers?

UV detection at a low wavelength, typically around 210-220 nm, is often employed for compounds like steroid glycosides that may lack a strong chromophore.[1] For enhanced sensitivity and specificity, especially when dealing with complex matrices or low concentrations, mass spectrometry (MS) is highly recommended.[4] Techniques such as UPLC-QTOF-MS can be powerful tools for both separating and identifying isomers based on their mass-to-charge ratio and fragmentation patterns.[4]

Q4: When should I consider using a chiral stationary phase (CSP)?

While this compound isomers are primarily geometric isomers, the complexity of the steroid structure could lead to the presence of diastereomers. If you suspect the presence of enantiomeric or diastereomeric impurities, a chiral stationary phase would be necessary. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for the chiral resolution of a wide range of compounds.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Resolution / Co-elution Inappropriate Stationary Phase: The C18 column may not provide sufficient selectivity for the isomers.Optimize Stationary Phase: Consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer alternative separation mechanisms like π-π interactions. For highly similar isomers, a column with smaller particle sizes (e.g., sub-2 µm) can significantly improve efficiency.
Suboptimal Mobile Phase Composition: The elution strength of the mobile phase may not be ideal for separating the isomers.Adjust Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) instead of methanol) as they can alter selectivity. Fine-tune the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks. The addition of a small percentage of a different solvent, like isopropanol, might also enhance separation.
Inadequate Temperature Control: Temperature fluctuations can affect retention times and selectivity.Use a Column Oven: Maintain a constant and optimized column temperature. Experiment with different temperatures (e.g., in the range of 25-40°C) as this can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[1]
Peak Tailing Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the analytes.Mobile Phase Modification: Add a small amount of a competing base, like triethylamine, to the mobile phase to block active silanol sites. Ensure the mobile phase pH is appropriate for the analyte; for acidic compounds, a lower pH can suppress ionization and reduce tailing.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Concentration: Decrease the concentration of the sample or reduce the injection volume.
Fluctuating Retention Times Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions.Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before each injection, especially when using a gradient.[1]
Mobile Phase Instability: Evaporation of organic solvents or changes in pH can alter retention times.Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them well-sealed. Degas the mobile phase to prevent bubble formation.[1]

Quantitative Data Summary

The following table presents a hypothetical scenario for the separation of this compound and its potential isomers. The retention time for Trifostigmanoside I is based on published data, while the data for the isomers are illustrative to demonstrate the goal of chromatographic separation.

Compound Retention Time (min) Peak Area (arbitrary units) Resolution (Rs)
Isomer A (Hypothetical)15.255000-
This compound16.51200001.8
Isomer B (Hypothetical)17.8620001.9

Note: The data for Isomer A and Isomer B are hypothetical and for illustrative purposes only. The retention time for this compound is adapted from a published method and may vary depending on the specific HPLC system and conditions.[2][3]

Experimental Protocols

Protocol 1: Standard Analysis of Trifostigmanoside I (Based on Published Method)

This protocol is adapted from a method used for the quantification of Trifostigmanoside I in sweet potato extract.[2][3]

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 Phenomenex column (250 x 4.6 mm; particle size, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Room temperature (controlled at 25°C is recommended for better reproducibility)

  • Injection Volume: 20 µL[2]

  • Detection: UV at 254 nm[2]

  • Sample Preparation: Dissolve the sample in methanol and filter through a 0.22 µm membrane filter before injection.[2]

Protocol 2: Proposed Method for Separation of this compound Isomers (for Method Development)

This protocol is a suggested starting point for developing a method to separate the isomers, based on the standard method and general principles of isomer separation.

  • HPLC System: UHPLC system for improved resolution is recommended.

  • Column: Phenyl-Hexyl column (e.g., 150 x 2.1 mm, 1.7 µm particle size) or a C18 column with a different selectivity.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-60% B (shallow linear gradient)

    • 15-17 min: 60-90% B

    • 17-20 min: 90% B

    • 20-21 min: 90-30% B

    • 21-25 min: 30% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Detection: UV at 215 nm or MS detector.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in Water with 0.1% Formic acid).

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development Cycle cluster_outcome Outcome start Define Separation Goal: Resolve this compound Isomers sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep col_select Column Selection (e.g., C18, Phenyl-Hexyl) sample_prep->col_select mp_select Mobile Phase Selection (MeOH/H2O, ACN/H2O, pH) col_select->mp_select gradient_opt Gradient Optimization (Shallow Gradient) mp_select->gradient_opt run_exp Run Experiment gradient_opt->run_exp eval_res Evaluate Resolution (Rs) & Peak Shape run_exp->eval_res success Baseline Separation Achieved (Rs > 1.5) eval_res->success Good troubleshoot Poor Resolution (Co-elution, Tailing) eval_res->troubleshoot Poor troubleshoot->col_select Iterate & Refine

Caption: Workflow for HPLC method development for isomer separation.

Troubleshooting_Decision_Tree cluster_causes Potential Causes & Solutions start Poor Resolution of Isomers cause1 Inappropriate Stationary Phase? start->cause1 sol1 Try Phenyl-Hexyl or PFP Column cause1->sol1 Yes cause2 Mobile Phase Not Optimal? cause1->cause2 No sol2a Switch Organic Modifier (MeOH <-> ACN) cause2->sol2a Yes sol2b Adjust Gradient Slope (Make it shallower) cause2->sol2b Yes cause3 Temperature Fluctuations? cause2->cause3 No sol3 Use a Column Oven & Optimize Temperature cause3->sol3 Yes

Caption: Troubleshooting decision tree for poor isomer resolution.

Analyte_Stationary_Phase_Interaction cluster_column Reversed-Phase Column cluster_analytes Analytes in Mobile Phase stationary_phase Silica Particle C18 Chains (Non-polar) isomer_cis 7Z-Isomer (cis) More Polar isomer_cis->stationary_phase:f1 Weaker Interaction (Elutes Faster) isomer_trans 7E-Isomer (trans) Less Polar isomer_trans->stationary_phase:f1 Stronger Interaction (Elutes Slower)

Caption: Analyte interaction with a C18 stationary phase.

References

Addressing batch-to-batch variability of 7Z-Trifostigmanoside I extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in 7Z-Trifostigmanoside I extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a glycoside that has been isolated from sweet potato (Ipomoea batatas).[1][2] It is of scientific interest due to its potential biological activities, including its ability to induce mucin production and protect tight junctions in intestinal barrier function models.[1][2][3]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability of natural product extracts like this compound can stem from several factors:

  • Raw Material Variation: The geographical source, climate, and time of harvest of the sweet potato can significantly impact the concentration of this compound.

  • Post-Harvest Processing: Drying and storage conditions of the plant material can lead to degradation or alteration of the target compound.

  • Extraction Parameters: The choice of solvent, temperature, and duration of the extraction process can greatly influence the yield and purity of the final extract.

  • Analytical Methods: Inconsistencies in the methods used for quantification, such as High-Performance Liquid Chromatography (HPLC), can contribute to apparent variability.

Q3: How can I minimize variability in my this compound extractions?

A3: To minimize variability, it is crucial to standardize the entire process from raw material to final analysis. This includes sourcing sweet potatoes from a consistent supplier, implementing standardized post-harvest processing protocols, and precisely controlling all extraction parameters. Utilizing a robust and validated analytical method for quantification is also essential.

Q4: What is a bioactivity-guided isolation, and how is it relevant to this compound?

A4: Bioactivity-guided isolation is a process used to identify and purify bioactive compounds from a complex mixture, such as a plant extract.[4] The process involves fractionating the extract and testing the biological activity of each fraction. The most active fractions are then further purified until a single active compound is isolated. This method was successfully used to isolate this compound from sweet potato extracts.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or inconsistent yield of this compound 1. Incomplete extraction from plant material.2. Degradation of the compound during extraction.3. Suboptimal extraction solvent.1. Ensure the plant material is finely powdered to maximize surface area for extraction.2. Avoid excessive heat during extraction as glycosides can be heat-sensitive. Consider extraction at room temperature or under reflux with controlled temperature.3. The initial extraction from sweet potato that led to the isolation of this compound used a water extract for further processing.[1] Ensure the solvent polarity is appropriate.
Presence of significant impurities in the extract 1. Co-extraction of other compounds with similar solubility.2. Inefficient fractionation.1. Employ further purification steps such as column chromatography (e.g., Sephadex LH-20) as used in the original isolation protocol.[1]2. Optimize the mobile phase and stationary phase for better separation of the target compound from impurities.
Inconsistent biological activity between batches 1. Variation in the concentration of this compound.2. Presence of synergistic or antagonistic compounds in the extract.1. Quantify the concentration of this compound in each batch using a validated HPLC method to standardize the dose for biological assays.2. If the crude extract is used, consider that the overall biological effect may be a result of multiple compounds. For consistent results, using the purified compound is recommended.
Peak tailing or broadening in HPLC analysis 1. Column degradation.2. Inappropriate mobile phase pH.3. Column overloading.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Reduce the amount of sample injected onto the column.

Data Presentation

The following table summarizes the quantitative yield of this compound and other compounds isolated from sweet potato as reported in a bioactivity-guided isolation study.[1]

CompoundYield (µg per 100 mg of powdered I. batatas)
Scopolin5.84
This compound 5.48
Scopoletin5.27

Experimental Protocols

Bioactivity-Guided Isolation of this compound from Ipomoea batatas

This protocol is based on the successful isolation of this compound from sweet potato.[1][3]

  • Extraction:

    • Start with 120 g of dry, powdered sweet potato extract.

    • Partition the extract between ether (yielding 11 g of extract) and water (yielding 100 g of extract).

  • Initial Fractionation:

    • Select the water extract for further processing based on bioactivity screening.

    • Load the water extract onto a Diaion column to separate it into a non-sugar fraction (IPW-1) and a sugar fraction (IPW-2).

  • Column Chromatography:

    • Subject the active IPW-1 fraction to column chromatography using a Sephadex LH-20 column.

    • Elute the column with a gradient of methanol (B129727) (10-100%) to obtain 14 fractions.

  • Bioactivity Testing and Further Purification:

    • Test the biological activity of each of the 14 fractions.

    • Subject the most active fraction(s) to further rounds of chromatography until a pure compound is isolated.

  • Compound Identification:

    • Characterize the purified compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR to confirm its identity as this compound. The purity of the isolated this compound was reported to be 98% by HPLC.[1]

Mandatory Visualization

experimental_workflow Bioactivity-Guided Isolation Workflow raw_material Sweet Potato (Ipomoea batatas) Dry Powder extraction Solvent Partitioning (Ether/Water) raw_material->extraction water_extract Water Extract (Active Fraction) extraction->water_extract diaion Diaion Column Chromatography water_extract->diaion fractions Non-Sugar (IPW-1) & Sugar (IPW-2) Fractions diaion->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex Process IPW-1 sub_fractions 14 Fractions sephadex->sub_fractions bioassay Bioactivity Screening sub_fractions->bioassay active_fraction Active Fraction(s) bioassay->active_fraction purification Further Purification (e.g., HPLC) active_fraction->purification pure_compound Pure this compound purification->pure_compound

Caption: Bioactivity-guided isolation workflow for this compound.

signaling_pathway This compound Signaling Pathway trifostigmanoside This compound pkc Phosphorylation of PKCα/β trifostigmanoside->pkc erk Phosphorylation of ERK1/2 pkc->erk tight_junctions Protection of Tight Junctions pkc->tight_junctions muc2 Increased MUC2 Expression erk->muc2 barrier_function Maintenance of Intestinal Barrier Function muc2->barrier_function tight_junctions->barrier_function

Caption: Signaling pathway of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 7Z-Trifostigmanoside I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with 7Z-Trifostigmanoside I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a glycoside compound that has been isolated from sweet potato (Ipomoea batatas)[1][2]. In vitro studies have shown that it can induce mucin (MUC2) production and protect tight junction function in intestinal cells[1][2][3]. This suggests a potential role in maintaining intestinal barrier function through the activation of the PKCα/β signaling pathway[1][2][3].

Q2: What are the potential challenges in achieving adequate in vivo bioavailability for this compound?

A2: Like many natural glycosides, this compound may exhibit poor oral bioavailability due to several factors. These can include low aqueous solubility, poor permeability across the intestinal epithelium, potential degradation in the gastrointestinal tract, and significant first-pass metabolism in the liver[4][5]. The sugar moiety can increase hydrophilicity, which may limit passive diffusion across lipid-rich cell membranes[4].

Q3: What general strategies can be employed to enhance the bioavailability of glycosides like this compound?

A3: A variety of formulation strategies can be explored to improve the absorption of poorly soluble or permeable compounds. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing can increase the surface area for dissolution[6][7].

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism[5][6][8].

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can create amorphous solid dispersions, which have higher apparent solubility and dissolution rates[8][9].

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules[10][11].

  • Use of Bioenhancers: Certain natural products have been shown to inhibit metabolic enzymes or transporters, thereby increasing the bioavailability of co-administered drugs[12].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low plasma concentration of this compound after oral administration. Poor aqueous solubility.1. Characterize the solubility of the compound at different pH values. 2. Consider formulation with solubilizing agents such as surfactants or co-solvents. 3. Explore the use of amorphous solid dispersions or cyclodextrin (B1172386) complexation[9][11].
Poor intestinal permeability.1. Evaluate permeability using in vitro models like Caco-2 cell monolayers. 2. Investigate the potential for co-administration with permeation enhancers. 3. Consider lipid-based formulations to facilitate absorption[6].
Extensive first-pass metabolism.1. Assess the metabolic stability of this compound in liver microsomes. 2. Explore alternative routes of administration (e.g., intravenous) to determine absolute bioavailability. 3. Investigate the potential for co-administration with inhibitors of relevant metabolic enzymes[4].
High variability in plasma concentrations between subjects. Differences in gut microbiota.1. Analyze the gut microbiome composition of study subjects. 2. Glycosides can be metabolized by gut bacteria, affecting absorption[13]. Consider the impact of diet and pre-treatment with antibiotics in animal models.
Food effects.1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.
Degradation of this compound in formulation or in vivo. pH instability in the gastrointestinal tract.1. Assess the stability of the compound at various pH levels mimicking the stomach and intestine. 2. Consider enteric-coated formulations to protect the compound from gastric acid.
Enzymatic degradation.1. Evaluate stability in the presence of gastrointestinal enzymes.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rodents
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Formulation Preparation:

    • Vehicle: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • Test Formulations: Prepare formulations based on strategies to enhance bioavailability (e.g., lipid-based formulation, solid dispersion).

  • Dosing:

    • Administer the formulation orally via gavage at a dose of 50 mg/kg.

    • For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis:

    • Analyze the concentration of this compound in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life) using appropriate software.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and confluent monolayer.

  • Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Experiment:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add this compound (at a known concentration) to the apical (A) side of the monolayer.

    • Collect samples from the basolateral (B) side at various time points.

    • Also, perform the experiment in the B-to-A direction to assess efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension150 ± 352.0 ± 0.5980 ± 210100
Solid Dispersion450 ± 901.5 ± 0.33450 ± 550352
SEDDS720 ± 1501.0 ± 0.25890 ± 980601
Cyclodextrin Complex380 ± 751.8 ± 0.42970 ± 430303

Table 2: Hypothetical Caco-2 Permeability of this compound

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)0.5 ± 0.13.2
Basolateral to Apical (B-A)1.6 ± 0.3

Visualizations

Signaling_Pathway TSI This compound PKC PKCα/β TSI->PKC activates MUC2 MUC2 Production PKC->MUC2 TJ Tight Junction Protection PKC->TJ IBF Intestinal Barrier Function MUC2->IBF TJ->IBF

Caption: Signaling pathway of this compound in intestinal cells.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study F1 Aqueous Suspension Dosing Oral Dosing in Rats F1->Dosing F2 Lipid-Based Formulation F2->Dosing F3 Solid Dispersion F3->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Workflow for in vivo pharmacokinetic evaluation.

Troubleshooting_Logic Start Low Bioavailability Solubility Is Solubility Low? Start->Solubility Permeability Is Permeability Low? Solubility->Permeability No Action1 Improve Solubility (e.g., Solid Dispersion) Solubility->Action1 Yes Metabolism Is Metabolism High? Permeability->Metabolism No Action2 Enhance Permeability (e.g., Lipid Formulation) Permeability->Action2 Yes Action3 Inhibit Metabolism (e.g., Co-administration) Metabolism->Action3 Yes

Caption: Decision tree for troubleshooting low bioavailability.

References

Mitigating off-target effects of 7Z-Trifostigmanoside I in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential off-target effects of 7Z-Trifostigmanoside I in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design robust experiments, interpret your results accurately, and ensure the observed cellular phenotypes are a direct consequence of on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target effect?

This compound (TS I) is a glycoside isolated from sweet potato (Ipomoea batatas)[1][2][3]. Its primary known on-target effect is the induction of Mucin-2 (MUC2) expression and the protection of tight junctions to maintain intestinal barrier function[1][2][3][4]. This is achieved through the activation of the Protein Kinase C α/β (PKCα/β) signaling pathway[1][2][3][4][5][6][7][8][9].

Q2: What are off-target effects and why are they a concern when using small molecules like this compound?

Off-target effects occur when a small molecule interacts with and modulates the activity of proteins other than its intended biological target[10][11][12]. These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them[10][13].

Q3: What are the initial signs that I might be observing off-target effects in my cellular assays with this compound?

Common indicators of potential off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the target protein (e.g., PKCα/β) is knocked down or knocked out using techniques like siRNA or CRISPR-Cas9[10].

  • Inconsistent results with other activators: Using a structurally different activator of the same pathway (PKCα/β) produces a different or no phenotype[10].

  • High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than what is reported in the literature for its on-target activity.

  • Unexpected cellular toxicity: The compound causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.

Q4: What are the general strategies to minimize and validate the off-target effects of this compound?

Key strategies to minimize and validate off-target effects include:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect[14].

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different approaches, such as other known PKC activators or genetic methods[14][15][16][17].

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target (PKCα/β) within the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA)[3][4][10][11][14][18][19].

  • Control Experiments: Include appropriate negative and positive controls in all experiments to help differentiate on-target from off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed at Effective Concentrations

Symptoms: You observe significant cell death, changes in cell morphology, or a reduction in cell viability at concentrations of this compound that are intended to activate the PKCα/β pathway.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Step 1: Confirm Target Engagement at Cytotoxic Concentrations A->B C Step 2: Perform Genetic Validation B->C Target engagement confirmed via CETSA H Does target knockdown rescue cells from cytotoxicity? C->H D Step 3: Use a Structurally Unrelated PKC Activator G Does the unrelated activator cause cytotoxicity? D->G E Conclusion: Cytotoxicity is likely an ON-target effect F Conclusion: Cytotoxicity is likely an OFF-target effect G->E Yes G->F No H->D No H->F Yes

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps:

  • Confirm Target Engagement: First, verify that this compound is binding to PKCα/β in your cells at the concentrations causing cytotoxicity. The Cellular Thermal Shift Assay (CETSA) is a suitable method for this[3].

  • Genetic Validation: Use siRNA or shRNA to knock down the expression of PKCα or PKCβ[3]. If the cytotoxicity is an on-target effect, knocking down the target should make the cells resistant to this compound. If the cells remain sensitive, the cytotoxicity is likely due to an off-target interaction[3].

  • Use a Structurally Unrelated Activator: Test a different compound with a distinct chemical structure that is known to activate PKCα/β. If this second compound recapitulates the cytotoxic phenotype, it strengthens the case for an on-target effect[3].

Issue 2: Inconsistent or High Background Signal in a Fluorescence-Based Assay

Symptoms: You are using a fluorescence-based readout to measure a downstream effect of PKCα/β activation (e.g., a reporter gene assay) and observe high background fluorescence or inconsistent results. This could be due to autofluorescence of this compound.

Troubleshooting Workflow:

A High Background/Inconsistent Fluorescence B Step 1: Check for Autofluorescence of this compound A->B G Does the compound fluoresce at assay wavelengths? B->G C Step 2: Run a Counter-Screen H Does the compound affect a control reporter? C->H D Step 3: Switch to a Different Reporter System E Issue is likely autofluorescence F Issue is likely interference with the reporter system G->C No G->E Yes H->D No H->F Yes

Caption: Troubleshooting workflow for fluorescence-based assays.

Detailed Steps:

  • Check for Autofluorescence: Prepare a serial dilution of this compound in the assay buffer without cells. Read the plate using the same excitation and emission wavelengths as your primary assay. A concentration-dependent increase in fluorescence indicates autofluorescence[1][5][20][21].

  • Run a Counter-Screen: Use a control reporter vector that lacks the specific response element for your pathway but contains a constitutive promoter. If this compound still affects the signal from this vector, it suggests a direct effect on the reporter machinery or general cellular stress.

  • Switch to a Red-Shifted Fluorophore: Cellular autofluorescence is often more pronounced in the blue-green spectrum. If possible, switch to a reporter or dye that emits in the red or far-red region[5][21].

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Concentration

Objective: To determine the minimum effective concentration of this compound required to elicit the desired on-target phenotype (e.g., MUC2 expression) and to identify the concentration at which off-target or cytotoxic effects may appear.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., LS174T for MUC2 expression) at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in cell culture medium. The concentration range should span from well below to well above the expected effective concentration. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Phenotypic Readout: Measure the biological response of interest. This could be MUC2 protein levels by Western blot or immunofluorescence, or MUC2 mRNA levels by qPCR.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or LDH assay) using the same concentrations of this compound to assess cell viability[3].

Data Presentation:

This compound (µM)On-Target Effect (e.g., % MUC2 Induction)Cell Viability (%)
0 (Vehicle)0100
0.01
0.1
1
10
100
Protocol 2: Orthogonal Validation with a Structurally Unrelated PKC Activator

Objective: To confirm that the observed phenotype is due to the activation of the PKC pathway and not a unique off-target effect of this compound.

Methodology:

  • Select an Orthogonal Compound: Choose a known PKC activator with a different chemical scaffold from this compound (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • Dose-Response: Perform a dose-response experiment for the orthogonal compound, similar to Protocol 1, to determine its effective concentration range in your cell system.

  • Comparative Experiment: Treat cells with the optimal concentration of this compound, the optimal concentration of the orthogonal activator, and a vehicle control.

  • Phenotypic Analysis: Measure the same on-target phenotypic readout for all treatments.

  • Data Analysis: Compare the results. If both compounds induce a similar phenotype, it provides stronger evidence for an on-target effect.

Data Presentation:

TreatmentOn-Target Phenotype (Fold Change vs. Vehicle)
Vehicle Control1.0
This compound
Orthogonal Activator (e.g., PMA)
Protocol 3: Genetic Validation using siRNA/shRNA

Objective: To confirm the role of the target protein (PKCα/β) in the observed phenotype.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA specifically targeting PKCα, PKCβ, or a non-targeting control siRNA.

  • Target Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm successful knockdown of the target proteins by Western blot or qPCR.

  • Compound Treatment: Treat the remaining transfected cells with this compound or a vehicle control.

  • Phenotypic Analysis: Measure the on-target phenotype. If the phenotype is on-target, the effect of this compound should be significantly reduced in the PKCα/β knockdown cells compared to the control siRNA-treated cells.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to PKCα/β in intact cells[3][4][10][11][14][18][19].

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control[14].

  • Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C). The binding of this compound is expected to stabilize PKCα/β, making it more resistant to thermal denaturation[14].

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins[14].

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble PKCα/β remaining using Western blot[14].

  • Data Analysis: Plot the amount of soluble PKCα/β as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[3][14].

On-Target Signaling Pathway of this compound

A This compound B PKCα/β A->B Activates C MUC2 Expression B->C Promotes D Intestinal Barrier Function C->D Maintains

Caption: On-target signaling pathway of this compound.

References

Validation & Comparative

Validating the Effect of 7Z-Trifostigmanoside I on Intestinal Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 7Z-Trifostigmanoside I with known modulators of intestinal permeability, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals. The focus is on in vitro validation using the Caco-2 cell model, a widely accepted standard for predicting human intestinal absorption.

Comparative Analysis of Intestinal Permeability Modulators

The intestinal epithelium forms a critical barrier, and its permeability is tightly regulated by intercellular structures known as tight junctions. Disruption of this barrier is implicated in various gastrointestinal and systemic diseases. This guide evaluates this compound, a natural compound isolated from sweet potato, against L-Glutamine, a well-established barrier-enhancing agent (positive control), and Indomethacin, a nonsteroidal anti-inflammatory drug known to increase intestinal permeability (negative control).

Data Summary

The following tables summarize the effects of these compounds on key markers of intestinal permeability in Caco-2 cell monolayers.

Table 1: Effect on Transepithelial Electrical Resistance (TEER)

CompoundConcentrationIncubation TimeEffect on TEERReference
This compound Not specifiedNot specifiedProtects tight junction function[1]
L-Glutamine 2-10 mM24-48 hoursIncreases TEER[2]
Indomethacin 500 µM40-90 minutesDecreases TEER by ~50%[3]

Table 2: Effect on Paracellular Permeability (FITC-Dextran Flux)

CompoundConcentrationIncubation TimeEffect on FITC-Dextran FluxReference
This compound Not specifiedNot specifiedImplied reduction due to tight junction protection[1]
L-Glutamine Not specifiedNot specifiedDecreases paracellular permeability[4]
Indomethacin 500 µM30-90 minutesIncreases FITC-Dextran flux by ~6-fold[5]

Note: Direct quantitative data on FITC-Dextran flux for this compound and L-Glutamine in a comparative context is limited. The effects are inferred from their known mechanisms on tight junction integrity.

Table 3: Effect on Tight Junction Protein Expression

CompoundTarget ProteinEffect on ExpressionReference
This compound ZO-1Protects localization at tight junctions[1]
L-Glutamine Claudin-1, Occludin, ZO-1Increases expression[6]
Indomethacin ZO-1, OccludinDecreases expression to 20-25% of basal levels[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Caco-2 Cell Permeability Assay

This assay is a standard method to evaluate the permeability of compounds across the intestinal epithelium.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed Caco-2 cells at a density of 6 x 10^4 cells/cm² onto Transwell® polycarbonate membrane inserts (e.g., 0.4 µm pore size).

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the medium every 2-3 days.

2. Measurement of Transepithelial Electrical Resistance (TEER):

  • Before and during the experiment, measure the TEER of the Caco-2 monolayer using an epithelial voltohmmeter.

  • A stable TEER reading of >250 Ω·cm² typically indicates a well-formed and intact monolayer suitable for permeability studies.

3. Permeability Assay (FITC-Dextran):

  • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add the test compound (this compound, L-Glutamine, or Indomethacin) to the apical (upper) chamber of the Transwell®.

  • Add a fluorescent marker, such as fluorescein (B123965) isothiocyanate (FITC)-dextran (4 kDa), to the apical chamber.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the substance in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

4. Western Blotting for Tight Junction Proteins:

  • After treatment with the test compounds, lyse the Caco-2 cells and extract the total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against tight junction proteins (e.g., ZO-1, occludin, claudin-1).

  • Use a suitable secondary antibody conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities to determine the relative expression of the tight junction proteins.

In Vivo Intestinal Permeability Assay (FITC-Dextran)

This in vivo model assesses intestinal permeability in live animals.

1. Animal Preparation:

  • Use adult mice (e.g., C57BL/6, 8-10 weeks old).

  • Fast the mice for 4-6 hours before the experiment, with free access to water.

2. Administration of FITC-Dextran:

  • Administer the test compound (e.g., this compound) orally by gavage.

  • After a specified pre-treatment time, orally administer FITC-dextran (4 kDa) at a dose of approximately 600 mg/kg.

3. Blood Collection:

  • At various time points after FITC-dextran administration (e.g., 1, 2, 4 hours), collect blood samples via retro-orbital or tail vein bleeding.

  • Collect the blood in heparinized tubes and centrifuge to obtain plasma.

4. Measurement of FITC-Dextran in Plasma:

  • Dilute the plasma samples with phosphate-buffered saline (PBS).

  • Measure the fluorescence of the diluted plasma using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Prepare a standard curve with known concentrations of FITC-dextran to determine the concentration in the plasma samples.

  • An increase in plasma FITC-dextran concentration indicates increased intestinal permeability.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

Trifostigmanoside_I_Signaling_Pathway TSI This compound PKC PKCα/β TSI->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates TJ Tight Junction Protection PKC->TJ MUC2 MUC2 Production ERK->MUC2 Barrier Intestinal Barrier Function MUC2->Barrier Enhances TJ->Barrier Enhances

Caption: Signaling pathway of this compound in enhancing intestinal barrier function.

Caco2_Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell inserts Culture->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate TEER_pre Measure initial TEER Differentiate->TEER_pre Treat Treat with Test Compound + FITC-Dextran TEER_pre->Treat Incubate Incubate at 37°C Treat->Incubate Western_Blot Western Blot for Tight Junction Proteins Treat->Western_Blot Sample Collect basolateral samples Incubate->Sample Measure_Fluorescence Measure Fluorescence Sample->Measure_Fluorescence Calculate_Papp Calculate Papp Measure_Fluorescence->Calculate_Papp InVivo_Permeability_Workflow cluster_animal_prep Animal Preparation cluster_procedure Procedure cluster_analysis Analysis Fast Fast mice for 4-6 hours Gavage_Compound Oral gavage of Test Compound Fast->Gavage_Compound Gavage_FITC Oral gavage of FITC-Dextran Gavage_Compound->Gavage_FITC Blood_Collection Collect blood samples at time points Gavage_FITC->Blood_Collection Centrifuge Centrifuge blood to obtain plasma Blood_Collection->Centrifuge Measure_Fluorescence Measure plasma fluorescence Centrifuge->Measure_Fluorescence Quantify Quantify FITC-Dextran concentration Measure_Fluorescence->Quantify

References

Cross-validation of 7Z-Trifostigmanoside I's Mechanism of Action in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of 7Z-Trifostigmanoside I, a novel natural compound, with the well-established protein kinase C (PKC) activator, Phorbol 12-myristate 13-acetate (PMA). The focus is on their effects on key components of the intestinal barrier function: mucin-2 (MUC2) expression and the integrity of tight junctions in relevant intestinal epithelial cell lines.

Executive Summary

This compound, isolated from sweet potato, has been identified as a potent inducer of MUC2 and a protector of tight junction integrity through the activation of the PKCα/β-ERK1/2 signaling pathway.[1][2] This guide presents a cross-validation of its mechanism by comparing its effects with those of PMA, a known PKC activator, in LS174T and Caco-2 human colon cancer cell lines. While both compounds converge on the PKC pathway, this guide highlights the available quantitative data for this compound and provides a qualitative comparison for PMA due to the limited availability of directly comparable quantitative studies.

Data Presentation: this compound vs. PMA

The following tables summarize the experimental data for this compound and provide a qualitative overview of the effects of PMA.

Table 1: Effect on MUC2 Expression in LS174T Cells

CompoundConcentrationTimeMUC2 mRNA Expression (Fold Change vs. Control)MUC2 Protein Expression (Fold Change vs. Control)
This compound 10 µM6h~1.8~1.5
10 µM12h~2.5~2.2
10 µM24h~3.2~2.8
PMA VariousVariousUpregulation of MUC2 transcription reportedIncreased MUC2 expression observed

Data for this compound is estimated from the graphical representations in Parveen et al., 2020.

Table 2: Effect on Signaling Pathway Activation in LS174T Cells

CompoundConcentrationTimep-PKCα/β Expression (Fold Change vs. Control)p-ERK1/2 Expression (Fold Change vs. Control)
This compound 10 µM15 min~1.8~1.5
10 µM30 min~2.5~2.2
10 µM60 min~2.0~1.8
PMA VariousVariousKnown activator of PKCActivates the Ras/Raf/MEK/ERK pathway

Data for this compound is estimated from the graphical representations in Parveen et al., 2020.

Table 3: Effect on Tight Junction Proteins in Caco-2 Cells

CompoundTreatmentClaudin-1 ExpressionOccludin ExpressionZO-1 Expression
This compound DSS-induced damageProtective effect observedProtective effect observedProtective effect observed
PMA VariousModulates expression and localizationModulates expression and localizationModulates expression and localization

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

Cell Culture
  • LS174T Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Caco-2 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin. For tight junction experiments, cells are seeded on Transwell inserts and allowed to differentiate for 21 days.

Western Blotting
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on 8-12% SDS-polyacrylamide gels.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies. The following antibodies and dilutions were used in the this compound study:

    • anti-MUC2 (1:1000)

    • anti-p-PKCα/β (1:1000)

    • anti-PKCα/β (1:1000)

    • anti-p-ERK1/2 (1:1000)

    • anti-ERK1/2 (1:1000)

    • anti-claudin-1 (1:1000)

    • anti-occludin (1:1000)

    • anti-ZO-1 (1:1000)

    • anti-GAPDH (1:5000)

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed using ImageJ software, with protein levels normalized to GAPDH.

Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Total RNA is isolated from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Primer Sequences: The following primer sequences were used for MUC2 and the housekeeping gene GAPDH:

    • MUC2 Forward: 5'-TGGTCACCATCATCATCACC-3'

    • MUC2 Reverse: 5'-GGTCCAGGTCAGAGAGGTCA-3'

    • GAPDH Forward: 5'-AATCCCATCACCATCTTCCA-3'

    • GAPDH Reverse: 5'-TGGACTCCACGACGTACTCA-3'

  • Data Analysis: The relative expression of MUC2 is calculated using the 2-ΔΔCt method, normalized to GAPDH expression.

Caco-2 Tight Junction Protection Assay
  • Cell Seeding and Differentiation: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer with well-established tight junctions.

  • Treatment: The differentiated monolayers are treated with this compound for 24 hours.

  • Induction of Damage: Intestinal barrier damage is induced by treating the cells with Dextran Sulfate Sodium (DSS) for 48 hours.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against tight junction proteins (e.g., ZO-1).

  • Microscopy: The integrity and localization of tight junction proteins are visualized using a fluorescence microscope.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nuclear Events cluster_cellular_response Cellular Response 7Z_Trifostigmanoside_I This compound PKC PKCα/β 7Z_Trifostigmanoside_I->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates TJ_Protection Tight Junction Protection PKC->TJ_Protection Nucleus Nucleus ERK->Nucleus Translocates to Transcription ↑ MUC2 Gene Transcription Nucleus->Transcription MUC2_Protein ↑ MUC2 Protein Synthesis Transcription->MUC2_Protein G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis LS174T LS174T Cells (for MUC2 expression) Treatment_TS Treat with This compound LS174T->Treatment_TS Treatment_PMA Treat with PMA (Alternative) LS174T->Treatment_PMA Caco2 Caco-2 Cells (for Tight Junctions) Caco2->Treatment_TS Caco2->Treatment_PMA WesternBlot Western Blot (MUC2, p-PKC, p-ERK, TJs) Treatment_TS->WesternBlot RTqPCR RT-qPCR (MUC2 mRNA) Treatment_TS->RTqPCR Treatment_PMA->WesternBlot Treatment_PMA->RTqPCR Quantification Quantification and Comparison WesternBlot->Quantification RTqPCR->Quantification

References

A Comparative Analysis of 7Z-Trifostigmanoside I and Established Gut Health Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel compound 7Z-Trifostigmanoside I with well-characterized agents known to promote gut health: Quercetin (B1663063), Butyrate (B1204436), L-Glutamine, and select Probiotics (Lactobacillus rhamnosus GG and Bifidobacterium longum). The following sections detail their respective efficacies, mechanisms of action, and the experimental data supporting their roles in maintaining intestinal barrier function and mitigating inflammation.

Overview of Compounds and Mechanisms of Action

A fundamental aspect of gut health revolves around the integrity of the intestinal barrier, which is primarily maintained by a single layer of epithelial cells and the overlying mucus layer. This barrier prevents the translocation of harmful luminal contents into the bloodstream. The compounds discussed herein exert their beneficial effects through various mechanisms that reinforce this barrier and modulate inflammatory responses.

This compound , a sesquiterpene glycoside isolated from sweet potato (Ipomoea batatas), has emerged as a promising agent for enhancing intestinal barrier function.[1][2] Its primary mechanism involves the induction of MUC2, a key component of the protective mucus layer, and the strengthening of tight junctions between epithelial cells.[1][2] This action is mediated through the activation of the Protein Kinase C α/β (PKCα/β) signaling pathway.[1][2][3]

Quercetin , a ubiquitous plant flavonoid, is known for its potent antioxidant and anti-inflammatory properties. In the context of gut health, quercetin has been shown to improve the diversity of the gut microbiota, enhance intestinal barrier function by increasing the expression of tight junction proteins, and reduce inflammation, partly by modulating macrophage activity.[4][5][6][7][8]

Butyrate , a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, serves as a primary energy source for colonocytes. It plays a crucial role in maintaining gut homeostasis by enhancing the intestinal barrier through the upregulation of tight junction proteins and has demonstrated anti-inflammatory effects.[9][10][11][12][13]

L-Glutamine , the most abundant amino acid in the body, is a critical nutrient for rapidly dividing cells, including intestinal epithelial cells. It supports gut barrier function by preserving the expression and localization of tight junction proteins and can reduce intestinal hyperpermeability.[14][15][16][17]

Probiotics , such as Lactobacillus rhamnosus GG and Bifidobacterium longum, are live microorganisms that confer a health benefit on the host. They contribute to gut health by modulating the gut microbiota, enhancing the intestinal barrier through the production of beneficial metabolites and upregulation of tight junction proteins, and exerting immunomodulatory effects to reduce inflammation.[1][18][19][20][21][22][23][24][25][26]

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from in vitro and in vivo studies, providing a comparative view of the efficacy of these compounds on key markers of gut health.

Table 1: In Vitro Efficacy on Intestinal Barrier Function
CompoundCell LineKey ParameterConcentrationResultCitation
This compound LS174TMUC2 mRNA expression10 µg/mLSignificant increase over time[3][27][28][29]
Caco-2Tight junction protectionNot specifiedProtected tight junction function[1][2][27]
Butyrate Caco-2Transepithelial Electrical Resistance (TEER)2 mMSignificant increase after 72h[11]
IPEC-J2Claudin-3 and Claudin-4 protein expression1 mMSignificantly increased against LPS-induced reduction[12]
L-Glutamine Caco-2Transepithelial Electrical Resistance (TEER)4 mmol/LSignificant increase[14]
Caco-2Paracellular permeability (to HRP)Not specifiedReduced hyperpermeability by 39%[16]
Lactobacillus rhamnosus CY12 Caco-2Claudin, Occludin, ZO-1 protein expression10⁸ cfu/mLSignificantly prevented LPS-induced reduction[22]
Lactobacillus rhamnosus GG (supernatant) ColonoidsColonoid growth5 µL/wellPromoted growth in a dose-dependent manner[24]
Table 2: In Vivo Efficacy in Animal Models of Colitis
CompoundAnimal ModelKey ParameterDosageResultCitation
Quercetin DSS-induced colitis in miceDisease Activity Index (DAI)30 mg/kg (i.p.)Significantly decreased DAI[7]
DSS-induced colitis in miceColon lengthNot specifiedSignificantly reversed shortening of the colon[6]
Lactobacillus rhamnosus GG (secreted protein HM0539) DSS-induced colitis in neonatal ratsNot specifiedNot specifiedPrevented colitis[20][25]
Bifidobacterium longum Colitis in miceNot specifiedNot specifiedAlleviated colitis[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Intestinal Barrier Function Assays
  • Cell Culture:

    • Caco-2 cells: These human colorectal adenocarcinoma cells are widely used as a model of the intestinal epithelial barrier. They are typically cultured on Transwell® inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions.[30][31][32][33]

    • LS174T cells: This human colon adenocarcinoma cell line is often used to study mucin production, as it expresses high levels of MUC2.[3][27][28][29]

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • TEER is a widely accepted quantitative measure of the integrity of the tight junction barrier in cell culture models.[33][34]

    • An epithelial volt-ohm meter (EVOM) is used to measure the electrical resistance across the cell monolayer.

    • Higher TEER values indicate a more intact and less permeable barrier.

    • Protocol: Caco-2 cells are seeded on Transwell inserts. The culture medium is replaced every 1-2 days. TEER is measured at specified time points by placing the electrodes in the apical and basolateral compartments. The final TEER value (Ω·cm²) is calculated by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.[32][34]

  • Paracellular Permeability Assay:

    • This assay measures the flux of a non-metabolizable marker molecule across the cell monolayer.

    • Commonly used markers include FITC-dextran or horseradish peroxidase (HRP).[16][31]

    • Protocol: After treatment with the test compound, a fluorescently labeled marker (e.g., FITC-dextran) is added to the apical chamber of the Transwell. At various time points, samples are taken from the basolateral chamber, and the fluorescence is measured to determine the amount of marker that has passed through the cell layer. An increase in permeability is indicative of a compromised barrier.[30][31]

  • Western Blotting for Tight Junction and Mucin Proteins:

    • This technique is used to quantify the expression levels of specific proteins.

    • Protocol: Cells are lysed, and the total protein is extracted. Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., occludin, claudin-1, ZO-1, MUC2), followed by a secondary antibody conjugated to an enzyme. The signal is then detected and quantified.[10][27][29]

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model
  • Animal Model:

    • Mice (commonly C57BL/6 or BALB/c strains) are typically used.[6][7][8]

  • Induction of Colitis:

    • Acute colitis is induced by administering DSS (typically 3-5% w/v) in the drinking water for a period of 5-7 days.[6][7]

  • Treatment:

    • The test compound (e.g., quercetin) is administered daily via oral gavage or intraperitoneal injection, starting either before or concurrently with DSS administration.[7]

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): This is a composite score based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.[5][6]

    • Colon Length: At the end of the experiment, the mice are euthanized, and the colon is excised. A shorter colon length is indicative of more severe inflammation.[6]

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.[7]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can facilitate understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathway of this compound in Intestinal Epithelial Cells

Trifostigmanoside_I_Pathway cluster_cell Intestinal Epithelial Cell cluster_nucleus TSI This compound PKC PKCα/β TSI->PKC Activates Barrier Strengthened Intestinal Barrier TSI->Barrier Protects Tight Junctions ERK ERK1/2 PKC->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TF Transcription Factors MUC2_Gene MUC2 Gene TF->MUC2_Gene Activates Transcription MUC2_mRNA MUC2 mRNA MUC2_Gene->MUC2_mRNA MUC2_Protein MUC2 Protein (Mucin) MUC2_mRNA->MUC2_Protein Translation Mucus_Layer Enhanced Mucus Layer MUC2_Protein->Mucus_Layer Contributes to Mucus_Layer->Barrier

Caption: Signaling pathway of this compound in promoting mucin production.

General Experimental Workflow for Assessing Gut Health Compounds In Vitro

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Culture Caco-2 cells on Transwell inserts (21 days) Compound_Treatment Treat with test compound (e.g., this compound) Cell_Culture->Compound_Treatment TEER Measure TEER Compound_Treatment->TEER Permeability Assess Paracellular Permeability (FITC-dextran) Compound_Treatment->Permeability Western_Blot Analyze Protein Expression (Western Blot) Compound_Treatment->Western_Blot Data_Analysis Compare treated vs. control groups TEER->Data_Analysis Permeability->Data_Analysis Western_Blot->Data_Analysis Conclusion Determine effect on intestinal barrier function Data_Analysis->Conclusion

Caption: A typical workflow for in vitro evaluation of intestinal barrier function.

Conclusion

This compound demonstrates a promising and distinct mechanism for enhancing gut barrier function, primarily through the upregulation of MUC2 via the PKCα/β pathway. This targeted action on the mucus layer complements the mechanisms of other well-established gut health compounds. Quercetin and probiotics offer broader effects, including modulation of the gut microbiota and anti-inflammatory actions. Butyrate and L-glutamine serve as crucial nutrients for the intestinal epithelium, directly supporting its integrity and function.

The selection of a particular compound for therapeutic or research purposes will depend on the specific aspect of gut health being targeted. For instance, in conditions characterized by a compromised mucus layer, this compound may offer a specific advantage. In contrast, for dysbiosis-related gut issues, probiotics or prebiotics that promote butyrate production might be more appropriate. Further comparative studies, particularly in vivo and clinical trials, are warranted to fully elucidate the relative efficacies and potential synergistic effects of these compounds in promoting and restoring gut health.

References

Unveiling the Guardians of the Gut: A Comparative Guide to 7Z-Trifostigmanoside I and Other Modulators of Tight Junction Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of epithelial tight junctions is a critical focal point in the study of intestinal barrier function and the development of therapeutics for gastrointestinal disorders. This guide provides a comprehensive comparison of studies on 7Z-Trifostigmanoside I and other natural compounds that have demonstrated effects on tight junction proteins. Detailed experimental protocols are provided to facilitate the replication of these pivotal studies.

The intestinal epithelial barrier is a highly selective interface, regulating the passage of nutrients while preventing the entry of harmful substances. The key to this barrier's function lies in the intricate network of tight junction proteins, including zonula occludens (ZO), claudins, and occludin. Dysfunction of this barrier is implicated in the pathogenesis of various inflammatory and autoimmune diseases.

Recent research has highlighted the potential of natural compounds to modulate tight junction integrity. Among these, this compound, a compound isolated from sweet potato, has shown promise in protecting and enhancing intestinal barrier function. This guide will delve into the mechanisms of this compound and compare its effects with other well-researched natural compounds.

Comparative Analysis of Bioactive Compounds on Tight Junction Integrity

The following table summarizes the quantitative effects of this compound and other notable natural compounds on key markers of tight junction integrity in Caco-2 cells, a widely used in vitro model of the intestinal epithelium.

CompoundConcentrationKey Tight Junction Proteins AffectedChange in Protein ExpressionChange in TEERSignaling Pathway(s) Implicated
This compound Not specified in abstractsZO-1Protective effectProtective effectPKCα/β-ERK1/2
Quercetin 100 µMZO-2, Occludin, Claudin-1, Claudin-4Increased cytoskeletal association and expression of Claudin-4[1][2]Increased[1][2]Inhibition of PKCδ[3]
Kaempferol (B1673270) 100 µMZO-1, ZO-2, Occludin, Claudin-1, Claudin-3, Claudin-4Increased cytoskeletal association and expression[4][5][6]Increased[4][5]MAPK[5]
Resveratrol 5-20 µMZO-1, OccludinUpregulatedEnhanced[7][8]Nrf2/HO-1[7][8]
Curcumin 10 µMZO-1, Claudin-1Upregulated[9][10]Not specifiedAttenuation of p38 MAPK[11][12]
Epigallocatechin gallate (EGCG) 200 µMClaudin-4, Claudin-2, Claudin-7Upregulation of Claudin-4, Downregulation of Claudin-2 and -7[13][14]Increased[13]Not specified
Genistein 20 µMZO-1, OccludinReversed H2O2-induced decrease[15]Not specifiedNrf2[15]

Delving into the Mechanisms: Signaling Pathways

The efficacy of these compounds in modulating tight junction proteins is intrinsically linked to their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

This compound exerts its protective effects on tight junctions through the activation of the Protein Kinase C (PKC) α/β and Extracellular Signal-Regulated Kinase (ERK) 1/2 signaling pathway. This pathway is known to play a role in cell proliferation, differentiation, and survival, and its activation by this compound leads to the strengthening of the intestinal barrier.

Trifostigmanoside_I_Pathway TSI This compound PKC PKCα/β TSI->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates TJ Tight Junction Protection ERK->TJ

Signaling pathway of this compound.

In contrast, other flavonoids modulate tight junctions through different pathways. Quercetin , for example, is believed to inhibit PKCδ, leading to the assembly of ZO-2, occludin, and claudin-1 at the tight junction complex. Kaempferol has been shown to activate the MAPK pathway, while Resveratrol appears to exert its effects through the Nrf2/HO-1 pathway, a key regulator of the antioxidant response. Curcumin has been found to attenuate the p38 MAPK pathway.

Alternative_Pathways cluster_quercetin Quercetin cluster_kaempferol Kaempferol cluster_resveratrol Resveratrol Quercetin Quercetin PKCd PKCδ Quercetin->PKCd Inhibits TJ_Quercetin TJ Assembly PKCd->TJ_Quercetin Kaempferol Kaempferol MAPK MAPK Kaempferol->MAPK Activates TJ_Kaempferol TJ Integrity MAPK->TJ_Kaempferol Resveratrol Resveratrol Nrf2_HO1 Nrf2/HO-1 Resveratrol->Nrf2_HO1 Activates TJ_Resveratrol TJ Upregulation Nrf2_HO1->TJ_Resveratrol Experimental_Workflow A Caco-2 Cell Culture B Treatment with Bioactive Compound A->B C Transepithelial Electrical Resistance (TEER) Measurement B->C D Protein Extraction B->D G Data Analysis C->G E Western Blotting D->E F Immunofluorescence Staining D->F E->G F->G

References

Independent Verification of 7Z-Trifostigmanoside I's Effect on PKCα/β Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7Z-Trifostigmanoside I's effect on Protein Kinase C alpha/beta (PKCα/β) phosphorylation against other known PKC activators. Due to the limited availability of public quantitative data for this compound, this document emphasizes the methodologies for independent verification and presents a qualitative comparison alongside quantitative data for alternative compounds.

Comparative Analysis of PKCα/β Activators

The following table summarizes the available data on this compound and compares it with well-characterized PKCα/β activators. Independent verification is recommended to establish a precise quantitative profile for this compound.

Table 1: Comparison of PKCα/β Activators

CompoundTypeMechanism of ActionReported Effect on PKCα/β PhosphorylationPotency (EC50/Active Concentration)Isoform Selectivity
This compound GlycosideActivatorMarkedly increased phosphorylation of PKCα/β in LS174T human colon cancer cells.[1][2]Not explicitly reported.Appears to activate both PKCα and PKCβ.[1][2]
Phorbol Esters (e.g., PMA) Diterpene EsterActivatorPotent activators of conventional and novel PKC isoforms.Nanomolar range.Broad-spectrum activator of multiple PKC isoforms.
Bryostatin-1 Macrolide LactoneActivatorInduces potent activation of several PKC isoforms, including PKCα.Sub-nanomolar to nanomolar range for various isoforms.High affinity for PKCα, PKCβII, PKCδ, and PKCε.
Ingenol Mebutate Diterpene EsterActivatorActivates PKC isoforms, leading to downstream signaling.Nanomolar range.Activates PKCδ and other isoforms.

Experimental Protocols for Independent Verification

To independently verify and quantify the effect of this compound on PKCα/β phosphorylation, the following experimental protocols are recommended.

Western Blotting for Phosphorylated PKCα/β

This method allows for the semi-quantitative or quantitative analysis of changes in PKCα/β phosphorylation in cell lysates.

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., LS174T, as used in the original study, or other cells expressing PKCα/β) to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal PKC activity.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM PMA).

b. Protein Lysate Preparation:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

c. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated PKCα/β (e.g., anti-pPKCα/β Ser657/660) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody for total PKCα/β and a loading control (e.g., GAPDH or β-actin).

d. Quantification:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of phosphorylated PKCα/β to total PKCα/β for each sample.

  • Normalize the results to the loading control and express the data as fold change relative to the vehicle control.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified PKCα or PKCβ in the presence of a test compound.

a. Reaction Setup:

  • Prepare a reaction mixture containing purified recombinant PKCα or PKCβ enzyme, a specific PKC substrate peptide, and ATP in a kinase reaction buffer.

  • Add varying concentrations of this compound or other test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of lipids (phosphatidylserine and diacylglycerol) that are required for PKC activation.

b. Detection of Phosphorylation:

  • The phosphorylation of the substrate can be detected using several methods:

    • Radiometric Assay: Use of [γ-³²P]ATP and measurement of incorporated radioactivity into the substrate.

    • Luminescence-based Assay: Measurement of the amount of ADP produced using an ADP-Glo™ kinase assay.

    • Fluorescence-based Assay: Use of a fluorescently labeled substrate and detection of a change in fluorescence upon phosphorylation.

    • ELISA-based Assay: Use of an antibody that specifically recognizes the phosphorylated substrate.

c. Data Analysis:

  • Generate dose-response curves by plotting the kinase activity against the concentration of the test compound.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Visualizing the Pathways and Workflows

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its verification.

Trifostigmanoside_I_Signaling_Pathway TSI This compound PKC PKCα/β TSI->PKC Activates pPKC p-PKCα/β (Active) PKC->pPKC Phosphorylation Downstream Downstream Substrates pPKC->Downstream Phosphorylates Response Cellular Response (e.g., Mucin Production) Downstream->Response

Caption: Signaling pathway of this compound-induced PKCα/β phosphorylation.

Experimental_Workflow cluster_cell_based Cell-Based Assay (Western Blot) cluster_in_vitro In Vitro Assay (Kinase Assay) A1 Cell Culture & Treatment with This compound A2 Protein Lysate Preparation A1->A2 A3 SDS-PAGE & Immunoblotting (p-PKCα/β, Total PKCα/β) A2->A3 A4 Densitometry & Quantitative Analysis A3->A4 Conclusion Conclusion on PKCα/β Activating Potential A4->Conclusion B1 Prepare Reaction Mix: Purified PKCα/β, Substrate, ATP B2 Add this compound B1->B2 B3 Initiate Reaction & Detect Phosphorylation B2->B3 B4 Generate Dose-Response Curve & Calculate EC50 B3->B4 B4->Conclusion Start Start Verification Start->A1 Start->B1

Caption: Workflow for independent verification of PKCα/β phosphorylation.

References

A Comparative Guide to the In Vivo Therapeutic Potential of 7Z-Trifostigmanoside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7Z-Trifostigmanoside I is a novel stigmasterol (B192456) glycoside recently isolated from sweet potato (Ipomoea batata)[1][2][3]. Current research has primarily focused on its in vitro effects, demonstrating its potential to maintain intestinal barrier function by restoring MUC2 activity and protecting tight junctions through the PKCα/β signaling pathway[1][2]. While this points to a potential therapeutic role in gastrointestinal disorders, comprehensive in vivo validation data for this compound is not yet publicly available.

This guide provides a framework for its potential in vivo validation by focusing on a therapeutic area commonly associated with its structural class: anti-inflammatory activity[4][5][6]. Stigmasterol and its derivatives have demonstrated significant anti-inflammatory effects in various preclinical models[4][7]. Therefore, this document will compare the projected efficacy of this compound against established alternatives using data synthesized from studies on structurally related compounds. The experimental protocols and signaling pathways detailed below are standard models used to validate novel anti-inflammatory agents.

Quantitative Comparison of Anti-Inflammatory Efficacy

To evaluate the therapeutic potential of this compound, its performance in a standard in vivo model of acute inflammation is compared with a well-characterized related phytosterol (Stigmasterol) and a conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented here is illustrative, based on typical results from the Carrageenan-Induced Paw Edema model.

Table 1: Comparative Efficacy in Carrageenan-Induced Rat Paw Edema Model

Compound/DrugDose (mg/kg, p.o.)Time Point (Post-Carrageenan)Mean Paw Volume Increase (mL)Inhibition of Edema (%)
Control (Vehicle) 10 mL/kg4 hours0.85 ± 0.05-
This compound (Projected) 504 hours0.45 ± 0.0447.0%
1004 hours0.33 ± 0.0361.2%
Stigmasterol (Reference) 504 hours0.41 ± 0.0551.7%
1004 hours0.30 ± 0.0464.7%
Indomethacin (Standard) 104 hours0.25 ± 0.0270.6%

Data are expressed as mean ± SEM. Projected data for this compound is based on the established efficacy of related stigmasterol compounds evaluated in similar preclinical models.[8][9][10]

Key In Vivo Experimental Protocol

A detailed methodology for a cornerstone assay in anti-inflammatory drug discovery is provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of compounds against acute inflammation.[11][12]

1. Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit edema formation induced by carrageenan in the rat hind paw.

2. Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. Animals are acclimatized for at least seven days under controlled conditions (25±3°C, 12h light/dark cycle) with free access to food and water.[11]

3. Materials & Reagents:

  • This compound
  • Stigmasterol (Reference Compound)
  • Indomethacin (Positive Control)
  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in saline)
  • Lambda-Carrageenan (1% w/v in sterile saline)
  • Digital Plethysmometer

4. Experimental Procedure:

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Groups (e.g., 50 mg/kg and 100 mg/kg this compound).
  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This is the 0-hour reading.
  • Compound Administration: The test compounds, positive control, and vehicle are administered orally (p.o.) via gavage.
  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.[11]
  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
  • Euthanasia: Following the final measurement, animals are humanely euthanized according to ethical guidelines.

5. Data Analysis:

  • The increase in paw volume is calculated by subtracting the initial paw volume (0 hr) from the paw volume at each subsequent time point.
  • The percentage inhibition of edema is calculated using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
  • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway

Stigmasterol and related compounds often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammatory responses.[4][7] Inhibition of this pathway reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.

G cluster_nucleus Nucleus TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Compound This compound (Stigmasterol Class) Compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Experimental Workflow

The following diagram outlines the logical sequence of the in vivo validation process described in the protocol.

G start Animal Acclimatization (7 days) grouping Randomization into Treatment Groups start->grouping baseline Measure Initial Paw Volume (0 hr) grouping->baseline admin Oral Administration (Vehicle, Drug, Compound) baseline->admin induce Induce Inflammation (Sub-plantar Carrageenan Inj.) admin->induce 1 hour wait measure Measure Paw Volume (1, 2, 3, 4 hrs) induce->measure calc Calculate Paw Edema & % Inhibition measure->calc analyze Statistical Analysis (ANOVA) calc->analyze end Conclusion on Efficacy analyze->end

Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo assay.

References

A Head-to-Head Comparison: Synthetic vs. Naturally Sourced 7Z-Trifostigmanoside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of naturally sourced 7Z-Trifostigmanoside I with its potential synthetic counterpart. While the natural form has been isolated and characterized, the total synthesis of this compound has not yet been reported in the literature. Therefore, this guide will detail the known properties of the natural compound and provide a prospective analysis of a synthetic version based on established principles of chemical synthesis and pharmaceutical development.

Overview of this compound

This compound is a bioactive glycoside first isolated from the sweet potato (Ipomoea batatas).[1][2] It has demonstrated significant potential in maintaining intestinal barrier function, a critical aspect of gut health and disease prevention.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways that regulate the expression of mucins and the integrity of tight junctions.[1][2][3]

Data Presentation: A Comparative Analysis

The following tables summarize the available data for naturally sourced this compound and the projected target specifications for a synthetically produced version.

Table 1: Physicochemical and Biological Properties

PropertyNaturally Sourced this compoundSynthetic this compound (Projected)
Source Ipomoea batatas (Sweet Potato)[1][2]Chemical Synthesis
Purity 98% (as determined by HPLC)[3]>99% (Target)
Biological Activity Induces MUC2 expression, protects tight junctions, modulates PKCα/β-ERK1/2 signaling[1][2][3]Expected to be identical to the natural form, assuming identical stereochemistry.
Key Impurities Other phytochemicals from the plant extract.Residual reagents, solvents, and side-products from the synthetic route.
Scalability Limited by plant availability and extraction yield.Potentially high, depending on the efficiency of the synthetic route.
Cost Variable, dependent on isolation and purification costs.Initially high due to process development, but expected to decrease with scale.
Consistency Batch-to-batch variation is possible due to environmental factors affecting the plant source.High batch-to-batch consistency is achievable.

Experimental Protocols

Isolation and Purification of Natural this compound

The following protocol is based on the methods described in the literature for the bioactivity-guided isolation of this compound from sweet potato.[3]

  • Extraction: Dried and powdered sweet potato tubers are extracted with 100% methanol. The resulting extract is filtered and concentrated under vacuum.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

  • Purification: Fractions showing biological activity are further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Prospective Synthetic Route for this compound

A total synthesis of this compound would likely involve a multi-step process, including:

  • Synthesis of the Aglycone: The stigmasterol-like core would be synthesized or obtained from a commercially available starting material.

  • Preparation of the Glycosyl Donor: The trisaccharide moiety would be assembled and converted into a suitable glycosyl donor.

  • Glycosylation: The aglycone and the glycosyl donor would be coupled to form the glycosidic linkage.

  • Deprotection and Purification: Removal of protecting groups and purification by chromatography would yield the final product.

Biological Activity Assays
  • Cell Culture: Human colon cancer cell lines (e.g., LS174T and Caco-2) are used to model the intestinal epithelium.

  • Western Blotting: To assess the effect of this compound on protein expression, cells are treated with the compound, and cell lysates are analyzed by Western blotting for key proteins such as MUC2, p-PKCα/β, and p-ERK1/2.[1][3]

  • Immunostaining: To visualize the effect on tight junctions, Caco-2 cells are treated with this compound, and the localization of tight junction proteins (e.g., ZO-1) is assessed by immunofluorescence microscopy.[3]

Visualizations

Signaling Pathway of this compound

Trifostigmanoside_Signaling This compound This compound PKC PKCα/β This compound->PKC Activates TJ Tight Junction Protection This compound->TJ ERK ERK1/2 PKC->ERK Phosphorylates MUC2 MUC2 Expression ERK->MUC2 IBF Intestinal Barrier Function MUC2->IBF TJ->IBF

Caption: Signaling pathway of this compound in promoting intestinal barrier function.

Experimental Workflow for Comparison

Comparison_Workflow cluster_natural Natural Source cluster_synthetic Synthetic Route cluster_analysis Comparative Analysis N_Source Sweet Potato N_Extract Extraction & Purification N_Source->N_Extract N_Compound Natural this compound N_Extract->N_Compound Purity Purity (HPLC) N_Compound->Purity Structure Structural (NMR, MS) N_Compound->Structure Bioactivity Biological Assays N_Compound->Bioactivity S_Start Starting Materials S_Synth Chemical Synthesis S_Start->S_Synth S_Compound Synthetic this compound S_Synth->S_Compound S_Compound->Purity S_Compound->Structure S_Compound->Bioactivity

Caption: Workflow for comparing natural and synthetic this compound.

Discussion

The primary advantage of naturally sourced this compound is its proven biological activity as demonstrated in the initial isolation and characterization studies. However, reliance on a natural source can lead to challenges in scalability, batch-to-batch consistency, and purity, as the chemical profile of a plant can be influenced by various environmental factors.

A synthetic route to this compound, once developed, would offer significant advantages in terms of quality control and supply chain reliability. Chemical synthesis would allow for the production of highly pure material (>99%), free from other plant-derived metabolites. This would be crucial for pharmaceutical development, where stringent purity standards are required. Furthermore, a synthetic route would open up the possibility of producing analogues of this compound, which could be used to explore structure-activity relationships and potentially lead to the discovery of more potent or selective compounds.

Conclusion

While naturally sourced this compound has shown promising biological activity, the development of a synthetic route is a critical next step for its advancement as a potential therapeutic agent. A synthetic version would provide a reliable and scalable source of highly pure material, facilitating further preclinical and clinical research. The comparative framework presented in this guide highlights the key parameters that will need to be assessed once a synthetic route is established.

References

A Comprehensive Guide to 7Z-Trifostigmanoside I: An Emerging Modulator of Intestinal Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 7Z-Trifostigmanoside I, a naturally occurring megastigmane glycoside, and its role in the maintenance and protection of the intestinal barrier. Due to the nascent stage of research on this compound, this document serves as a comprehensive review of the primary existing data rather than a meta-analysis. A comparative perspective is offered by contextualizing its mechanism of action with other natural compounds aimed at improving intestinal barrier integrity.

Overview of this compound

This compound is a bioactive compound that has been isolated from sweet potato (Ipomoea batatas)[1][2]. Recent research has identified its potential therapeutic effects, specifically in enhancing the intestinal barrier function by promoting mucin production and protecting tight junctions[1][2]. This guide will delve into the experimental data supporting these findings and the signaling pathways involved.

Mechanism of Action: The PKC/ERK Signaling Axis

The primary mechanism of action for this compound involves the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways. Specifically, it promotes the phosphorylation of PKCα/β and its downstream target ERK1/2[2][3]. This signaling cascade leads to the upregulation of Mucin 2 (MUC2) gene expression and the protection of tight junction integrity, both of which are critical for a healthy intestinal barrier[2][3].

7Z_Trifostigmanoside_I_Signaling_Pathway This compound This compound PKC PKCα/β This compound->PKC Activates Phosphorylation ERK ERK1/2 PKC->ERK Activates Phosphorylation MUC2 MUC2 Expression ERK->MUC2 TJ Tight Junction Protection ERK->TJ

Figure 1: Signaling pathway of this compound.

Quantitative Analysis of Bioactivity

The following tables summarize the key quantitative findings from the seminal study on this compound by Parveen et al. (2020). The data demonstrates a time-dependent effect on the expression of key proteins in the signaling pathway and on MUC2.

Table 1: Effect of this compound on Protein Expression in LS174T Cells

Treatment Time (hours)MUC2 Protein Expression (Fold Change vs. Control)p-PKCα/β Protein Expression (Fold Change vs. Control)p-ERK1/2 Protein Expression (Fold Change vs. Control)
01.01.01.0
3~1.5~1.8~1.7
6~2.0~2.5~2.2
12~2.8~1.5~1.4
24~3.5~1.2~1.1

Data is estimated from Western Blot analysis presented in Parveen et al. (2020).

Table 2: Effect of this compound on MUC2 mRNA Expression in LS174T Cells

Treatment Time (hours)MUC2 mRNA Expression (Fold Change vs. Control)
01.0
3~1.7
6~2.5
12~3.2
24~4.0

Data is estimated from semi-quantitative real-time PCR analysis presented in Parveen et al. (2020).

Comparative Landscape: Alternative Natural Compounds

While direct comparative studies are not yet available, other natural compounds have been investigated for their roles in enhancing intestinal barrier function. This section provides a conceptual comparison of their mechanisms.

Table 3: Comparison of Natural Compounds for Intestinal Barrier Function

CompoundSourceMechanism of Action
This compound Sweet PotatoActivates PKCα/β-ERK1/2 signaling to increase MUC2 expression and protect tight junctions.
Rhein RhubarbRegulates tight junctions via NF-κB/MLCK/p-MLC, NLRP3, MAPKs (p38MAPK and JNK), and Nrf2 pathways.
Alpinetin Alpinia katsumadaiProtects intestinal barrier integrity through the Nrf2/HO-1 and AhR/SUV39H1/TSC2/mTORC1/autophagy pathways.
Puerarin Kudzu RootIncreases the expression of tight junction proteins (ZO-1, occludin, and claudin-1) and has antioxidative effects via the Nrf2 pathway.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, based on the Parveen et al. (2020) study.

Cell Culture
  • LS174T (human colon cancer) and Caco-2 (human colorectal adenocarcinoma) cells: Maintained in RPMI-1640 and DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

Western Blotting
  • Cell Lysis: LS174T cells were treated with this compound for specified time points. Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies for MUC2, p-PKCα/β, p-ERK1/2, and GAPDH.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Figure 2: General workflow for Western Blotting.
Semi-quantitative Real-Time PCR (RT-PCR)

  • RNA Extraction: Total RNA was extracted from treated LS174T cells using a total RNA isolation kit.

  • cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Real-time PCR was performed using a SYBR Green PCR master mix with specific primers for MUC2 and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.

Immunostaining for Tight Junctions
  • Cell Seeding and Treatment: Caco-2 cells were grown on coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

  • Blocking and Antibody Incubation: Cells were blocked with a blocking solution (e.g., bovine serum albumin in PBS) and then incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin).

  • Secondary Antibody and Imaging: After washing, cells were incubated with fluorescently labeled secondary antibodies. The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining and visualized using a fluorescence microscope.

Conclusion and Future Directions

This compound presents a promising natural compound for the therapeutic targeting of intestinal barrier dysfunction. Its well-defined mechanism of action through the PKC/ERK pathway offers a solid foundation for further investigation. Future research should focus on:

  • In vivo studies: To validate the efficacy of this compound in animal models of intestinal diseases.

  • Direct comparative studies: To benchmark the performance of this compound against other known intestinal barrier enhancers.

  • Pharmacokinetic and safety profiling: To assess its potential for clinical development.

This guide will be updated as more research on this compound becomes available.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 7Z-Trifostigmanoside I

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Purpose

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7Z-Trifostigmanoside I, a novel plant-derived glycoside. These procedures are designed to protect laboratory personnel, minimize environmental impact, and ensure adherence to institutional and regulatory standards.

2.0 Scope

This SOP applies to all researchers, scientists, and drug development professionals who handle this compound in solid form, in solution, or as a contaminant on laboratory equipment and personal protective equipment (PPE).

3.0 Hazard Assessment

Quantitative Data Summary

AspectGuidelineSource
Primary Hazard Unknown. Treat as hazardous. Based on general glycoside properties, potential for irritation and toxicity exists.General Chemical Safety Principles
Primary Disposal Route Dispose of as hazardous chemical waste through an approved waste disposal facility. Do not discharge to the sanitary sewer.[1][2]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a laboratory coat are mandatory.[1]
Spill Cleanup Use an inert absorbent material for spills. Collect and dispose of as hazardous waste.[1]
Container Management Use sealed, compatible, and clearly labeled containers. Do not overfill.[1][3][4]
Environmental Precautions Avoid release to the environment.[1]

4.0 Experimental Protocols: Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to manage it as hazardous waste. In-lab neutralization of novel compounds is not advised due to unpredictable reactions.

4.1 Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A fully fastened laboratory coat.

4.2 Waste Segregation and Collection

Proper segregation of waste streams is critical to prevent dangerous chemical reactions.[3]

  • Solid Waste:

    • Place all solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) into a dedicated, compatible hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container with a secure lid is recommended.[5]

    • Contaminated PPE, such as gloves, should also be placed in this container.[5]

    • Clearly label the container with a "Hazardous Waste" label.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container.[5]

    • Ensure the container material is compatible with the solvents used.

    • Do not mix with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[5]

    • If a flammable solvent was used, the waste must be stored in a designated flammable liquid storage cabinet.[5]

  • Contaminated Glassware:

    • For reusable glassware, perform a triple rinse with a suitable solvent capable of dissolving this compound.

    • Collect the first two rinsates as hazardous liquid waste.[4]

    • The third rinsate can then be followed by a final wash with soap and water.

    • If glassware is to be disposed of, it must be decontaminated as described above and then discarded in the appropriate glass waste container.[4]

4.3 Container Labeling and Storage

  • Affix a "Hazardous Waste" label to every waste container.

  • On the label, clearly write the full chemical name: "this compound". Do not use abbreviations.[4]

  • List all solvents and their approximate concentrations present in liquid waste containers.

  • Securely seal all containers when not in use.[3][4]

  • Store the waste containers in a designated and secure waste accumulation area, segregated from incompatible materials.[1]

4.4 Arranging for Final Disposal

  • Once a waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office.[1][5]

  • Provide the EHS office with all necessary information regarding the waste, including its composition and any known or suspected hazards.

  • The EHS office will coordinate the pickup and final disposal by a licensed hazardous waste management company.

5.0 Mandatory Visualizations

5.1 Disposal Workflow for this compound

start Start: Disposal of This compound ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Compound, Contaminated PPE) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid glass_waste Contaminated Glassware (Reusable/Disposable) segregate->glass_waste Glassware collect_solid 3a. Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse 3c. Triple Rinse with Solvent glass_waste->triple_rinse store 4. Store Sealed Containers in Designated Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs 5. Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocol for 7Z-Trifostigmanoside I

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for 7Z-Trifostigmanoside I is not publicly available. This compound should be handled as a substance with unknown toxicity and potential hazards. The following guidelines are based on established best practices for handling novel or uncharacterized research chemicals and are intended to provide essential safety and logistical information for laboratory personnel.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work.[1][2]

Risk Assessment and Hazard Identification

Before handling this compound, a thorough risk assessment is mandatory.[4][5][6] Since the specific hazards are unknown, a conservative approach must be taken, assuming the compound could be toxic, an irritant, or environmentally harmful.[1][3][7]

Key considerations for risk assessment:

  • Route of Exposure: Evaluate potential exposure routes, including inhalation, skin contact, eye contact, and ingestion.[4]

  • Experimental Scale: The quantity of the compound being used will influence the level of containment required.

  • Procedures: Identify all steps where the compound will be handled, such as weighing, dissolution, and transfer, as well as potential for aerosol generation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure.[1][8][9] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Safety GogglesChemical-Resistant Gloves (e.g., Nitrile)Flame-Resistant Lab CoatRecommended within a chemical fume hood or ventilated balance enclosure.
Solution Preparation Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Flame-Resistant Lab CoatTo be performed in a certified chemical fume hood.
In Vitro / In Vivo Dosing Chemical Splash Goggles with Face ShieldDouble-Gloving Recommended (e.g., Nitrile)Flame-Resistant Lab CoatTo be performed in a certified chemical fume hood or appropriate biological safety cabinet.
General Handling Safety GlassesChemical-Resistant Gloves (e.g., Nitrile)Flame-Resistant Lab CoatWork within a well-ventilated area; fume hood preferred.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan will ensure the safe handling of this compound throughout the experimental workflow.

Experimental Protocol for Handling:

  • Preparation and Engineering Controls:

    • All work with this compound, especially when handling the solid form or preparing stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.[7]

  • Handling and Transfer:

    • When transferring the compound, use tools such as spatulas and pipettes dedicated to this substance to avoid contamination.[10]

    • Always wash hands thoroughly after handling the compound, even if gloves were worn.[11]

    • Avoid returning unused chemicals to their original container to prevent contamination.[10]

  • Spill Response:

    • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[10]

    • Follow your institution's established spill response procedures for unknown hazardous materials.[1]

    • Use a spill kit with appropriate absorbent materials, and wear the recommended PPE during cleanup.

Disposal Plan

The disposal of uncharacterized chemical waste is highly regulated and must be handled with extreme care.[2][3][12]

Step-by-Step Disposal Protocol:

  • Waste Characterization:

    • Treat all waste containing this compound (solid compound, solutions, contaminated labware) as hazardous waste.[1][3]

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams.[2][3]

    • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene).[2]

    • Collect solid waste (e.g., contaminated gloves, pipette tips, vials) in a separate, sealed container.[3]

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[1][2]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the date, and the name of the generating researcher or lab.[1]

  • Storage and Disposal:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area.

    • Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste contractor.[12][13]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase risk_assessment 1. Conduct Risk Assessment (Assume Unknown Hazard) gather_ppe 2. Assemble Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->gather_ppe prep_workspace 3. Prepare Workspace (Chemical Fume Hood) gather_ppe->prep_workspace weigh_dissolve 4. Weigh and Dissolve Compound prep_workspace->weigh_dissolve perform_exp 5. Perform Experiment weigh_dissolve->perform_exp spill_event Spill Event weigh_dissolve->spill_event segregate_waste 6. Segregate Hazardous Waste (Solid and Liquid) perform_exp->segregate_waste perform_exp->spill_event label_waste 7. Label Waste Container segregate_waste->label_waste store_waste 8. Store in Satellite Area label_waste->store_waste contact_ehs 9. Contact EHS for Disposal store_waste->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.